Product packaging for Cepharanoline(Cat. No.:CAS No. 27686-34-6)

Cepharanoline

Cat. No.: B11930026
CAS No.: 27686-34-6
M. Wt: 592.7 g/mol
InChI Key: VQAWRQZAAIQXHM-IZLXSDGUSA-N
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Description

Cepharanoline has been reported in Stephania cephalantha and Stephania rotunda with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N2O6 B11930026 Cepharanoline CAS No. 27686-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27686-34-6

Molecular Formula

C36H36N2O6

Molecular Weight

592.7 g/mol

IUPAC Name

(14S,27R)-33-methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol

InChI

InChI=1S/C36H36N2O6/c1-37-12-10-23-17-31(40-3)32-19-26(23)27(37)15-22-6-9-29(39)30(16-22)43-25-7-4-21(5-8-25)14-28-34-24(11-13-38(28)2)18-33-35(36(34)44-32)42-20-41-33/h4-9,16-19,27-28,39H,10-15,20H2,1-3H3/t27-,28+/m1/s1

InChI Key

VQAWRQZAAIQXHM-IZLXSDGUSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)O)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)O)OCO3

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Cepharanoline in Cancer Cells

Introduction

This compound (CEP), a biscoclaurine alkaloid derived from plants like Stephania cephalantha, has garnered significant attention for its potent anti-cancer properties.[1] Used for decades in Japan for various conditions, its multifaceted pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-proliferative effects, make it a compelling candidate for oncological drug development.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

1. Core Mechanism 1: Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines through both intrinsic and extrinsic pathways. The primary drivers of CEP-induced apoptosis are the generation of reactive oxygen species (ROS) and the subsequent mitochondrial dysfunction.[3][4]

1.1. ROS-Mediated Apoptotic Signaling

CEP treatment leads to a significant accumulation of intracellular ROS.[5][6] This oxidative stress triggers a cascade of events, including the oxidation of lipids, proteins, and DNA, which ultimately pushes the cell towards apoptosis.[5] The increase in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptosis by modulating the expression of Bcl-2 family proteins.[4][5]

1.2. Mitochondrial (Intrinsic) Pathway Activation

The accumulation of ROS leads to the dissipation of the mitochondrial membrane potential (Δψm).[3][5] This event is a critical point of no return in the apoptotic process, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then activates caspase-9 and the downstream executioner caspase-3, culminating in the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[3][5][7] This process is further amplified by CEP's ability to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[3][5]

1.3. Modulation of Key Signaling Pathways

This compound-induced apoptosis is also regulated by several critical signaling pathways:

  • AMPK/p53 Pathway: CEP activates AMP-activated protein kinase (AMPK) and the tumor suppressor p53, which contributes to the initiation of the mitochondrial apoptotic pathway.[5]

  • PI3K/Akt Pathway: CEP inhibits the pro-survival PI3K/Akt signaling pathway, which further sensitizes cancer cells to apoptosis.[1][8]

  • NF-κB Pathway: By inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival, CEP reduces the expression of anti-apoptotic genes.[1][7]

cluster_mito Mitochondrial Events CEP This compound (CEP) ROS ↑ Reactive Oxygen Species (ROS) CEP->ROS PI3K_Akt PI3K/Akt Pathway CEP->PI3K_Akt Inhibits NFkB NF-κB Pathway CEP->NFkB Inhibits Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys JNK ↑ JNK Activation ROS->JNK MMP ↓ Δψm Mito_Dys->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Bcl2_Fam Bax ↑ Bcl-2 ↓ JNK->Bcl2_Fam Bcl2_Fam->CytC Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis PI3K_Akt->Apoptosis Inhibits NFkB->Apoptosis Inhibits

Caption: this compound-induced apoptotic pathway in cancer cells.

2. Core Mechanism 2: Modulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. This compound has been shown to induce autophagic cell death in several cancer types, primarily by modulating the key energy-sensing pathways involving AMPK and Akt/mTOR.[1][8][9]

  • Inhibition of the Akt/mTOR Pathway: CEP significantly reduces the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR).[8][9][10] Since mTOR is a critical negative regulator of autophagy, its inhibition by CEP initiates the autophagic process.[8]

  • Activation of the AMPK Pathway: In some cellular contexts, CEP directly activates AMPK.[1][8] Activated AMPK can inhibit mTOR, further promoting autophagy. This suggests CEP can trigger autophagy even in apoptosis-resistant cancer cells.[8]

  • Activation of the p38 MAPK Pathway: In lung adenocarcinoma cells, CEP has been shown to increase the phosphorylation of p38, and the induction of autophagy was dependent on this activation.[11][12]

  • Autophagic Flux Blockade: Interestingly, in some models like gastric cancer, CEP has been reported to act as an autophagy inhibitor by blocking autophagosome-lysosome fusion.[13][14] This dual role suggests that CEP's effect on autophagy can be context-dependent, but in both scenarios, it contributes to cancer cell death or sensitization to chemotherapy.

CEP This compound (CEP) Akt Akt CEP->Akt Inhibits AMPK AMPK CEP->AMPK Activates p38 p38 MAPK CEP->p38 Activates Autoph_Flux Autophagosome- Lysosome Fusion CEP->Autoph_Flux Inhibits (context-dependent) mTOR mTOR Akt->mTOR Activates Autophagy Autophagic Cell Death mTOR->Autophagy Inhibits AMPK->mTOR Inhibits p38->Autophagy Induces Chemo_Sens ↑ Chemosensitivity Autoph_Flux->Chemo_Sens

Caption: Modulation of autophagy by this compound in cancer cells.

3. Core Mechanism 3: Induction of Cell Cycle Arrest

CEP effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or S phases.[1][9][10] In some cancer types, such as esophageal squamous cell carcinoma, G2/M phase arrest has also been observed.[10] The underlying mechanism involves the modulation of key cell cycle regulatory proteins. For example, CEP can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and the tumor suppressor p53, which prevents the transition from G1 to S phase.[10][14]

4. Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
CaSkiCervical Cancer~25-5024 / 48CCK-8
HeLaCervical Cancer~25-5024 / 48CCK-8
C33ACervical Cancer~25-5024 / 48CCK-8
MCF-7Breast Cancer~5-1048MTT
MDA-MB-231Breast Cancer~5-1048MTT
A549Lung AdenocarcinomaNot specified-MTT
H1299Non-Small-Cell Lung CancerNot specified-MTT
KKU-M213Cholangiocarcinoma4.12 - 32.9624MTT
KKU-M214Cholangiocarcinoma4.12 - 32.9624MTT

Data compiled from multiple sources.[5][7][9] Exact values may vary based on experimental conditions.

5. Reversal of Multidrug Resistance (MDR)

A significant aspect of this compound's therapeutic potential is its ability to reverse multidrug resistance.[10] Cancer cells often develop resistance by overexpressing drug efflux transporters that pump chemotherapeutic agents out of the cell. CEP counteracts this by:

  • Inhibiting Efflux Pumps: It directly inhibits the function of key transporters like ABCB1 (P-glycoprotein) and ABCC10 (MRP7).[1][10]

  • Suppressing Transporter Expression: CEP inhibits the PI3K/Akt signaling pathway, which leads to the downregulation of ABCB1 expression, thereby restoring sensitivity to drugs like paclitaxel and doxorubicin.[1]

cluster_cell CEP This compound (CEP) Pump Efflux Pump (ABCB1, ABCC10) CEP->Pump Directly Inhibits PI3K PI3K/Akt Pathway CEP->PI3K Inhibits Chemo Chemotherapy (e.g., Doxorubicin) Cell Cancer Cell Cytotoxicity ↑ Intracellular Drug Concentration & Cytotoxicity Chemo->Cytotoxicity Pump->Chemo Efflux PI3K->Pump Promotes Expression

Caption: Mechanism of MDR reversal by this compound.

6. Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action.

6.1. Cell Viability Assay (MTT/CCK-8)

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Measurement: If using MTT, add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

6.2. Apoptosis Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

6.3. Western Blot Analysis

  • Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-LC3) overnight at 4°C.

  • Secondary Antibody: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) for normalization.

Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment Viability Cell Viability (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western Protein Analysis (Western Blot) Treatment->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Result_Via IC50 Values Proliferation Rate Viability->Result_Via Result_Apo Apoptotic Cell % Necrotic Cell % Apoptosis->Result_Apo Result_West Protein Expression (e.g., p-Akt, Caspase-3) Western->Result_West Result_Cycle Cell Distribution % (G0/G1, S, G2/M) CellCycle->Result_Cycle

References

Cepharanoline's Modulation of the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanoline, a biscoclaurine alkaloid extracted from Stephania cepharantha, has demonstrated significant anti-inflammatory properties. A substantial body of evidence points to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's interaction with the NF-κB pathway, supported by quantitative data from preclinical studies and detailed experimental protocols. Visualizations of the signaling cascade and experimental workflows are included to facilitate a comprehensive understanding of its mode of action and to aid in the design of future research and drug development initiatives.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a natural compound with a long history of use in traditional medicine for various ailments, including inflammatory conditions.[1] Its therapeutic potential is, in large part, attributed to its potent anti-inflammatory effects.[2] The NF-κB signaling pathway is a cornerstone of the inflammatory process, orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[1][3] This allows the liberated NF-κB dimers, most commonly the p65/p50 heterodimer, to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.[3]

This compound has been shown to intervene at multiple key points within this pathway, effectively dampening the inflammatory cascade.[4] This guide will dissect the evidence for its mechanism of action, present the quantitative data supporting these claims, and provide detailed methodologies for the key experiments used to elucidate these effects.

Mechanism of Action: this compound's Inhibition of NF-κB Signaling

This compound exerts its inhibitory effects on the NF-κB signaling pathway primarily through the following mechanisms:

  • Inhibition of IκB Kinase (IKK) Phosphorylation: Several studies suggest that this compound can block the activation of the IKK complex.[3][5] By preventing the phosphorylation of IKKβ, it halts the downstream signaling cascade that leads to IκBα degradation.

  • Inhibition of IκBα Degradation: As a direct consequence of IKK inhibition, this compound prevents the phosphorylation and subsequent degradation of IκBα.[1][4] This ensures that NF-κB remains sequestered in the cytoplasm.

  • Inhibition of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks the translocation of the active p65 subunit into the nucleus.[6] This prevents the binding of NF-κB to DNA and the subsequent transcription of pro-inflammatory genes.

These inhibitory actions culminate in a significant reduction in the production of pro-inflammatory mediators.

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates p_IKK_complex p-IKK Complex IKK_complex->p_IKK_complex Phosphorylation IkappaB IκBα p_IKK_complex->IkappaB Phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkappaB->Ub_Proteasome NFkappaB_IkappaB NF-κB (p65/p50) - IκBα NFkappaB_IkappaB->IkappaB NFkappaB NF-κB (p65/p50) NFkappaB_IkappaB->NFkappaB NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation Nucleus Nucleus DNA κB DNA sites NFkappaB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Transcription Initiates This compound This compound This compound->IKK_complex Inhibits This compound->p_IkappaB Inhibits Degradation This compound->NFkappaB_nuc Inhibits Translocation

Figure 1: Mechanism of this compound on the NF-κB Signaling Pathway.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound on the NF-κB signaling pathway and inflammatory responses.

Table 1: In Vitro Efficacy of this compound
Cell LineStimulusParameter MeasuredThis compound ConcentrationObserved EffectReference
RAW264.7 MacrophagesLPS (1 µg/mL)Release of TNF-α, IL-6, IL-1β2.5, 5, 10 µg/mLDose-dependent inhibition of cytokine release.[3][3]
RAW264.7 MacrophagesLPS (1 µg/mL)NF-κB Activation2.5, 5, 10 µg/mLDose-dependent suppression of NF-κB activation.[7][7]
RAW264.7 MacrophagesLPS (1 µg/mL)IκBα Degradation2.5, 5, 10 µg/mLDose-dependent inhibition of IκBα degradation.[7][7]
RAW264.7 MacrophagesLPS (1 µg/mL)Phosphorylation of p38, ERK, JNK2.5, 5, 10 µg/mLDose-dependent inhibition of MAPK phosphorylation.[7][7]
Cholangiocarcinoma cells-NF-κB DNA binding activity10 µg/mLAbolished NF-κB-DNA complex formation.[6][6]
Human ChondrocytesIL-1β or TNF-α (10 ng/mL)Phosphorylation of p65, p38, Erk, Jnk5, 10 µMSignificant abatement of phosphorylation levels.[1][1]
Table 2: In Vivo Efficacy of this compound
Animal ModelConditionThis compound DosageParameter MeasuredObserved EffectReference
Diabetic RatsDiabetes10 mg/kg/dayExpression of NF-κB, IL-1β, TNF-αSignificantly inhibited the expression of NF-κB and reduced cytokine levels.[3][3]
MiceLPS-induced mastitisNot specifiedNeutrophil infiltration, TNF-α, IL-1β, IL-6 levelsSignificantly reduced neutrophil infiltration and decreased cytokine levels.[3][3]
MiceLPS-induced acute lung injuryNot specifiedLung histopathologic changes, TNF-α, IL-1β, IL-6 levelsAttenuated lung histopathologic changes and down-regulated pro-inflammatory cytokine levels.[7][7]
RatsLPS-induced systemic inflammationNot specifiedSerum cytokine levelsSignificantly inhibited the increase in LPS-induced cytokine levels.[5][5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 murine macrophages are commonly used.[7]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 2.5, 5, 10 µg/mL) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine release assays).[7]

Luciferase Reporter Assay for NF-κB Activity

This assay quantifies the transcriptional activity of NF-κB.

  • Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by the luminescence produced upon addition of its substrate, luciferin.

  • Protocol:

    • Transfection: Seed cells (e.g., HEK293T or RAW264.7) in a 96-well plate. Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Treatment: After 24-48 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

    • Lysis: After the desired stimulation time, lyse the cells using a passive lysis buffer.

    • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its luminescence for normalization.

    • Data Analysis: The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Protocol:

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IKKβ, IκBα, and p65 overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Data Analysis: Densitometry analysis is performed to quantify the protein band intensities, which are typically normalized to a loading control like β-actin or GAPDH.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

  • Principle: Nuclear extracts containing active NF-κB are incubated with a labeled DNA probe containing the NF-κB binding site. The protein-DNA complexes migrate slower than the free probe during non-denaturing polyacrylamide gel electrophoresis.

  • Protocol:

    • Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a hypotonic buffer lysis method.

    • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.

    • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, a 100-fold excess of unlabeled probe is added. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added.

    • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

    • Detection: If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. If using a radioactive probe, expose the dried gel to X-ray film.

Immunofluorescence for p65 Nuclear Translocation

Immunofluorescence microscopy allows for the visualization of the subcellular localization of the NF-κB p65 subunit.

  • Principle: Cells are fixed, permeabilized, and then stained with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained, and the localization of p65 is observed using a fluorescence microscope.

  • Protocol:

    • Cell Seeding and Treatment: Grow cells on glass coverslips and treat them with this compound and an inflammatory stimulus.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Antibody Staining: Incubate the cells with a primary antibody against p65, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.

    • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

    • Analysis: The nuclear translocation of p65 is quantified by comparing the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental and Logical Workflow Diagrams

Experimental Workflow for Investigating this compound's Effect on NF-κB

Experimental_Workflow start Start: Hypothesis This compound inhibits NF-κB cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture treatment Treatment Groups: 1. Control 2. LPS/TNF-α 3. This compound + LPS/TNF-α cell_culture->treatment cytokine_assay Cytokine Release Assay (ELISA) treatment->cytokine_assay nfkb_activity NF-κB Activity Assay (Luciferase Reporter) treatment->nfkb_activity western_blot Western Blot Analysis (p-IKK, p-IκBα, p-p65) treatment->western_blot emsa EMSA (NF-κB DNA Binding) treatment->emsa if_staining Immunofluorescence (p65 Nuclear Translocation) treatment->if_staining data_analysis Data Analysis and Interpretation cytokine_assay->data_analysis nfkb_activity->data_analysis western_blot->data_analysis emsa->data_analysis if_staining->data_analysis conclusion Conclusion: This compound inhibits NF-κB pathway data_analysis->conclusion

Figure 2: Experimental workflow for studying this compound's effect on NF-κB.

Logical Relationship of this compound's Mechanism of Action

Logical_Relationship This compound This compound inhibit_ikk Inhibition of IKK Phosphorylation This compound->inhibit_ikk prevent_ikba_deg Prevention of IκBα Degradation inhibit_ikk->prevent_ikba_deg block_p65_trans Blockade of p65 Nuclear Translocation prevent_ikba_deg->block_p65_trans reduce_nfkb_dna_binding Reduced NF-κB DNA Binding block_p65_trans->reduce_nfkb_dna_binding decrease_proinflammatory Decreased Transcription of Pro-inflammatory Genes reduce_nfkb_dna_binding->decrease_proinflammatory anti_inflammatory_effect Anti-inflammatory Effect decrease_proinflammatory->anti_inflammatory_effect

Figure 3: Logical flow of this compound's anti-inflammatory mechanism.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. Its multi-target inhibitory action on IKK phosphorylation, IκBα degradation, and p65 nuclear translocation underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its further development.

Future research should focus on:

  • Determining precise IC₅₀ values for NF-κB inhibition in various cell types to better quantify its potency.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.

  • Investigating the efficacy of this compound in more complex, chronic inflammatory disease models.

  • Exploring the potential for combination therapies with other anti-inflammatory agents to achieve synergistic effects.

This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the anti-inflammatory properties of this compound and its modulation of the critical NF-κB signaling pathway. The detailed protocols and data presented herein should serve as a valuable tool for advancing our understanding and harnessing the therapeutic potential of this promising natural compound.

References

Pharmacological properties of Cepharanoline

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Cepharanoline" did not yield any results in the available scientific and pharmacological databases. This suggests that "this compound" may be a novel, not-yet-publicly-documented compound, or the name may be misspelled.

To provide an accurate and in-depth technical guide as requested, please verify the correct spelling of the compound or provide any alternative names or identifiers (e.g., chemical structure, CAS number, or internal development code).

Once the correct compound name is identified, a comprehensive report will be generated covering its pharmacological properties, including:

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • Pharmacodynamics: Detail the relationship between drug concentration and its observed effect.

  • Pharmacokinetics: Covering absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicology: Summarizing any known adverse effects or safety concerns.

  • Clinical and Preclinical Data: Presenting findings from in vitro, in vivo, and human studies where available.

All information will be presented in the requested format, with structured data tables, detailed experimental protocols, and explanatory diagrams in DOT language to visualize complex biological processes and workflows.

An In-depth Technical Guide to the Synthesis and Characterization of Cepharanoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanoline, the O-demethylated analog of the natural bisbenzylisoquinoline alkaloid Cepharanthine, serves as a crucial scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives. It details the foundational O-demethylation of Cepharanthine to yield the this compound core, followed by synthetic methodologies for creating diverse analogs through alkylation, acylation, and carbamoylation of the phenolic hydroxyl group. This document outlines detailed experimental protocols for these synthetic transformations and the subsequent characterization of the synthesized derivatives using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes Graphviz diagrams to visually represent synthetic workflows and key signaling pathways implicated in the biological activity of these compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Cepharanthine, a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus, has a long history of medicinal use in Japan for treating various conditions, including alopecia and snakebites.[1] Its derivative, this compound, is obtained by the O-demethylation of Cepharanthine at the 12-position. This modification provides a reactive phenolic hydroxyl group, which serves as a versatile handle for the synthesis of a wide array of derivatives.

The therapeutic potential of this compound derivatives has been explored in several areas, most notably in the search for novel antiviral and anticancer agents. Research has demonstrated that modifications at the 12-O-position can significantly influence the biological activity of the parent compound. For instance, a variety of 12-O-alkyl, 12-O-acyl, and 12-O-carbamoyl derivatives of this compound have been synthesized and evaluated for their inhibitory effects on HIV-1 replication.[1]

The mechanism of action of Cepharanthine and its derivatives is believed to be multifactorial, involving the modulation of several key signaling pathways. These include the inhibition of nuclear factor kappa B (NF-κB), a critical regulator of inflammatory and immune responses, and interference with pathways such as AMP-activated protein kinase (AMPK) and PI3K/Akt, which are crucial for cell survival and proliferation.[2] The ability to synthetically modify the this compound core allows for the fine-tuning of these activities and the exploration of structure-activity relationships (SAR) to develop more potent and selective drug candidates.

This guide provides detailed methodologies for the synthesis and characterization of this compound derivatives to aid researchers in the exploration of this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives commences with the preparation of the this compound core via O-demethylation of the readily available natural product, Cepharanthine. Subsequently, the phenolic hydroxyl group of this compound can be functionalized to generate a diverse library of derivatives.

Preparation of this compound from Cepharanthine (O-Demethylation)

The crucial first step is the selective cleavage of the methyl ether at the 12-position of Cepharanthine. A common and effective method for this transformation is the use of boron tribromide (BBr₃).

Experimental Protocol: O-Demethylation of Cepharanthine

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Cepharanthine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1 - 1.5 eq) dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for 1-2 hours.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Workup: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford pure this compound.

Synthesis of 12-O-Alkyl this compound Derivatives

Alkylation of the phenolic hydroxyl group of this compound can be achieved through a Williamson ether synthesis.

Experimental Protocol: Alkylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH), 2.0-3.0 eq).

  • Reagent Addition: Add the desired alkyl halide (R-X, e.g., alkyl bromide or iodide, 1.1-1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of 12-O-Acyl this compound Derivatives

Acylation of this compound can be readily accomplished using acid chlorides or acid anhydrides in the presence of a base.

Experimental Protocol: Acylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine.

  • Reagent Addition: Add a suitable base such as triethylamine (TEA) or pyridine (2.0-3.0 eq), followed by the dropwise addition of the acylating agent (e.g., acid chloride or anhydride, 1.1-1.5 eq) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography.

Synthesis of 12-O-Carbamoyl this compound Derivatives

Carbamoyl derivatives can be prepared by reacting this compound with isocyanates or carbamoyl chlorides.

Experimental Protocol: Carbamoylation of this compound

  • Reaction Setup: In an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.

  • Reagent Addition: Add the desired isocyanate (R-N=C=O, 1.1-1.5 eq) to the solution. A catalytic amount of a base such as triethylamine may be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion as indicated by TLC.

  • Workup and Purification: Concentrate the reaction mixture directly and purify the residue by column chromatography to obtain the desired carbamate.

Characterization of this compound Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound derivatives. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

General NMR Characterization:

  • ¹H NMR: The aromatic region (typically 6.0-8.0 ppm) will show characteristic signals for the protons on the isoquinoline and benzyl rings. The appearance or disappearance of the phenolic proton signal and the appearance of new signals corresponding to the introduced alkyl, acyl, or carbamoyl group are key diagnostic features.

  • ¹³C NMR: The carbon spectrum will show a large number of signals due to the complex tetracyclic core. The chemical shift of the carbon atom at the 12-position will be significantly affected by the derivatization. New signals corresponding to the added functional group will also be present.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1[Typical Range]C-1
.........
H-11[Typical Range]C-11
12-OH[Variable, depends on solvent]C-12
.........

(Note: Specific chemical shift values need to be obtained from experimental data for this compound and its derivatives.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

General MS Characterization:

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for these polar, high molecular weight compounds, typically yielding the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information, often involving cleavages of the ether linkages and the derivatized side chain.

Table 2: Expected Mass Spectrometry Data for this compound Derivatives

Derivative Type General Structure Expected [M+H]⁺ (m/z) Key Fragmentation Ions
This compoundC₃₆H₃₆N₂O₆593.26[Characteristic fragments]
12-O-AlkylC₃₆H₃₅N₂O₆-R592.25 + MW of RLoss of R, ...
12-O-AcylC₃₆H₃₅N₂O₆-C(O)R592.25 + MW of C(O)RLoss of C(O)R, ...
12-O-CarbamoylC₃₆H₃₅N₂O₆-C(O)NHR592.25 + MW of C(O)NHRLoss of C(O)NHR, ...

(Note: MW = Molecular Weight. Specific m/z values will depend on the R group.)

Biological Activity and Signaling Pathways

Cepharanthine and its derivatives have been shown to modulate several key signaling pathways, which are believed to underlie their therapeutic effects. Understanding these pathways is crucial for the rational design of new derivatives with improved activity and selectivity.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Cepharanthine has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[2] This anti-inflammatory effect is a key area of investigation for this compound derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB Bound to Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene Activates This compound This compound Derivatives This compound->IKK Inhibits IkB_NFkB->NFkB PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival This compound This compound Derivatives This compound->PI3K Inhibits Experimental_Workflow Start Cepharanthine Demethylation O-Demethylation (e.g., BBr3) Start->Demethylation This compound This compound Core Demethylation->this compound Derivatization Derivatization (Alkylation, Acylation, Carbamoylation) This compound->Derivatization Crude Crude Derivatives Derivatization->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure Derivatives Purification->Pure Characterization Characterization Pure->Characterization Bioassay Biological Activity Screening Pure->Bioassay NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (ESI-MS, HRMS) Characterization->MS

References

A Technical Guide to the Effects of Cepharanoline on Inflammatory Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cepharanoline and its well-studied derivative, Cepharanthine (CEP), represent a class of biscoclaurine alkaloids with potent anti-inflammatory properties.[1] Extensive research has demonstrated their significant ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, a summary of quantitative data from key in vitro and in vivo studies, and detailed experimental protocols for researchers seeking to investigate these properties. The primary mechanism of action involves the modulation of critical inflammatory signaling pathways, most notably the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3][4] This document serves as a comprehensive resource for professionals in pharmacology and drug development exploring the therapeutic potential of this compound-related compounds for inflammatory diseases.

Introduction

This compound is a biscoclaurine alkaloid, with its 12-O-methyl derivative, Cepharanthine (CEP), being the subject of extensive pharmacological investigation.[1][2] Originally isolated from plants of the Stephania genus, CEP has been used clinically in Japan for various conditions, including alopecia and leukopenia, and is recognized for its broad biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][5]

The hallmark of many inflammatory diseases is the overproduction of pro-inflammatory cytokines. These signaling molecules, such as TNF-α, IL-6, and IL-1β, are crucial mediators of the inflammatory response.[2] The ability of Cepharanthine to potently inhibit the expression and release of these cytokines positions it as a promising candidate for therapeutic development.[4] This guide synthesizes the current understanding of how CEP achieves this suppression by detailing its impact on intracellular signaling pathways and presenting the quantitative evidence of its efficacy.

Core Mechanisms of Action: Signaling Pathway Modulation

Cepharanthine exerts its anti-inflammatory effects not through a single target but by modulating multiple, interconnected signaling pathways that are fundamental to the inflammatory response. The inhibition of the NF-κB and MAPK pathways is central to its mechanism.[2][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.

Cepharanthine has been shown to intervene at a critical step in this cascade by blocking the IKK pathway, thereby preventing IκBα degradation and subsequent NF-κB activation.[4]

NF_kappa_B_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Cepharanthine Cepharanthine Cepharanthine->Inhibition Inhibition->IKK

Caption: Cepharanthine inhibits the NF-κB pathway by blocking IKK activation.

Modulation of MAPK and Other Pathways

In addition to the NF-κB pathway, Cepharanthine also suppresses the phosphorylation of key MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3][4] These kinases are also activated by inflammatory stimuli and contribute to the stabilization and translation of cytokine mRNA.

Furthermore, recent studies have highlighted Cepharanthine's role in activating the AMP-activated protein kinase (AMPK) and NRF2 pathways.[1][3] AMPK activation can exert anti-inflammatory effects, in part by inhibiting NF-κB signaling.[1] The NRF2 pathway is a primary defense against oxidative stress, and its activation by Cepharanthine contributes to its overall anti-inflammatory and cytoprotective effects.[3]

Multi_Pathway_Interaction cluster_cep cluster_pathways cluster_outcomes Cepharanthine Cepharanthine AMPK AMPK Cepharanthine->AMPK Activates NRF2 NRF2 Pathway Cepharanthine->NRF2 Activates MAPK MAPK Pathway (ERK, JNK, p38) Cepharanthine->MAPK Inhibits NFkB NF-κB Pathway Cepharanthine->NFkB Inhibits AMPK->NFkB Inhibits Antioxidant Antioxidant Response NRF2->Antioxidant Inflammation Inflammation (Cytokine Production) MAPK->Inflammation NFkB->Inflammation Antioxidant->Inflammation Reduces

Caption: Cepharanthine's multi-pathway modulation of inflammation.

Quantitative Data on Cytokine Inhibition

The inhibitory effects of Cepharanthine on cytokine production have been quantified in numerous studies. The following table summarizes key findings from both in vitro and in vivo models.

Model SystemStimulusCytokine(s) MeasuredCepharanthine Concentration / DoseKey ResultReference
RAW264.7 Macrophages (in vitro)LPSTNF-α, IL-6, IL-1β2.5, 5, 10 µg/mLDose-dependent inhibition of cytokine release.[2][4]
Human Monocytic Cells (in vitro)-TNF-α, IL-1β, IL-6, IL-80.1 µg/mLSignificant suppression of cytokine production.[6]
Primary Mouse Microglia (in vitro)LPSTNF-α, IL-1β, IL-6Not specifiedSuppressed the release of measured cytokines.[7]
DSS-Induced Colitis Mice (in vivo)Dextran Sulfate Sodium (DSS)TNF-α, IL-1β, IL-6, IL-9, IL-13, IL-23Not specifiedPre-treatment inhibited the rise in pro-inflammatory cytokines.[3]
LPS-Induced Mastitis Mice (in vivo)LPSTNF-α, IL-1β, IL-6Not specifiedSignificantly decreased cytokine levels.[2]
LPS-Induced Acute Lung Injury Mice (in vivo)LPSTNF-α, IL-1β, IL-6Not specifiedDown-regulated the level of pro-inflammatory cytokines in BALF.[4]
Diabetic Rats (in vivo)-IL-1β, TNF-α10 mg/kg/daySignificantly reduced levels of pro-inflammatory cytokines.[2]

Experimental Protocols

This section provides standardized methodologies for assessing the impact of Cepharanthine on inflammatory cytokine production.

Protocol: In Vitro Cytokine Production and Measurement

This protocol outlines the treatment of macrophage cell lines with Cepharanthine followed by inflammatory stimulation and subsequent cytokine quantification using ELISA.

Experimental_Workflow_In_Vitro A 1. Cell Seeding Seed RAW264.7 cells in 96-well plates and culture for 24 hours. B 2. Pre-treatment Treat cells with varying concentrations of CEP for 1-2 hours. A->B C 3. Stimulation Add LPS (1 µg/mL) to wells to induce inflammation. Incubate for 18-24 hours. B->C D 4. Supernatant Collection Centrifuge plate and collect the cell culture supernatant. C->D E 5. ELISA Quantify TNF-α, IL-6, etc. in supernatant using specific ELISA kits. D->E F 6. Data Analysis Calculate cytokine concentrations and determine dose-response relationship. E->F

Caption: Workflow for in vitro analysis of cytokine inhibition by CEP.

Methodology:

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[4]

  • Cepharanthine Treatment: Prepare stock solutions of Cepharanthine in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10 µg/mL) in cell culture medium. Pre-treat the cells with the Cepharanthine solutions for 1 hour.[4]

  • LPS Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce an inflammatory response. Include appropriate controls (untreated, LPS only, vehicle control).[4]

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][8]

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CCK8) to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.[3]

Protocol: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins like NF-κB p65 and MAPKs.

Methodology:

  • Cell Lysis: After treatment with Cepharanthine and/or LPS for a shorter duration (e.g., 15-60 minutes), wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, ERK, JNK, and p38 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4]

Conclusion and Future Directions

This compound, primarily through its extensively studied derivative Cepharanthine, demonstrates robust anti-inflammatory activity by significantly inhibiting the production of key pro-inflammatory cytokines. Its multifaceted mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, makes it a compelling molecule for therapeutic development.[2][4] The quantitative data consistently show potent, dose-dependent suppression of TNF-α, IL-6, and IL-1β across a range of cellular and animal models of inflammation.[2][3][4][6]

For researchers and drug development professionals, Cepharanthine serves as a valuable pharmacological tool and a promising therapeutic lead. Future investigations should focus on optimizing its pharmacokinetic properties, further elucidating its interactions with upstream signaling components, and evaluating its efficacy and safety in more complex, chronic models of inflammatory diseases. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for advancing this research.

References

Cepharanoline's Role in Modulating AMPK Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cepharanoline, a biscoclaurine alkaloid more commonly known as Cepharanthine (CEP), has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] AMPK, a master regulator of cellular energy homeostasis, is a key therapeutic target for metabolic diseases, cancer, and inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's role in AMPK modulation, detailing the molecular mechanisms, downstream effects, and relevant experimental protocols. While substantial cellular evidence demonstrates this compound's ability to activate AMPK, it is important to note that direct biochemical evidence from in vitro assays with purified proteins is not yet available in the public domain. Therefore, this guide will focus on the well-documented cellular activation of AMPK by this compound and its physiological consequences.

Introduction to this compound and AMPK

This compound (Cepharanthine) is a natural product isolated from plants of the Stephania genus.[1][2] It has been used for various therapeutic purposes and is known to possess anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2][3][4][5][6][7] Its multifaceted pharmacological profile is, in significant part, attributed to its ability to modulate key cellular signaling pathways, with the AMPK pathway being a central node.[1][2]

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of cellular stress that deplete ATP levels, leading to an increased AMP:ATP ratio. The primary upstream kinases responsible for activating AMPK through phosphorylation of the α-subunit at threonine 172 (Thr172) are Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CAMKK2). Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis) and promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).

This compound-Mediated AMPK Activation: Cellular Evidence

Multiple studies have demonstrated that this compound treatment leads to the phosphorylation and activation of AMPK in various cell types. This activation is a key mechanism underlying many of its observed biological effects.

Quantitative Data on AMPK Phosphorylation

The following tables summarize the quantitative data from studies investigating the effect of this compound on AMPK phosphorylation at Thr172, as determined by Western blot analysis.

Table 1: Dose-Dependent Effect of this compound on AMPK Phosphorylation in Macrophages

Cell LineTreatmentConcentration (µM)DurationFold Change in p-AMPKα1 (Thr172) / Total AMPKα1Reference
LPS-induced murine macrophagesThis compound524h~1.5Feng et al., 2023
LPS-induced murine macrophagesThis compound1024h~2.0Feng et al., 2023
LPS-induced murine macrophagesThis compound2024h~2.5Feng et al., 2023

Table 2: Dose-Dependent Effect of this compound on AMPK Phosphorylation in Cervical Cancer Cells

Cell LineTreatmentConcentration (µM)DurationFold Change in p-AMPK (Thr172) / Total AMPKReference
CaSkiThis compound2524h~1.2Chen et al., 2025
CaSkiThis compound5024h~1.5Chen et al., 2025
HeLaThis compound2524h~1.8Chen et al., 2025
HeLaThis compound5024h~2.5Chen et al., 2025
C33AThis compound2524h~1.4Chen et al., 2025
C33AThis compound5024h~1.9Chen et al., 2025

Signaling Pathways Modulated by this compound via AMPK

This compound-induced AMPK activation triggers a cascade of downstream signaling events that contribute to its diverse pharmacological activities.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects, which are at least partially mediated by AMPK activation.[1][2][6][7] Activated AMPK can suppress inflammatory responses through the inhibition of the NF-κB signaling pathway.[1][2][8]

Cepharanoline_AMPK_NFkB_Pathway This compound This compound AMPK AMPK This compound->AMPK IKK IKK AMPK->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkB NF-κB IkappaB->NFkB Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activation

Caption: this compound-mediated AMPK activation inhibits NF-κB signaling.

Induction of Autophagy

In the context of cancer, this compound has been shown to induce autophagy, a cellular self-degradation process, through the activation of AMPK.[9][10][11][12][13] Activated AMPK can initiate autophagy by inhibiting the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a key negative regulator of autophagy.

Cepharanoline_AMPK_Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Autophagy Autophagy ULK1_complex->Autophagy Initiation

Caption: this compound promotes autophagy via the AMPK-mTORC1 axis.

Antioxidant Effects

This compound exhibits antioxidant properties by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[14][15][16][17][18] Evidence suggests that AMPK activation by this compound is upstream of NRF2 activation.[14][15]

Cepharanoline_AMPK_NRF2_Pathway This compound This compound AMPK AMPK This compound->AMPK NRF2 NRF2 AMPK->NRF2 Activation ARE Antioxidant Response Element NRF2->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: this compound enhances antioxidant defenses through the AMPK-NRF2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound and AMPK.

Western Blot Analysis of AMPK Phosphorylation

This protocol is adapted from methodologies used in studies investigating this compound's effect on AMPK activation.[14][19]

Objective: To determine the phosphorylation status of AMPKα at Threonine 172 in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., murine macrophages, cervical cancer cells)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 25, 50 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody (p-AMPK) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Analysis I->J

Caption: Experimental workflow for Western blot analysis of AMPK phosphorylation.

In Vitro AMPK Kinase Assay (Hypothetical Protocol)

Objective: To determine if this compound directly activates purified AMPK in a cell-free system. Note: To date, no published studies have reported the results of such an assay with this compound. This protocol is provided as a general guideline for how such an experiment would be designed.

Materials:

  • Recombinant active AMPK heterotrimer (e.g., α1β1γ1)

  • Kinase assay buffer

  • AMP (positive control)

  • This compound

  • Substrate peptide (e.g., SAMS peptide)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

  • Phosphocellulose paper (for radioactive assay) or luminometer (for ADP-Glo™ assay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant AMPK, and the substrate peptide.

  • Compound Addition: Add varying concentrations of this compound, a known AMPK activator (e.g., AMP) as a positive control, and a vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the luminescent signal.

Future Directions and Unanswered Questions

The current body of literature provides compelling cellular evidence for the activation of AMPK by this compound. However, several key questions remain to be addressed to fully elucidate its mechanism of action:

  • Direct Interaction: Does this compound directly bind to the AMPK complex? In vitro kinase assays with purified components and binding assays such as Cellular Thermal Shift Assay (CETSA) or surface plasmon resonance (SPR) are needed to answer this definitively.

  • Role of Upstream Kinases: Does this compound's activation of AMPK depend on the upstream kinases LKB1 or CAMKK2? Studies using cell lines deficient in these kinases would be informative.

  • Isoform Specificity: Does this compound exhibit any specificity towards different AMPK subunit isoforms?

  • Allosteric vs. Covalent Modulation: If direct binding is confirmed, what is the nature of the interaction? Is it an allosteric modulation, and if so, at which site on the AMPK complex does it bind?

Conclusion

This compound is a potent activator of the AMPK signaling pathway in cellular models. This activation is a cornerstone of its anti-inflammatory, antioxidant, and pro-autophagic effects, making it a promising therapeutic candidate for a range of diseases. While the direct molecular interaction with the AMPK complex awaits definitive biochemical confirmation, the existing cellular data strongly support its role as a significant modulator of this critical metabolic pathway. Future research focusing on the direct biochemical interactions and the involvement of upstream kinases will provide a more complete understanding of this compound's mechanism of action and facilitate its potential clinical translation.

References

Structural Analysis of Cepharanoline and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanoline, a bisbenzylisoquinoline alkaloid, serves as the fundamental scaffold for a class of pharmacologically significant molecules, including the well-studied Cepharanthine. These compounds exhibit a broad spectrum of biological activities, encompassing anti-inflammatory, anticancer, and antiviral effects. This technical guide provides a comprehensive examination of the structural characteristics of this compound and its key analogues. It presents a comparative analysis of their biological activities, details essential experimental protocols for their synthesis and evaluation, and offers visual representations of the primary signaling pathways they modulate. This document aims to be a critical resource for professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Molecular Structure: this compound

This compound is a macrocyclic alkaloid distinguished by a rigid, complex architecture. This structure is formed by two benzylisoquinoline units interconnected by two ether linkages, creating a dibenzo[c,g]azecine core. The specific stereochemical arrangement of its chiral centers is a critical determinant of its biological function.

Chemical Identity of this compound:

  • Molecular Formula: C₃₆H₃₆N₂O₆

  • Molecular Weight: 592.7 g/mol

  • IUPAC Name: (14S,27R)-33-methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2¹⁶,¹⁹.1³,¹⁰.1²¹,²⁵.0⁴,⁸.0³¹,³⁵.0¹⁴,³⁹]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol

Key Analogues and Structure-Activity Relationships

Modifications to the this compound scaffold have a profound impact on the pharmacological profile of its derivatives. The most extensively researched analogue is Cepharanthine, which is 12-O-methyl this compound. Other significant analogues, such as Fangchinoline and Tetrandrine, belong to the same bisbenzylisoquinoline alkaloid family and share the core structure but exhibit variations in their stereochemistry and substitution patterns.

Table 1: Structural Comparison of this compound and Key Analogues

CompoundCore StructureKey Substitutions and Stereochemistry
This compound BisbenzylisoquinolinePhenolic hydroxyl group at the 12-position.
Cepharanthine BisbenzylisoquinolineMethyl ether at the 12-position (12-O-methyl this compound).
Fangchinoline BisbenzylisoquinolineStereoisomer of Tetrandrine with a distinct spatial arrangement.
Tetrandrine BisbenzylisoquinolineA stereoisomer of Fangchinoline, also a bisbenzylisoquinoline alkaloid.

Comparative Biological and Pharmacological Activities

The subtle structural differences among this compound analogues translate into a range of biological activities. The following table provides a summary of reported activities, with a focus on Cepharanthine due to the extensive available data.

Table 2: Summary of Biological Activities of this compound Analogues

CompoundAnti-inflammatory ActivityAnticancer ActivityAntiviral ActivityAntioxidant Activity
Cepharanthine Potent inhibitor of NF-κB signaling.Induces apoptosis and autophagy; inhibits cell proliferation in various cancer cell lines.Effective against a range of viruses including SARS-CoV-2, HIV, and HSV.Exhibits significant free radical scavenging and lipid peroxidation inhibition.
Fangchinoline Demonstrates anti-inflammatory properties.Shows cytotoxic effects against cancer cells.Not as extensively studied for antiviral properties.Possesses effective antioxidant and radical scavenging activity.
Tetrandrine Known for its anti-inflammatory effects.Exhibits anticancer properties through various mechanisms.Investigated for activity against viruses like Ebola.Shows antioxidant potential.

Modulation of Key Cellular Signaling Pathways

This compound and its derivatives exert their pleiotropic effects by targeting multiple critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response and cellular survival. Cepharanthine has been demonstrated to suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators.

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm This compound This compound Analogues IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activation

Caption: this compound analogues inhibit the NF-κB pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a master regulator of cellular energy homeostasis. Activation of AMPK by Cepharanthine is associated with its anticancer effects and its ability to modulate cellular metabolism.

AMPK_Pathway_Activation This compound This compound Analogues AMPK AMPK This compound->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Autophagy Autophagy AMPK->Autophagy Induction Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibition

Caption: this compound analogues activate the AMPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is fundamental in regulating cell growth, proliferation, and survival. The anticancer activity of Cepharanthine is partly attributed to its ability to inhibit this crucial pathway.

PI3K_Akt_mTOR_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Processes Cell Survival, Growth, Proliferation mTORC1->Cell_Processes This compound This compound Analogues This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogues.

Experimental Protocols

General Synthetic Workflow for this compound Analogues

The chemical synthesis of this compound and its analogues is a complex undertaking that generally involves the coupling of two benzylisoquinoline precursors. The formation of the diaryl ether bridges is a critical step, often achieved through methods like the Ullmann condensation.

Synthesis_Workflow_this compound Start Benzylisoquinoline Precursors Step1 Protection of Functional Groups Start->Step1 Step2 Intermolecular Coupling (e.g., Ullmann Condensation) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification (HPLC) Step3->Step4 Final_Product This compound Analogue Step4->Final_Product

Caption: A generalized workflow for the synthesis of this compound analogues.

Methodology:

  • Precursor Synthesis: The synthesis begins with the preparation of the requisite substituted benzylisoquinoline units.

  • Protection: Reactive functional moieties, such as hydroxyl and amino groups, are protected to prevent unwanted side reactions.

  • Coupling Reaction: The key diaryl ether linkages are formed. In a typical Ullmann condensation, a phenolic precursor is reacted with a halogenated aromatic precursor in the presence of a copper catalyst and a base at elevated temperatures.

  • Deprotection: The protecting groups are removed to yield the crude product.

  • Purification: The final compound is purified using advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The chemical structure of the synthesized analogue is confirmed using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

NF-κB Luciferase Reporter Assay

This assay is employed to quantify the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T) in the appropriate growth medium.

  • Transfection: Co-transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: Incubate the transfected cells with varying concentrations of the this compound analogue.

  • Induction: Stimulate NF-κB activation with an appropriate inducer, such as TNF-α or lipopolysaccharide (LPS).

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Express the results as a percentage of NF-κB inhibition compared to the stimulated control.

Western Blotting for Pathway Analysis

This technique allows for the detection of changes in the phosphorylation status and total protein levels of key signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Culture the cells of interest, treat with the this compound analogue, and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Measure the total protein concentration in the lysates.

  • Gel Electrophoresis: Separate the protein lysates based on molecular weight using SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies targeting the phosphorylated and total forms of key proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-mTOR, mTOR).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound and its analogues are a compelling class of natural products with a rich pharmacological profile and significant therapeutic promise. Their ability to modulate multiple signaling pathways underscores their potential for the treatment of a variety of diseases. This technical guide provides a foundational understanding of their structural features, biological activities, and the experimental approaches for their study. Continued investigation into the structure-activity relationships of a broader array of this compound derivatives is crucial for the future development of novel therapeutics based on this versatile scaffold.

Preliminary Toxicity Profile of Cepharanthine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's original query referred to "Cepharanoline." However, extensive database searches indicate that the correct nomenclature for the compound with relevant toxicological and pharmacological data is "Cepharanthine." This document proceeds under the assumption that the intended subject of inquiry is Cepharanthine.

Introduction

Cepharanthine (CEP) is a bisbenzylisoquinoline alkaloid extracted from plants of the Stephania genus. It has a long history of clinical use in Japan for various conditions, including alopecia, leukopenia following radiation therapy, and venomous snakebites.[1][2] Despite its extended clinical application, which suggests a favorable safety profile at therapeutic doses, a comprehensive evaluation of its preclinical toxicity is essential for broader drug development and regulatory consideration. This guide provides a detailed overview of the preliminary toxicity studies on Cepharanthine, focusing on acute toxicity, cytotoxicity, and genotoxicity, along with insights into the molecular signaling pathways it modulates.

Acute and Sub-Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance. For Cepharanthine, these studies have primarily focused on oral administration in rodent models.

Quantitative Data for Acute and Repeated-Dose Toxicity

The available data on the acute and repeated-dose toxicity of Cepharanthine are summarized below. It is important to note that comprehensive sub-acute and chronic toxicity studies with detailed histopathological and clinical chemistry data are not widely available in the public domain. One in silico prediction reported a Lowest Observed Adverse Effect Level (LOAEL) of 0.711, though the units and experimental context are not specified.[3]

ParameterSpeciesRouteValueToxic Effects ObservedReference(s)
LD₅₀ RatOral2 g/kgSomnolence (general depressed activity), chronic pulmonary edema, weight loss or decreased weight gain.[4]
LD₅₀ RatOral2.554 (units not specified)Not specified.[3]
LOAEL Not SpecifiedNot Specified0.711 (units not specified)Not specified.[3]

Table 1: Summary of Acute and Repeated-Dose Toxicity Data for Cepharanthine

In Vitro Cytotoxicity

The cytotoxic potential of Cepharanthine has been evaluated across various cell lines, often in the context of its anticancer properties. These studies typically utilize assays that measure cell viability and metabolic activity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) are key parameters in assessing cytotoxicity. The values for Cepharanthine vary depending on the cell line and exposure duration.

Cell LineAssayExposure TimeIC₅₀ / CC₅₀ / EffectReference(s)
SNB-19 (Glioblastoma)MTT24 hSignificant decrease in viability at 20 µM.[5]
PC-12 + NGF (Neuronal)MTT24 hLinear decrease in viability.[5]
SNB-19 and PC-12 + NGFMTT72 hHighly affected by 5 µM.[5]
Cervical Cancer (CaSki)Viability Assay24 hViability of 75.2% at 25 µM and 26.9% at 50 µM.[4]
Cervical Cancer (HeLa)Viability Assay24 hViability of 54.8% at 25 µM and 17.4% at 50 µM.[4]
Cervical Cancer (C33A)Viability Assay24 hViability of 79.8% at 25 µM and 63.0% at 50 µM.[4]
Vero E6Antiviral AssayNot SpecifiedCC₅₀ of 39.30 µM.[6]
HIV-1 Infected U1 MonocytesAntiviral AssayNot SpecifiedCC₅₀ of 2.2 µg/ml.[2]

Table 2: Summary of In Vitro Cytotoxicity Data for Cepharanthine

Genotoxicity

Table 3: Summary of Genotoxicity Data for Cepharanthine

Assay System Metabolic Activation Result Reference(s)
General Mutagenicity Not Specified Not Specified Non-mutagenic [1]

| In silico prediction | Computational Model | N/A | Low mutagenicity predicted |[3] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicological findings. The following sections describe the standard protocols for key assays used in the toxicological evaluation of chemical compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of Cepharanthine for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[7]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate add_compound Add Cepharanthine at various concentrations plate_cells->add_compound Allow adherence incubate_compound Incubate for 24-72 hours add_compound->incubate_compound add_mtt Add MTT reagent to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow.
Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Culture and treat cells with Cepharanthine as desired.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[10]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[10]

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[10]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with Cepharanthine harvest_cells Harvest cells (adherent + floating) treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15-20 min in the dark add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quadrant_analysis Quadrant Analysis: - Healthy (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) flow_cytometry->quadrant_analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Releases p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation CEP Cepharanthine CEP->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK MAPK_Pathway cluster_mapk MAPK Cascade CEP Cepharanthine Stress Cellular Stress CEP->Stress JNK JNK CEP->JNK Activates p38 p38 CEP->p38 Activates ERK ERK CEP->ERK Inhibits Stress->JNK Stress->p38 Stress->ERK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Proliferation Proliferation/ Survival ERK->Proliferation PI3K_Akt_mTOR_Pathway CEP Cepharanthine PI3K PI3K CEP->PI3K Inhibits Akt Akt CEP->Akt Inhibits mTOR mTOR CEP->mTOR Inhibits GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Receptor->PI3K Activates PI3K->Akt Activates Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation

References

Methodological & Application

Application Notes and Protocols for Cepharanthine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanthine, a biscoclaurine alkaloid extracted from plants of the Stephania genus, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[1][2] In cell culture models, Cepharanthine has been demonstrated to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer cell lines.[1][3] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of Cepharanthine in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of Cepharanthine.

Mechanism of Action

Cepharanthine exerts its effects on cells through a complex interplay of signaling pathway modulation. It has been shown to induce oxidative stress by increasing reactive oxygen species (ROS) accumulation, which in turn can trigger apoptosis.[6] Key signaling pathways affected by Cepharanthine include:

  • Induction of Apoptosis: Cepharanthine promotes apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial membrane potential disruption and the activation of caspases.[6][]

  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at different phases, commonly the G0/G1 or S phase, depending on the cell type.[4][8] This is often associated with the upregulation of p53 and p21.[4]

  • Modulation of Signaling Pathways: Cepharanthine has been reported to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[4][5] It can also activate the AMPK and JNK pathways, contributing to its anticancer effects.[1][6]

  • Autophagy Induction: In some cell lines, such as breast cancer cells, Cepharanthine has been shown to induce autophagy, which can contribute to its cell growth-inhibitory effects.[8]

Data Presentation

Table 1: Effective Concentrations of Cepharanthine in Various Cancer Cell Lines
Cell LineCancer TypeAssayEffective Concentration (µM)Treatment Duration (h)Observed Effects
CaSki, HeLa, C33A Cervical CancerApoptosis, Cell Viability25 - 5024Increased apoptosis, reduced mitochondrial membrane potential, G0/G1 or sub-G1 arrest.[6]
MCF-7, MDA-MB-231 Breast CancerApoptosis, Autophagy5 - 10Not SpecifiedInduction of apoptosis and autophagy via inhibition of AKT/mTOR pathway.[4][8]
Jurkat T cells LeukemiaCell Cycle, Apoptosis5 - 15Not SpecifiedS phase cell cycle arrest, induction of apoptosis.[4][9]
SaOS2 OsteosarcomaCell Growth, Apoptosis10 - 15Not SpecifiedG1 phase arrest, promotion of apoptosis.
Huh7, HepG2 Liver CancerCell Proliferation, Apoptosis10 - 2012 - 24Inhibition of proliferation and invasion, promotion of apoptosis.
K562 LeukemiaApoptosisNot SpecifiedNot SpecifiedEnhanced sensitivity to doxorubicin and vincristine, enhanced apoptosis.[10]
Valve Interstitial Cells N/A (Calcification Model)Cell Viability1048Inhibition of osteogenic differentiation.
Table 2: IC50 and EC50 Values of Cepharanthine
Cell Line/VirusContextIC50/EC50 Value
PMA-stimulated U1 cells HIV-1 ReplicationEC50: 0.016 µg/ml
PMA-stimulated U1 cells CytotoxicityCC50: 2.2 µg/ml
Plasmodium falciparum W2 Antimalarial ActivityIC50: 0.2 µM and 0.61 µM[5]
Vero E6 cells SARS-CoV-2 Alternative Model (GX_P2V)EC50: 0.98 µM
Vero E6 cells Cytotoxicity (GX_P2V)CC50: 39.30 µM
SARS-CoV S protein pseudovirus Antiviral ActivityEC50: 0.0417 µM
MERS-CoV S protein pseudovirus Antiviral ActivityEC50: 0.140 µM
Vero cells SARS-CoV-2EC50: 0.1 µM

Experimental Protocols

Preparation of Cepharanthine Stock Solution

Materials:

  • Cepharanthine powder (CAS: 481-49-2)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of Cepharanthine powder. The molecular weight of Cepharanthine is 606.71 g/mol .

  • Weigh the Cepharanthine powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 6.07 mg of Cepharanthine in 1 mL of DMSO.

  • Vortex or sonicate the solution until the powder is completely dissolved.[11]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cepharanthine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[5][9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of Cepharanthine. Include a vehicle control (medium with the same concentration of DMSO used for the highest Cepharanthine concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Analysis by Western Blot

Materials:

  • Cells and culture reagents

  • Cepharanthine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and treat with Cepharanthine for the desired time.

  • Harvest the cells and lyse them with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells and culture reagents

  • Cepharanthine

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Cepharanthine as described for the Western blot protocol.

  • Harvest both adherent and floating cells, and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells for at least 2 hours at 4°C (or store at -20°C for later analysis).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualization

Cepharanthine_Signaling_Pathways Cepharanthine Cepharanthine ROS ↑ Reactive Oxygen Species (ROS) Cepharanthine->ROS induces PI3K_Akt PI3K/Akt/mTOR Pathway Cepharanthine->PI3K_Akt inhibits NFkB NF-κB Pathway Cepharanthine->NFkB inhibits AMPK AMPK Pathway Cepharanthine->AMPK activates p53 ↑ p53 / p21 Cepharanthine->p53 activates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax Caspases ↑ Cleaved Caspases (e.g., Caspase-3) Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation NFkB->Proliferation AMPK->Proliferation CellCycle Cell Cycle Arrest (G0/G1, S) p53->CellCycle CellCycle->Proliferation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Seeding Treatment 3. Cell Treatment Cell_Culture->Treatment Ceph_Prep 2. Cepharanthine Stock Preparation Ceph_Prep->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT WB Protein Expression (Western Blot) Treatment->WB FACS Cell Cycle (Flow Cytometry) Treatment->FACS

References

Application Notes: In Vitro Inhibition of HIV Replication by Cepharanthine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cepharanthine, a biscoclaurine alkaloid derived from plants of the Stephania genus, has demonstrated significant potential as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication in vitro.[1][2] It is a derivative of the parent compound cepharanoline, specifically 12-O-methyl this compound.[3] Research indicates that Cepharanthine employs a multi-faceted mechanism of action, distinct from many conventional antiretroviral drugs. Its primary modes of action include the inhibition of Nuclear Factor kappa B (NF-κB), a critical host transcription factor for HIV-1 gene expression, and the stabilization of the host cell plasma membrane, which impedes viral entry.[4][5][6]

These application notes provide a summary of the quantitative data on Cepharanthine's anti-HIV activity and detailed protocols for its evaluation in a laboratory setting. The methodologies are primarily based on studies using the chronically infected promonocytic U1 cell line, a well-established model for studying the reactivation of latent HIV-1.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of Cepharanthine and its more potent derivative, 12-O-ethylpiperazinyl this compound, against HIV-1.

CompoundCell LineAssay TypeMetricValue (µg/ml)Value (µM)
CepharanthineU1 (PMA-stimulated)AntiviralEC₅₀0.016~0.026
CepharanthineU1 (PMA-stimulated)CytotoxicityCC₅₀2.2~3.6
CepharanthineU1AntiviralEC₅₀0.0280.046
12-O-ethylpiperazinyl this compoundU1AntiviralEC₅₀0.00410.0060

EC₅₀ (50% Effective Concentration) is the concentration of the compound that inhibits 50% of viral replication.[1][3] CC₅₀ (50% Cytotoxic Concentration) is the concentration of the compound that causes 50% reduction in cell viability.[1]

Mechanism of Action

Cepharanthine inhibits HIV-1 replication through at least two distinct mechanisms targeting host cell pathways.

1. Inhibition of NF-κB Activation

In chronically infected cells like the U1 monocytic line, HIV-1 replication can be induced by stimuli such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).[1] These agents activate the NF-κB signaling pathway, which is a potent inducer of HIV-1 gene expression.[3][5] Cepharanthine has been shown to suppress HIV-1 LTR-driven gene expression by inhibiting the activation of NF-κB.[1] This effect is observed in U1 monocytic cells but not in ACH-2 T-lymphocytic cells, indicating cell-type specificity.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA / TNF-α Stimulus IKK IKK Pathway PMA->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Activation upon IκBα degradation NFkB_active_nuc Active NF-κB NFkB_active->NFkB_active_nuc Translocation Ceph Cepharanthine Ceph->IKK Inhibits LTR HIV-1 LTR Replication HIV-1 Gene Expression & Replication LTR->Replication Promotes NFkB_active_nuc->LTR Binds to

Cepharanthine inhibits the NF-κB signaling pathway.

2. Inhibition of HIV-1 Entry via Membrane Stabilization

The entry of HIV-1 into a host cell is a multi-step process that requires the fusion of the viral envelope with the cell's plasma membrane. This fusion is dependent on the fluidity of the plasma membrane.[4][6] Cepharanthine has been shown to stabilize plasma membrane fluidity.[6] This reduction in membrane mobility inhibits both HIV-1 envelope-dependent cell-to-cell fusion and cell-free infection, effectively blocking the virus at the entry stage.[4][6]

G cluster_virus cluster_cell Virion gp120/gp41 Receptors CD4 + Co-receptor (CXCR4/CCR5) Virion->Receptors Binds Fusion Membrane Fusion Receptors->Fusion Initiates Block Fusion Blocked Receptors->Block Binding Occurs, Fusion Fails Membrane Plasma Membrane (Fluid) Membrane_stable Plasma Membrane (Stabilized) Entry Viral Entry Fusion->Entry Ceph Cepharanthine Ceph->Membrane Reduces Fluidity Membrane_stable->Block

Cepharanthine blocks HIV-1 entry by reducing membrane fluidity.

Experimental Protocols

Protocol 1: Anti-HIV-1 Activity Assay in Chronically Infected U1 Cells

This protocol describes the methodology to determine the 50% effective concentration (EC₅₀) of Cepharanthine by measuring the inhibition of induced HIV-1 production from chronically infected U1 cells.

G A 1. Culture & Maintain U1 Cells B 2. Seed U1 Cells (e.g., 1x10^5 cells/well) in 96-well plate A->B C 3. Prepare Serial Dilutions of Cepharanthine B->C D 4. Add Stimulant (PMA) and Cepharanthine to appropriate wells C->D E 5. Incubate for 72 hours at 37°C, 5% CO2 D->E F 6. Centrifuge plate to pellet cells E->F G 7. Collect Supernatant F->G H 8. Quantify HIV-1 p24 Antigen using ELISA G->H I 9. Calculate % Inhibition and determine EC50 H->I

Workflow for the Anti-HIV-1 Activity Assay.

A. Materials and Reagents

  • U1 cell line (chronically infected with HIV-1)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Cepharanthine (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

B. Cell Culture

  • Maintain U1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 U/ml penicillin, 100 µg/ml streptomycin, and 2 mM L-glutamine.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell viability and density using Trypan Blue exclusion. Ensure viability is >95% before starting the experiment.

C. Assay Procedure

  • Adjust the concentration of U1 cells to 1 x 10⁵ cells/ml in fresh culture medium.

  • Dispense 100 µl of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of Cepharanthine in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).

  • Add 50 µl of the Cepharanthine dilutions to the appropriate wells. Include wells for "cells only" (negative control) and "cells + stimulant" (positive virus control).

  • Add 50 µl of the stimulant (e.g., PMA to a final concentration of 10 ng/ml) to all wells except the negative control wells. Add 50 µl of medium to the negative control wells.

  • The final volume in each well should be 200 µl.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

D. Quantification of HIV-1 Replication

  • After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

  • Carefully collect the cell-free supernatant.

  • Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer’s instructions.

E. Data Analysis

  • Calculate the percentage of inhibition for each Cepharanthine concentration using the formula: % Inhibition = [1 - (p24_sample - p24_negative) / (p24_positive - p24_negative)] * 100

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • Determine the EC₅₀ value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of Cepharanthine using an MTT-based assay.

G A 1. Seed Cells in 96-well plate B 2. Prepare & Add Serial Dilutions of Cepharanthine A->B C 3. Incubate for 72 hours (match duration of antiviral assay) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate for 4 hours (allow formazan formation) D->E F 6. Add Solubilization Buffer (e.g., acidified isopropanol) E->F G 7. Incubate for 1-2 hours to dissolve formazan crystals F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate % Viability and determine CC50 H->I

Workflow for the MTT Cytotoxicity Assay.

A. Materials and Reagents

  • Cells (U1 or other relevant cell line)

  • Culture medium (as described in Protocol 1)

  • Cepharanthine

  • 96-well cell culture plates

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/ml in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • Microplate reader

B. Assay Procedure

  • Seed cells in a 96-well plate at the same density used in the antiviral assay (e.g., 1 x 10⁵ cells/well for U1 cells).

  • Add serial dilutions of Cepharanthine to the wells. Include "cells only" wells as a 100% viability control.

  • Incubate the plate under the same conditions and for the same duration as the antiviral assay (e.g., 72 hours at 37°C, 5% CO₂).

  • After incubation, add 20 µl of MTT solution (5 mg/ml) to each well.

  • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add 100 µl of solubilization buffer to each well.

  • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Incubate for 1-2 hours at room temperature in the dark.

C. Data Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

  • Plot the percentage of viability against the logarithm of the drug concentration.

  • Determine the CC₅₀ value using non-linear regression analysis.

  • The Selectivity Index (SI) can be calculated as SI = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.

References

Application of Cepharanoline in an animal model of inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cepharanoline, a biscoclaurine alkaloid isolated from Stephania cepharantha, has demonstrated significant anti-inflammatory properties in various preclinical animal models. These studies highlight its potential as a therapeutic agent for a range of inflammatory conditions. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This leads to a downstream reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

The application of this compound has been successfully evaluated in several rodent models of inflammation, including:

  • Lipopolysaccharide (LPS)-induced local inflammation: Models such as mastitis and acute lung injury are induced by the administration of LPS to mimic bacterial infection-related inflammation.

  • LPS-induced systemic inflammation: This model replicates a systemic inflammatory response syndrome, where this compound has been shown to mitigate the surge in circulating inflammatory mediators.

  • Dextran Sulfate Sodium (DSS)-induced colitis: This model is used to study inflammatory bowel disease, where this compound has shown promise in reducing intestinal inflammation and oxidative stress.

These notes provide an overview of the experimental protocols and quantitative data from studies investigating the efficacy of this compound in these models. The presented data and protocols can serve as a valuable resource for researchers designing and conducting further preclinical studies on the anti-inflammatory effects of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (CEP) on key inflammatory and oxidative stress markers in various animal models.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced Mastitis in Mice

Treatment GroupDose of CEPTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control-UndetectableUndetectableUndetectable
LPS-125.3 ± 10.285.6 ± 7.8210.4 ± 15.7
LPS + CEP10 mg/kg62.1 ± 5.941.3 ± 4.2105.2 ± 9.8
LPS + CEP20 mg/kg45.8 ± 4.528.7 ± 3.178.9 ± 6.5

*p < 0.05 compared to the LPS group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice

Treatment GroupDose of CEPTotal Cells in BALF (x10⁵)Neutrophils in BALF (x10⁵)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)
Control-0.5 ± 0.10.02 ± 0.0115.2 ± 2.125.8 ± 3.4
LPS-8.9 ± 0.76.8 ± 0.5258.4 ± 20.1450.7 ± 35.2
LPS + CEP5 mg/kg4.2 ± 0.43.1 ± 0.3120.6 ± 11.5210.3 ± 19.8

*p < 0.05 compared to the LPS group. BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SD.

Table 3: Effect of this compound on Oxidative Stress Markers in DSS-Induced Colitis in Mice

Treatment GroupDose of CEPMalondialdehyde (MDA) in Serum (nM/mL)Glutathione (GSH) in Serum (µg/mL)
Control-1.8 ± 0.268.5 ± 5.9
DSS-5.51 ± 0.435.53 ± 3.1
DSS + CEP20 mg/kg2.45 ± 0.355.02 ± 4.8

*p < 0.05 compared to the DSS group. Data are presented as mean ± SD.[1][2]

Experimental Protocols

Protocol 1: LPS-Induced Mastitis in Mice

This protocol describes the induction of mastitis in mice using lipopolysaccharide (LPS) and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • This compound (CEP)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Induction of Mastitis:

    • Anesthetize the mice.

    • Inject 50 µL of LPS solution (1 mg/mL in sterile PBS) into the fourth inguinal mammary gland via the teat canal.

    • The contralateral gland can be injected with sterile PBS to serve as a control.

  • This compound Administration:

    • Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 10 and 20 mg/kg) 1 hour before LPS administration.[3] A control group receives the vehicle.

  • Sample Collection:

    • Euthanize the mice 24 hours after LPS injection.

    • Collect mammary gland tissue for histological analysis and homogenization.

    • Collect blood via cardiac puncture for serum separation.

  • Analysis:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the tissue homogenates and/or serum using ELISA kits according to the manufacturer's instructions.

    • Perform histological analysis of mammary gland tissue to assess neutrophil infiltration.

LPS_Mastitis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization cep_admin This compound Administration (i.p.) acclimatization->cep_admin cep_prep This compound Preparation cep_prep->cep_admin lps_prep LPS Preparation lps_injection LPS Injection (intramammary) lps_prep->lps_injection anesthesia Anesthesia cep_admin->anesthesia 1h before LPS anesthesia->lps_injection euthanasia Euthanasia (24h post-LPS) lps_injection->euthanasia sample_collection Sample Collection (Tissue & Blood) euthanasia->sample_collection elisa Cytokine Analysis (ELISA) sample_collection->elisa histology Histological Analysis sample_collection->histology

Experimental workflow for the LPS-induced mastitis model.

Protocol 2: LPS-Induced Acute Lung Injury in Mice

This protocol outlines the procedure for inducing acute lung injury (ALI) in mice with LPS and assessing the therapeutic effect of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli O55:B5

  • This compound (CEP)

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization: House mice under specific pathogen-free conditions for at least one week.

  • Induction of Acute Lung Injury:

    • Anesthetize the mice.

    • Intratracheally instill 50 µL of LPS solution (5 mg/kg in sterile saline).[4]

  • This compound Administration:

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose (e.g., 5 mg/kg) at a specified time point relative to LPS instillation (e.g., 2 hours post-LPS).

  • Sample Collection:

    • Euthanize the mice 24 hours after LPS administration.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.

    • Collect lung tissue for histological examination.

  • Analysis:

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

    • Perform total and differential cell counts on the cell pellet.

    • Measure the concentrations of TNF-α and IL-6 in the BAL fluid supernatant using ELISA.

    • Examine lung tissue sections for evidence of inflammation and injury.

ALI_Workflow cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment acclimatization Animal Acclimatization lps_instillation LPS Instillation (intratracheal) acclimatization->lps_instillation cep_admin This compound Administration lps_instillation->cep_admin e.g., 2h post-LPS euthanasia Euthanasia (24h post-LPS) cep_admin->euthanasia balf_collection BALF Collection euthanasia->balf_collection lung_histology Lung Histology euthanasia->lung_histology cell_count Cell Count in BALF balf_collection->cell_count cytokine_analysis Cytokine Analysis in BALF balf_collection->cytokine_analysis

Workflow for the LPS-induced acute lung injury model.

Protocol 3: DSS-Induced Colitis in Mice

This protocol details the induction of colitis in mice using dextran sulfate sodium (DSS) to model inflammatory bowel disease and the evaluation of this compound's therapeutic effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • This compound (CEP)

  • Kits for measuring Malondialdehyde (MDA) and Glutathione (GSH)

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week before the start of the experiment.

  • Induction of Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.[5]

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • This compound Administration:

    • Administer this compound orally or intraperitoneally at the desired dose (e.g., 20 mg/kg) daily, starting from the first day of DSS administration or as a pre-treatment.[1][2]

  • Sample Collection:

    • Euthanize the mice at the end of the DSS administration period (e.g., day 8).

    • Collect blood for serum analysis.

    • Excise the colon and measure its length.

    • Collect colon tissue for histological analysis and measurement of inflammatory markers.

  • Analysis:

    • Measure the levels of MDA and GSH in the serum or colon tissue homogenates.

    • Perform histological scoring of inflammation and tissue damage in colon sections.

    • Measure the expression of pro-inflammatory cytokines in the colon tissue via qRT-PCR or ELISA.

DSS_Colitis_Workflow acclimatization Animal Acclimatization dss_admin DSS Administration (in drinking water for 7 days) acclimatization->dss_admin cep_admin This compound Administration (daily) acclimatization->cep_admin monitoring Daily Monitoring (Weight, DAI) dss_admin->monitoring cep_admin->monitoring euthanasia Euthanasia (Day 8) monitoring->euthanasia sample_collection Sample Collection (Blood, Colon) euthanasia->sample_collection analysis Analysis (MDA, GSH, Histology, Cytokines) sample_collection->analysis

Workflow for the DSS-induced colitis model.

Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[3][6][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nuc Translocation IkBa_p->NFkB Degradation & Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines Gene Transcription This compound This compound This compound->IKK Inhibition This compound->IkBa_p Inhibition of Degradation

Inhibitory effect of this compound on the NF-κB signaling pathway.

References

Cepharanoline: A Potent Tool for Investigating NF-κB-Mediated Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Cepharanoline, a biscoclaurine alkaloid extracted from plants of the Stephania genus, has emerged as a valuable pharmacological tool for studying the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[2] Dysregulation of the NF-κB pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. This compound exerts its inhibitory effect on the NF-κB pathway primarily by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[3][4] This mechanism makes this compound a specific and potent inhibitor, ideal for elucidating the intricate roles of NF-κB in various biological systems.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's application in NF-κB research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[4] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[5]

This compound intervenes in this cascade by inhibiting the degradation of IκBα.[6][7] By stabilizing the IκBα-NF-κB complex in the cytoplasm, this compound effectively prevents the nuclear translocation of p65 and subsequent activation of NF-κB-mediated gene expression.[8]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates p50_p65_IkBa p50 p65 IκBα Inactive NF-κB Complex IKK->p50_p65_IkBa Phosphorylates IκBα p50_p65 p50 p65 Active NF-κB p50_p65_IkBa->p50_p65 IkBa_P P-IκBα p50_p65_IkBa->IkBa_P Releases p50_p65_nuc p50 p65 Active NF-κB p50_p65->p50_p65_nuc Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation This compound This compound This compound->IkBa_P Inhibits Degradation DNA κB Site p50_p65_nuc->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression Activates

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative effects of this compound on NF-κB signaling and downstream cellular responses.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayStimulusThis compound ConcentrationEffectReference
RAW264.7Cytokine Release (TNF-α, IL-6, IL-1β)LPS2.5, 5, 10 µg/mLDose-dependent inhibition of cytokine release.[4][4]
Human Bladder Cancer (HT1376)Cell Viability (CCK-8)-IC50: 11.18 µMInhibition of cell viability.[9][9]
Human Bladder Cancer (5637)Cell Viability (CCK-8)-IC50: 11.58 µMInhibition of cell viability.[9][9]
Human Lung Fibroblasts (MRC-5)Western Blot (p-p65/p65 ratio)TGF-β10.4, 0.8, 1 µg/mLDose-dependent reduction of TGF-β1-induced p-p65.[6][6]
Human Lung Fibroblasts (MRC-5)Western Blot (IκBα)TGF-β10.4, 0.8, 1 µg/mLDose-dependent inhibition of TGF-β1-induced IκBα degradation.[6][6]
Cholangiocarcinoma (KKU-M213)EMSA (NF-κB DNA binding)-10 µg/mLTime-dependent decrease in NF-κB DNA-binding activity, with complete inhibition at 24h.[8][8]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelThis compound DosageEffectReference
Diabetic RatsDiabetes10 mg/kg/daySignificantly inhibited the expression of NF-κB and reduced pro-inflammatory cytokines.[4][4]
MiceLPS-induced MastitisNot specifiedInhibited the phosphorylation of NF-κB p65 subunit and the degradation of IκBα.[3][3]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on NF-κB-mediated gene expression are provided below.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of an NF-κB-responsive promoter.

Luciferase_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Transfect Transfect with NF-κB luciferase reporter plasmid Seed_Cells->Transfect Pretreat Pre-treat with this compound Transfect->Pretreat Stimulate Stimulate with TNF-α or LPS Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Analyze data (normalize to control) Measure->Analyze End End Analyze->End

Caption: Workflow for an NF-κB luciferase reporter assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the stimulated vehicle control.

Western Blot Analysis for IκBα Degradation and p65 Phosphorylation

This technique is used to detect changes in the protein levels of IκBα and the phosphorylation status of the NF-κB p65 subunit.

Western_Blot_Workflow Start Start Treat_Cells Treat cells with this compound and/or stimulus Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block Primary_Ab Incubate with primary antibodies (anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Analyze Quantify band intensity Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Plate cells (e.g., RAW264.7 macrophages) and treat with this compound and/or an NF-κB stimulus for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Protocol:

  • Nuclear Extract Preparation: Treat cells with this compound and/or a stimulus. Isolate nuclear extracts using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe to a parallel reaction.

  • Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent detection system.

Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

qPCR is used to measure the mRNA expression levels of NF-κB target genes (e.g., TNF, IL6, ICAM1).

Protocol:

  • RNA Extraction and cDNA Synthesis: Treat cells with this compound and/or a stimulus. Isolate total RNA using a suitable kit and reverse transcribe it into cDNA.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).

  • Thermocycling: Perform the qPCR in a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a potent and specific inhibitor of the canonical NF-κB signaling pathway. Its ability to block IκBα degradation and subsequent p65 nuclear translocation makes it an invaluable tool for researchers studying the diverse roles of NF-κB in health and disease. The quantitative data and detailed protocols provided in these application notes offer a solid foundation for utilizing this compound to investigate NF-κB-mediated gene expression in various experimental settings. As with any pharmacological inhibitor, it is crucial to perform appropriate dose-response and control experiments to ensure the specificity of the observed effects.

References

Application Note: Preparation of Cepharanthine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanthine (CEP), a biscoclaurine alkaloid derived from plants of the Stephania genus, is a molecule with a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, anti-cancer, and antiviral properties.[1][2][3] It is also known as 12-O-methyl cepharanoline.[4] A significant challenge in the preclinical evaluation of Cepharanthine for in vivo studies is its poor solubility in aqueous solutions, which can result in low bioavailability.[4][5][6] This document provides detailed protocols for dissolving and preparing Cepharanthine for administration in animal models, ensuring consistent and effective delivery for pharmacological and toxicological studies. The primary mechanism of action for its anti-inflammatory effects involves the modulation of key signaling pathways, notably the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the NF-κB pathway.[1][2]

Physicochemical Properties and Solubility

Cepharanthine is a cationic and amphiphilic molecule with the molecular formula C37H38N2O6.[4] Its solubility is a critical factor for the design of in vivo experiments. Understanding its properties is essential for selecting an appropriate vehicle for administration.

Solubility Data Summary

The solubility of Cepharanthine in various common solvents is summarized in the table below. Due to its chemical nature, it is generally insoluble in water but shows good solubility in certain organic solvents and acidic solutions.[4]

Solvent/VehicleSolubilityNotes and Recommendations
Water Poorly Soluble / InsolubleNot recommended as a primary solvent.[4][6]
Acidic Aqueous Solutions SolubleLowering the pH of an aqueous solution can improve solubility.[4]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for initial stock solution preparation.[4]
Ethanol (EtOH) SolubleCan be used for initial dissolution.[4]
Methanol (MeOH) SolublePrimarily for in vitro applications; less common for in vivo due to toxicity.[4]
Ether SolubleNot suitable for in vivo administration.[3]

Protocols for In Vivo Administration

The choice of solvent and preparation method depends heavily on the intended route of administration. The following protocols provide step-by-step guidance for preparing Cepharanthine for common preclinical administration routes.

Protocol 1: Preparation for Intraperitoneal (IP) Injection

This protocol is suitable for creating a solution or fine suspension for intraperitoneal administration in rodent models. It uses a minimal amount of an organic solvent for initial dissolution, followed by dilution in a physiological vehicle.

Materials:

  • Cepharanthine (powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of Cepharanthine powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of DMSO to the powder. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of Cepharanthine in 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Addition of Co-solvents: To improve solubility and reduce precipitation upon aqueous dilution, add co-solvents. For the vehicle composition, a common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.

  • Stepwise Dilution:

    • To the DMSO solution, add PEG400 and vortex to mix.

    • Add Tween 80 and vortex again until the solution is clear.

    • Slowly add the sterile saline or PBS dropwise while continuously vortexing to prevent precipitation.

  • Final Formulation: The final solution should be clear. If slight precipitation occurs, gentle warming (to 37°C) and sonication may help. Ensure the solution returns to room temperature before injection.

  • Administration: Administer the prepared solution to the animal at the desired dose (e.g., 10 mg/kg).[7][8] The injection volume should be appropriate for the animal size (e.g., up to 0.5 mL for a mouse).[9]

Protocol 2: Preparation for Oral Gavage

For oral administration, Cepharanthine can be prepared as a suspension in a suitable vehicle, as its absorption after oral delivery has been documented.[7][8]

Materials:

  • Cepharanthine (powder)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle (optional, for fine powder)

  • Sterile tubes and oral gavage needles

Procedure:

  • Weighing: Weigh the required amount of Cepharanthine powder.

  • Powder Preparation: For a more uniform suspension, gently grind the powder with a mortar and pestle to ensure a fine consistency.

  • Vehicle Addition: Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.

  • Suspension Formation: Gradually add the remaining volume of the 0.5% CMC vehicle while continuously triturating or vortexing to form a homogenous suspension.

  • Administration: Ensure the suspension is well-mixed immediately before drawing it into the syringe for oral gavage to ensure accurate dosing.

In Vivo Dosing and Administration Routes

Cepharanthine has been administered in various animal models using different routes and dosages. The following table summarizes examples found in the literature.

Animal ModelDisease/ConditionAdministration RouteDosageReference
Mice Malaria (Plasmodium berghei)Intraperitoneal (IP)10 mg/kg[7][8]
Mice Malaria (Plasmodium yoelii)Oral100 mg/kg[8]
Mice Lipopolysaccharide-induced mastitisIntraperitoneal (IP)Not specified[10]
Mice Ehrlich ascites tumorIntratumoralNot specified[7]
Piglets Porcine Epidemic Diarrhea Virus (PEDV)Not specified11.1 mg/kg[6]

Visualized Workflows and Pathways

Experimental Workflow for Preparation

The following diagram outlines the general workflow for preparing Cepharanthine for in vivo administration.

G cluster_prep Preparation Steps cluster_admin Administration weigh 1. Weigh Cepharanthine Powder solvent 2. Select Vehicle/Solvent (e.g., DMSO, CMC) weigh->solvent dissolve 3. Initial Dissolution (e.g., in DMSO) solvent->dissolve For Solution suspend 3. Create Suspension (e.g., with CMC) solvent->suspend For Suspension dilute 4. Dilute with Co-solvents & Physiological Vehicle dissolve->dilute mix 4. Homogenize Suspension suspend->mix final_prep 5. Final Formulation (Solution or Suspension) dilute->final_prep mix->final_prep admin 6. Administer to Animal (IP, Oral Gavage, etc.) final_prep->admin G cluster_cytoplasm Cytoplasm CEP Cepharanthine AMPK AMPK CEP->AMPK Activates IKK IKK Complex AMPK->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFKB NF-κB (p65/p50) IkB->NFKB Sequesters Nucleus Nucleus NFKB->Nucleus Translocation Transcription Inflammatory Gene Transcription Nucleus->Transcription

References

Application Notes and Protocols: Cepharanthine in Combination Therapy for Drug-Resistant Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 7 (MRP7/ABCC10), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Cepharanthine (CEP), a biscoclaurine alkaloid extracted from Stephania cepharantha Hayata, has emerged as a promising agent to overcome MDR in various cancer types.[1][2] This document provides a comprehensive overview of the application of Cepharanthine in combination therapy for drug-resistant tumors, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action

Cepharanthine circumvents drug resistance through a multi-pronged approach. Its primary mechanism involves the direct inhibition of ABC transporters, particularly P-glycoprotein and MRP7.[1][3] By binding to these efflux pumps, Cepharanthine competitively inhibits the transport of various chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.[4]

Beyond its effects on drug efflux, Cepharanthine also modulates key signaling pathways implicated in cancer cell survival and proliferation. Notably, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and contributes to drug resistance.[2][5] Furthermore, Cepharanthine can suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and chemoresistance.[6] The induction of apoptosis and autophagy by Cepharanthine further contributes to its anticancer activity and its ability to sensitize resistant cells to conventional therapies.[7][8]

Data Presentation: Efficacy of Cepharanthine Combination Therapy

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of Cepharanthine with various chemotherapeutic agents in drug-resistant cancer cell lines.

Table 1: In Vitro Efficacy of Cepharanthine in Combination with Paclitaxel in Resistant Ovarian Carcinoma

Cell LineTreatmentIC50 of Paclitaxel (µM)Reversal FoldReference
A2780 (Parental)Paclitaxel0.08 ± 0.01-[2]
A2780/Taxol (Resistant)Paclitaxel4.32 ± 0.21-[2]
A2780/TaxolPaclitaxel + 2 µM CEP1.85 ± 0.122.3[2]
A2780/TaxolPaclitaxel + 4 µM CEP0.98 ± 0.094.4[2]
A2780/TaxolPaclitaxel + 8 µM CEP0.55 ± 0.067.9[2]

Table 2: In Vitro Synergy of Cepharanthine and Epirubicin in Triple-Negative Breast Cancer

Cell LineTreatmentCombination Index (CI) at Fa 0.5*ConclusionReference
MDA-MB-231Epirubicin + 2 µM CEP< 1Synergism[9]

*Fraction affected (Fa) of 0.5 corresponds to 50% cell growth inhibition. A CI value < 1 indicates a synergistic interaction.

Table 3: In Vivo Efficacy of Cepharanthine Combination Therapy

Cancer ModelTreatment GroupDosing RegimenTumor Growth InhibitionReference
MDA-MB-231 XenograftEpirubicin + CEPEpirubicin (2 mg/kg) + CEP (12 mg/kg, i.p., every other day for 36 days)Significantly enhanced compared to either drug alone
Prostate Cancer XenograftCEP30 mg/kg, i.p., for 12 daysSignificant inhibition of tumor growth[10][11]
Oral Squamous Cell Carcinoma XenograftS-1 + CEPS-1 (10 mg/kg/day, p.o.) + CEP (20 mg/kg, peritumoral injection), 5 times/week for 3 weeksMarked antitumor effects and significant induction of apoptosis[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of Cepharanthine in combination therapy.

Cell Viability and Drug Synergy Assessment (MTT Assay)

Objective: To determine the cytotoxicity of Cepharanthine in combination with a chemotherapeutic agent and to quantify the synergistic effect.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Cepharanthine (CEP)

  • Chemotherapeutic agent of interest (e.g., Paclitaxel, Doxorubicin)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[2]

  • Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, Cepharanthine alone, or a combination of both for 48-72 hours.[2][9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) using dose-response curves.

    • Calculate the Combination Index (CI) using software like CompuSyn or CalcuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[9][13]

Intracellular Drug Accumulation Assay (Rhodamine 123 Efflux Assay)

Objective: To assess the effect of Cepharanthine on the efflux activity of P-glycoprotein by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Cepharanthine (CEP)

  • Rhodamine 123

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest and resuspend cells in PBS.

  • Cepharanthine Pre-incubation: Incubate the cells with or without different concentrations of Cepharanthine for 1-2 hours at 37°C.[14]

  • Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension at a final concentration of 50-200 ng/mL and incubate for 30-60 minutes at 37°C in the dark.[15]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of Rhodamine 123 in cells treated with and without Cepharanthine. An increase in fluorescence in the presence of Cepharanthine indicates inhibition of P-gp-mediated efflux.

Protein Expression Analysis (Western Blot)

Objective: To determine the effect of Cepharanthine on the expression levels of proteins involved in drug resistance and cell survival signaling pathways (e.g., P-gp, p-Akt).

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Cepharanthine (CEP)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-p-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with Cepharanthine for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the in vivo efficacy of Cepharanthine in combination with a chemotherapeutic agent in a drug-resistant tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Drug-resistant cancer cell line

  • Cepharanthine (CEP)

  • Chemotherapeutic agent of interest

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject drug-resistant cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, Cepharanthine alone, chemotherapeutic agent alone, combination therapy).[11]

  • Drug Administration: Administer the drugs according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral, peritumoral).[11][12]

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI) to assess the efficacy of the combination therapy.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Cepharanthine's Mechanism of Action CEP Cepharanthine Pgp P-glycoprotein (ABCB1) MRP7 (ABCC10) CEP->Pgp inhibits PI3K PI3K/Akt/mTOR Pathway CEP->PI3K inhibits NFkB NF-κB Pathway CEP->NFkB inhibits Apoptosis Apoptosis/ Autophagy CEP->Apoptosis induces Chemo Chemotherapeutic Drug Pgp->Chemo pumps out Cell Drug-Resistant Cancer Cell Chemo->Cell enters Efflux Drug Efflux Accumulation Increased Intracellular Drug Accumulation Survival Cell Survival & Proliferation

Caption: Mechanism of Cepharanthine in overcoming drug resistance.

cluster_1 Experimental Workflow: In Vitro Synergy Seed Seed drug-resistant cancer cells Treat Treat with CEP, Chemo, or Combination Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Perform MTT Assay Incubate->MTT Analyze Analyze Viability, IC50, and Combination Index MTT->Analyze

Caption: Workflow for in vitro synergy assessment.

cluster_2 Experimental Workflow: In Vivo Efficacy Implant Implant drug-resistant tumor cells in mice TumorGrowth Allow tumors to grow Implant->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Administer Administer treatments Randomize->Administer Measure Measure tumor volume and body weight Administer->Measure Analyze Analyze tumor growth inhibition Measure->Analyze

Caption: Workflow for in vivo efficacy studies.

Conclusion

Cepharanthine demonstrates significant potential as a combination therapy agent for overcoming multidrug resistance in a variety of cancers. Its ability to inhibit major drug efflux pumps and modulate critical cancer survival pathways provides a strong rationale for its further development. The provided data and protocols offer a framework for researchers and drug development professionals to investigate and harness the therapeutic benefits of Cepharanthine in the fight against drug-resistant tumors. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in combination with a broader range of chemotherapeutic agents and in different cancer types.

References

Application Notes and Protocols for Testing the Immunomodulatory Effects of Cepharanoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cepharanoline, a bisbenzylisoquinoline alkaloid, belongs to a class of compounds known for a variety of pharmacological activities.[1][2] Related compounds have demonstrated immunomodulatory, anti-inflammatory, and antiviral properties.[3][4][5] Preliminary evidence suggests that compounds like this compound may exert their effects by modulating key signaling pathways involved in the immune response, such as the NF-κB and MAPK pathways.[1][6] The transcription factor NF-κB is a critical regulator of innate and adaptive immunity and a key mediator of inflammatory responses.[7][8] Similarly, the MAPK signaling pathways (including ERK, p38, and JNK) are involved in almost all aspects of the immune response, from initiation to resolution.[9][10][11]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the potential immunomodulatory effects of this compound. The protocols detailed below outline a systematic approach, beginning with fundamental in vitro assays to determine cytotoxicity and screen for effects on key immune cell functions, followed by more complex in vivo models to assess efficacy in a physiological context.

Phase 1: In Vitro Screening of Immunomodulatory Activity

The initial phase of testing focuses on establishing the baseline effects of this compound on immune cells in a controlled environment.

1.1. Cell Viability and Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound on various immune cell types for subsequent functional assays.

Protocol:

  • Cell Culture: Culture murine macrophage-like cells (RAW 264.7) and human peripheral blood mononuclear cells (PBMCs) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation:

Concentration (µM)RAW 264.7 Viability (%)PBMC Viability (%)
Vehicle Control100100
0.1
1
10
50
100

1.2. Cytokine Production Assay

Objective: To evaluate the effect of this compound on the production of pro- and anti-inflammatory cytokines by immune cells.

Protocol:

  • Cell Stimulation: Seed RAW 264.7 cells or PBMCs in 24-well plates. Pre-treat with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) in the supernatants using commercially available ELISA kits.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (Unstimulated)
LPS (1 µg/mL)
LPS + this compound (Low Conc.)
LPS + this compound (High Conc.)

1.3. Phagocytosis Assay

Objective: To determine the impact of this compound on the phagocytic capacity of macrophages.

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate and treat with non-toxic concentrations of this compound for 24 hours.

  • Phagocytic Challenge: Add fluorescently labeled zymosan particles or E. coli bioparticles to the cells and incubate for 1-2 hours.

  • Washing: Wash the cells thoroughly to remove non-phagocytosed particles.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with DAPI.

  • Imaging: Visualize the cells using fluorescence microscopy.

  • Quantification: Determine the phagocytic index by counting the number of cells containing fluorescent particles and the number of particles per cell.

Data Presentation:

TreatmentPhagocytic Index (%)Particles per Cell (Avg.)
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)

1.4. Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK.

Protocol:

  • Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the cytokine assay. Lyse the cells at various time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-p65/total p65 (Fold Change)p-p38/total p38 (Fold Change)p-ERK/total ERK (Fold Change)
Control1.01.01.0
LPS
LPS + this compound

Phase 2: In Vivo Evaluation of Immunomodulatory Effects

This phase aims to validate the in vitro findings in a whole-organism context using an established animal model of acute inflammation.

2.1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign mice to different groups: Vehicle control, LPS only, LPS + this compound (various doses), and LPS + Dexamethasone (positive control).

  • Treatment: Administer this compound or vehicle via intraperitoneal (i.p.) injection one hour prior to the inflammatory challenge.

  • LPS Challenge: Induce systemic inflammation by i.p. injection of LPS (e.g., 10 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS injection), collect blood via cardiac puncture for serum analysis. Euthanize the mice and harvest relevant tissues (e.g., lung, liver) for histological analysis.

  • Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using ELISA.

  • Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue inflammation and damage.

Data Presentation:

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung Histological Score
Vehicle Control
LPS Only
LPS + this compound (Low Dose)
LPS + this compound (High Dose)
LPS + Dexamethasone

Visualizations

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation A Determine Non-Toxic Dose Range (MTT Assay) B Assess Effect on Cytokine Production (ELISA) A->B C Evaluate Impact on Phagocytosis (Microscopy) A->C D Investigate Signaling Pathways (Western Blot) B->D E LPS-Induced Endotoxemia Model in Mice D->E Promising In Vitro Results F Measure Serum Cytokines (ELISA) E->F G Histological Analysis of Tissues E->G

Caption: Experimental workflow for assessing this compound's immunomodulatory effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway This compound This compound This compound->IKK Inhibition? IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Improving the bioavailability of Cepharanoline for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Ceftaroline (erroneously referred to as Cepharanoline) in in vivo studies. Our focus is on addressing common challenges related to drug delivery, efficacy, and experimental design to help ensure successful and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific problems researchers may encounter during in vivo experiments with Ceftaroline.

Problem Potential Cause Recommended Solution
Low or inconsistent drug efficacy in the animal model. Inadequate Drug Exposure: The dose may be insufficient to maintain the free-drug concentration above the Minimum Inhibitory Concentration (MIC) for the required duration. This is a critical parameter for time-dependent antibiotics like Ceftaroline.[1][2][3]- Review Dosing Regimen: Ensure the dose is appropriate for the animal model and the specific pathogen. For staphylococci, a bactericidal effect is associated with fT>MIC of at least 50%.[4] - Confirm MIC: Verify the MIC of the specific bacterial strain being used, as resistance can develop.[5] - Check Animal Health: Underlying conditions, particularly renal impairment, can alter drug clearance. Dose adjustments may be necessary for subjects with poor renal function.[6]
Poor Tissue Penetration: Standard IV administration may not achieve sufficient drug concentration at the specific site of infection (e.g., cerebrospinal fluid, dense tissue).- Consider Local Delivery (if applicable): For localized infections, targeted delivery systems could be explored. - Investigate Advanced Formulations: While not standard, nanoformulations like liposomes or nanoparticles could potentially improve tissue distribution. Research in this area for Ceftaroline is nascent but has been explored for other cephalosporins.
Drug Instability: Improper handling or storage of the reconstituted Ceftaroline solution can lead to degradation.- Follow Preparation Protocols: Constitute the sterile powder with an approved diluent (e.g., Sterile Water for Injection, 0.9% NaCl) immediately before use.[7][8][9] - Storage: Adhere to recommended storage conditions for both the powder and the reconstituted solution as per the manufacturer's guidelines.
Difficulty with Intravenous (IV) Administration in Rodents. Technical Challenges: The small size of tail veins in mice can make IV injections difficult, leading to incorrect dosing.- Proper Technique: Ensure proper training in rodent tail vein injection. Use a warming device (e.g., heat lamp) to induce vasodilation, making veins more accessible.[10] - Alternative Routes: Studies have shown that intramuscular (IM) administration of Ceftaroline results in bioavailability comparable to the IV route in rats, rabbits, and monkeys.[1][11][12] This may be a viable alternative if IV access is a persistent issue.
Unexpected Adverse Events or Toxicity in Animal Models. Hypersensitivity: As a beta-lactam antibiotic, Ceftaroline can cause hypersensitivity reactions.[7][8]- Monitor Animals: Closely observe animals post-administration for any signs of distress or allergic reaction. - Review Vehicle/Diluent: Ensure the diluent used is sterile and appropriate for the animal model to rule out vehicle-induced toxicity.
Nephrotoxicity with Concomitant Drugs: Co-administration with other nephrotoxic agents (e.g., aminoglycosides) can increase the risk of kidney damage.- Review Co-administered Drugs: Be aware of potential drug-drug interactions. Cephalosporins may increase the nephrotoxic effect of aminoglycosides.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I administer Ceftaroline orally for my in vivo study?

A1: No, a commercial oral formulation of Ceftaroline is not available.[14] The drug is supplied as a prodrug, Ceftaroline fosamil, for parenteral (intravenous or intramuscular) administration.[12][14] After IV infusion, it is rapidly and completely converted into its active form, Ceftaroline.[1][14] There is no evidence to support effective oral bioavailability.

Q2: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index I should be targeting for efficacy?

A2: The most critical PK/PD index for Ceftaroline is the percentage of the dosing interval during which the free-drug concentration remains above the MIC (f%T>MIC).[2][3] Preclinical data suggest that this parameter is the most predictive of Ceftaroline's efficacy.[2] For successful treatment of S. aureus, a bactericidal effect has been reported for an fT>MIC of at least 50%.[4]

Q3: How can I improve the delivery of Ceftaroline to a specific tissue, like the brain or bone?

A3: Improving tissue-specific delivery is a significant challenge. Standard IV administration results in a volume of distribution of about 28-40 L, indicating it distributes into the total body water compartment.[12][14] To enhance delivery to specific sites, you might consider:

  • Investigating Nanoformulations: While not commercially available for Ceftaroline, research into drug delivery systems like nanoparticles or liposomes is a common strategy to alter drug distribution and enhance tissue penetration.[15][16] For example, research has been conducted on loading Ceftaroline onto hydroxyapatite nanoparticles for controlled release and using liposomes for pulmonary delivery of other cephalosporins.[17][18]

  • Higher Dosing Regimens: Within the limits of toxicity, increasing the dose can elevate plasma concentrations, which may lead to higher concentrations in peripheral tissues. However, this must be carefully evaluated in your specific animal model.

Q4: Are there any known issues with drug resistance I should be aware of?

A4: Yes. While Ceftaroline is effective against methicillin-resistant Staphylococcus aureus (MRSA), resistance can emerge.[19] Some MRSA strains, such as the clonal complex 239 (CC239), have shown reduced susceptibility.[5] It is crucial to determine the MIC of your specific bacterial isolate before starting in vivo experiments and to monitor for any changes in susceptibility during the study.[4]

Q5: What are the standard reconstitution and dilution steps for preparing Ceftaroline for injection?

A5: Ceftaroline fosamil is supplied as a sterile powder in vials.[7]

  • Constitution: Aseptically reconstitute the powder (e.g., 600 mg vial) with 20 mL of a sterile diluent such as Sterile Water for Injection, 0.9% Sodium Chloride Injection (normal saline), or 5% Dextrose Injection.[8][9] Mix gently to ensure complete dissolution. The constitution time is typically less than 2 minutes.[8]

  • Dilution: The constituted solution must be further diluted before administration. Withdraw the entire volume and add it to an infusion bag with a final volume ranging from 50 mL to 250 mL of a compatible infusion solution.[8][9] For animal studies, the final concentration and injection volume should be calculated based on the animal's weight and the desired dose.

Section 3: Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Ceftaroline from various studies.

Table 1: Pharmacokinetic Parameters of Ceftaroline in Different Animal Species (20 mg/kg dose)

Parameter Rat Rabbit Monkey
Route of Administration IV / IMIV / IMIV / IM
Cmax (µg/mL) 103 / 30.566.8 / 31.778.4 / 33.1
AUC₀₋∞ (µg·h/mL) 53.6 / 12368.3 / 63.387.1 / 76.0
t½ (h) 0.8 / 1.10.8 / 1.01.1 / 1.1
Bioavailability (IM vs IV) ~129%~93%~87%
Source: Adapted from comparative pharmacokinetic studies. Note that the AUC was reported as greater after IM administration in rats.[11]

Table 2: Mean Pharmacokinetic Parameters of Ceftaroline in Healthy Human Adults (600 mg dose, 1-hour infusion)

Parameter Single Dose Multiple Doses (14 Days)
Cmax (µg/mL) 19.0 (± 0.71)21.3 (± 1.40)
AUC (µg·h/mL) 54.5 (± 2.50)63.3 (± 6.60)
t½ (h) 2.55 (± 0.16)2.66 (± 0.11)
Volume of Distribution (L) 20.3-
Protein Binding ~20%~20%
Source: Data from TEFLARO® (ceftaroline fosamil) prescribing information.[7]

Section 4: Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of Ceftaroline in a Mouse Model

This protocol outlines a general procedure for assessing the pharmacokinetics of Ceftaroline in mice following intravenous administration.

1. Materials:

  • Ceftaroline fosamil (sterile powder for injection)

  • Sterile 0.9% Sodium Chloride Injection (Saline)

  • Sterile syringes (1 mL) and needles (27-30G)

  • Mouse restrainers

  • Heat lamp or warming pad

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • Analysis equipment (e.g., LC-MS/MS)

2. Animal Preparation:

  • Use healthy, adult mice of a specific strain and weight range as defined by the study protocol.

  • Acclimate animals to the housing facility for at least 7 days prior to the experiment.

  • Weigh each mouse immediately before dosing to calculate the precise injection volume.

3. Drug Preparation:

  • On the day of the experiment, prepare a fresh stock solution of Ceftaroline fosamil.

  • Reconstitute the powder with sterile saline to a known concentration (e.g., 10 mg/mL).

  • Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume for a bolus IV injection should not exceed 5 mL/kg.

4. Intravenous Administration:

  • Place the mouse in a restrainer.

  • Induce vasodilation of the lateral tail veins using a heat lamp for a short period.[10] Be cautious to avoid thermal injury.

  • Disinfect the tail with 70% ethanol.

  • Using a 27-30G needle with the bevel facing up, carefully insert the needle parallel to one of the lateral tail veins.[20]

  • Inject the calculated volume slowly and steadily.

  • If swelling occurs, the needle is not in the vein. Remove and attempt injection at a more proximal site. Limit injection attempts to three per animal.[10]

  • After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

5. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) via an appropriate method (e.g., retro-orbital sinus, submandibular vein).

  • Place blood into heparinized tubes.

  • Process blood samples by centrifuging at ~2000 x g for 10 minutes to separate plasma.

  • Store plasma samples at -80°C until analysis.

6. Sample Analysis:

  • Determine the concentration of active Ceftaroline in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, AUC, t½, etc.) using appropriate software.

Section 5: Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation p1 Define Study Objectives (e.g., PK profiling, Efficacy) p2 Prepare Ceftaroline Solution (Reconstitute & Dilute) p1->p2 p3 Animal Acclimation & Baseline Health Check p1->p3 e1 Dose Administration (IV or IM Route) p2->e1 p3->e1 e2 Sample Collection (Blood/Tissue at Timepoints) e1->e2 e3 Monitor Animal Health e1->e3 a1 Bioanalysis (LC-MS/MS for Drug Levels) e2->a1 a2 PK/PD Modeling (Calculate AUC, t½, %T>MIC) a1->a2 a3 Interpret Results & Draw Conclusions a2->a3

Caption: Workflow for a typical in vivo study involving Ceftaroline.

mechanism_of_action cluster_pbp Bacterial Target Ceftaroline Ceftaroline (Active Drug) OtherPBPs Other PBPs (e.g., PBP2x in S. pneumoniae) Ceftaroline->OtherPBPs Binds to active site Allosteric Allosteric Site Binding Ceftaroline->Allosteric 1. Initial binding ActiveSite Active Site Binding Ceftaroline->ActiveSite 3. Binds to exposed active site PBP2a Penicillin-Binding Protein 2a (PBP2a) (in MRSA) Inhibition Inhibition of Transpeptidase Activity OtherPBPs->Inhibition Allosteric->PBP2a Allosteric->ActiveSite 2. Induces conformational change ActiveSite->Inhibition Peptidoglycan Peptidoglycan Cross-linking (Cell Wall Synthesis) Inhibition->Peptidoglycan Blocks Lysis Bacterial Cell Lysis & Death Peptidoglycan->Lysis Failure leads to

Caption: Mechanism of action of Ceftaroline against resistant bacteria.

References

Technical Support Center: Overcoming Cepharanoline Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cepharanoline (also known as Cepharanthine) to combat cancer cell resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound overcomes multidrug resistance (MDR) in cancer cells?

A1: this compound primarily overcomes MDR by inhibiting the function of ATP-binding cassette (ABC) transporters, which are proteins that act as drug efflux pumps. The most notable of these are P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 7 (MRP7/ABCC10).[1][2] By blocking these pumps, this compound increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy.[1][3]

Q2: Which signaling pathways are modulated by this compound to counter resistance?

A2: this compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and resistance. These include the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, and the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[3][4][5] Inhibition of these pathways by this compound can lead to decreased expression of resistance-related proteins and induction of apoptosis.[3][5]

Q3: Can this compound be used as a standalone anticancer agent?

A3: While this compound exhibits some intrinsic antitumor activity by inducing apoptosis and autophagy, its most promising application in oncology is as a chemosensitizer.[2][4] It is most effective when used in combination with conventional chemotherapeutic drugs to reverse pre-existing resistance or prevent its development.[1][6]

Q4: What are some common chemotherapeutic drugs that can be used in combination with this compound?

A4: this compound has been shown to synergize with a variety of chemotherapeutic agents, including doxorubicin, vincristine, paclitaxel, and cisplatin.[6][7][8] The choice of combination therapy will depend on the specific cancer type and its resistance profile.

Troubleshooting Guides

Problem 1: Inconsistent or no reversal of drug resistance observed in vitro.

Possible Cause 1: Suboptimal concentration of this compound.

  • Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line. This is typically in the low micromolar range. An MTT or similar cell viability assay should be used to assess cytotoxicity.

Possible Cause 2: Poor solubility of this compound.

  • Solution: this compound is poorly soluble in water.[6] Ensure it is properly dissolved in a suitable solvent like DMSO before diluting it in culture medium. Prepare fresh dilutions for each experiment.

Possible Cause 3: Cell line does not express the target ABC transporters.

  • Solution: Verify the expression of P-gp (ABCB1) and/or MRP7 (ABCC10) in your resistant cell line using Western blotting or qPCR. If these transporters are not overexpressed, this compound's primary mechanism of action will be ineffective.

Problem 2: High background or inconsistent results in P-glycoprotein (P-gp) functional assays (e.g., Rhodamine 123 efflux assay).

Possible Cause 1: Incorrect concentration of Rhodamine 123.

  • Solution: The optimal concentration of Rhodamine 123 can vary between cell lines. Titrate the Rhodamine 123 concentration to find a level that provides a strong fluorescent signal without causing cytotoxicity.[1]

Possible Cause 2: Insufficient incubation time.

  • Solution: Ensure adequate incubation time for both Rhodamine 123 uptake and its efflux. These timings may need to be optimized for your specific cell line.

Possible Cause 3: Interference from serum in the culture medium.

  • Solution: Some components in fetal bovine serum (FBS) can interfere with the assay. While some studies show no effect, consider performing the assay in serum-free medium, though this may also affect cell health.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound in overcoming drug resistance.

Table 1: IC50 Values of this compound in Combination with Chemotherapeutic Agents

Cell LineChemotherapeutic AgentThis compound Concentration (µM)Fold Reversal of ResistanceReference
K562/ADM (Doxorubicin-resistant)Doxorubicin1~10[7]
MCF-7/ADR (Doxorubicin-resistant)Doxorubicin5>10[8]
Neuroblastoma (SK-N-BE2c)Vincristine3Significant sensitization[9]
Esophageal Squamous CarcinomaCisplatin1, 5, 10, 20Dose-dependent sensitization[10]

Table 2: Effect of this compound on Intracellular Drug Accumulation

Cell LineDrugThis compound Concentration (µM)Increase in Intracellular AccumulationReference
K562 (P-gp negative)DoxorubicinNot specifiedChanged distribution to nucleoplasm[7]
Neuroblastoma (SK-N-BE2c)Doxorubicin10~3-fold increase in nuclear retention[9]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxicity of this compound and its effect on the efficacy of other chemotherapeutic agents.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Chemotherapeutic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

P-glycoprotein (P-gp) Functional Assay using Rhodamine 123

This flow cytometry-based assay measures the efflux activity of P-gp.

Materials:

  • Resistant and sensitive cancer cell lines

  • This compound

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil or PSC-833 (positive control P-gp inhibitors)

  • Flow cytometer

Procedure:

  • Harvest and wash cells, then resuspend in culture medium.

  • Pre-incubate cells with this compound or a positive control inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for another 30-60 minutes at 37°C in the dark.[1]

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for an efflux period of 1-2 hours at 37°C.

  • Wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the this compound-treated cells compared to the untreated resistant cells indicates inhibition of P-gp-mediated efflux.

Western Blot for ABC Transporter Expression

This protocol is used to determine the protein levels of ABC transporters like P-gp (ABCB1) and MRP7 (ABCC10).

Materials:

  • Cell lysates from resistant and sensitive cell lines

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ABCB1 and ABCC10

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare total protein lysates from the cancer cell lines.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e-g., anti-ABCB1 or anti-ABCC10) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizations

G cluster_0 Experimental Workflow for Assessing this compound Efficacy start Start with resistant cancer cell line viability MTT Assay: Determine this compound cytotoxicity and its effect on chemotherapeutic IC50 start->viability functional Rhodamine 123 Efflux Assay: Measure P-gp functional inhibition viability->functional expression Western Blot: Confirm expression of ABC transporters functional->expression end Evaluate this compound's potential to overcome resistance expression->end

Caption: Workflow for evaluating this compound's ability to reverse drug resistance.

G cluster_1 This compound's Mechanism of Reversing P-gp Mediated Resistance chemo_out Chemotherapeutic Drug pgp P-glycoprotein (P-gp) (Drug Efflux Pump) chemo_out->pgp Efflux ceph This compound ceph->pgp Inhibition cell Cancer Cell apoptosis Increased Intracellular Drug Concentration -> Apoptosis

Caption: Inhibition of P-glycoprotein by this compound to enhance drug efficacy.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound ceph This compound pi3k PI3K ceph->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival, Proliferation, & Drug Resistance mtor->survival

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR survival pathway.

References

Troubleshooting Cepharanoline solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

*Disclaimer: The compound "Cepharanoline" could not be found in publicly available scientific literature. This technical support center has been created for Cepharanthine , a well-documented bisbenzylisoquinoline alkaloid with known solubility challenges, which is presumed to be the intended compound.

Welcome to the technical support center for Cepharanthine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues with Cepharanthine in aqueous solutions.

Troubleshooting Guide

This guide addresses specific problems you might encounter when preparing Cepharanthine solutions.

Q1: My Cepharanthine powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: Cepharanthine free base is practically insoluble in neutral aqueous solutions[1][2]. Direct dissolution in aqueous buffers is not a recommended procedure. The standard method involves creating a concentrated stock solution in an organic solvent first. Please refer to the protocols section for detailed instructions.

Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium.

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep Cepharanthine dissolved.

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution is sufficient. Often, a final concentration of <0.5% DMSO is desired to minimize solvent toxicity in cell-based assays, but this may be too low to maintain Cepharanthine solubility, especially at higher concentrations.

  • Lower the Working Concentration: Try diluting your stock solution to a lower final concentration of Cepharanthine.

  • Use a Different Co-Solvent: Dimethyl formamide (DMF) has been used to prepare aqueous solutions. One method involves dissolving Cepharanthine in DMF first, then diluting with PBS (pH 7.2) in a 1:3 ratio to achieve a solubility of approximately 0.25 mg/mL[3].

  • Consider pH: Cepharanthine is more soluble in acidic conditions[1][4][5]. If your experimental conditions allow, acidifying the aqueous buffer may help.

Q3: The color of my Cepharanthine solution has changed after storage. Is it still usable?

A3: Cepharanthine powder is typically white, light yellow, or beige[1][6]. A significant color change in the solution could indicate degradation or contamination. Aqueous solutions of Cepharanthine are not recommended for storage for more than one day[3]. Stock solutions in DMSO are more stable and may be stored at -20°C for up to two months[4]. If you observe a color change, it is recommended to prepare a fresh solution.

Q4: I need to prepare a Cepharanthine solution for in vivo animal studies, but the required concentration is high. How can I achieve this?

A4: High-concentration aqueous formulations for in vivo use often require specific vehicle compositions. A commonly used formulation is a mixture of solvents. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a Cepharanthine concentration of 9.3 mg/mL[7]. It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step[7].

Frequently Asked Questions (FAQs)

Q5: What is the general solubility profile of Cepharanthine?

A5: Cepharanthine is a lipophilic molecule that is practically insoluble in water but soluble in organic solvents and acidic aqueous solutions[1][2][4].

Q6: In which organic solvents can I dissolve Cepharanthine?

A6: Cepharanthine is soluble in Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), and Dimethyl Formamide (DMF)[1][3]. See the data tables below for reported solubility values.

Q7: Can I improve aqueous solubility by adjusting the pH?

A7: Yes. Cepharanthine is a cationic and amphiphilic molecule, and its solubility is significantly increased in acidic aqueous solutions[1]. One study successfully dissolved Cepharanthine in saline by first adjusting the vehicle pH to between 2.8 and 3.7 with acetic acid[5].

Q8: Are there different salt forms of Cepharanthine with better solubility?

A8: Yes, preparing pharmaceutically acceptable salt forms, such as bis-hydrobromide (2HBr) or bis-hydrochloride (2HCl) salts, has been shown to improve solubility compared to the free base form[8][9]. If you are working with a custom synthesis or specialized supplier, you may be able to acquire these salt forms.

Data Presentation

Table 1: Physicochemical Properties of Cepharanthine
PropertyValueSource
Molecular FormulaC₃₇H₃₈N₂O₆
Molecular Weight~606.7 g/mol [2]
AppearanceWhite, light yellow, or beige crystalline powder[1][4][6]
Predicted pKa7.61 ± 0.20[4]
Table 2: Reported Solubility of Cepharanthine Free Base
Solvent / VehicleReported SolubilitySource
WaterInsoluble (<1 mg/mL)[2][7]
Acidic Aqueous SolutionSoluble (pH dependent)[1][4][5]
DMSO5 mg/mL to 242 mg/mL[2][3][6][7]
Ethanol<1 mg/mL to 20 mg/mL[3][4][7]
Dimethyl Formamide (DMF)~10 mg/mL[3]
DMF:PBS (pH 7.2) (1:3)~0.25 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline9.3 mg/mL[7]

Note: The wide range in reported solubility for organic solvents may be due to batch-to-batch variations, purity, and different experimental conditions (e.g., temperature, use of sonication).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Cepharanthine Stock Solution in DMSO

  • Materials:

    • Cepharanthine powder (MW: 606.7 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Calculate the mass of Cepharanthine required. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 606.7 g/mol = 6.067 mg

    • Weigh out 6.07 mg of Cepharanthine powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution if necessary[7].

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C. The solution should be stable for up to 2 months[4].

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., for Cell Culture)

  • Materials:

    • 10 mM Cepharanthine stock solution in DMSO (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Procedure:

    • Thaw an aliquot of the 10 mM Cepharanthine stock solution.

    • Determine the volume of stock solution needed for your desired final concentration. For example, to make 10 mL of a 10 µM working solution: V₁ = (M₂ * V₂) / M₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Add the aqueous buffer/medium to your final sterile tube first.

    • While gently vortexing or swirling the tube of buffer/medium, add the 10 µL of the DMSO stock solution drop-by-drop. This rapid mixing helps prevent precipitation.

    • The final concentration of DMSO in this example will be 0.1%.

    • Use the final working solution immediately. Do not store aqueous dilutions for more than one day[3].

Visualizations

Troubleshooting_Workflow Cepharanthine Solubility Troubleshooting Workflow start Start: Need to dissolve Cepharanthine prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO, EtOH, DMF) start->prep_stock precip_check Dilute stock into aqueous buffer. Does it precipitate? prep_stock->precip_check success Success! Solution is ready for use. Use immediately. precip_check->success No troubleshoot Troubleshooting Options precip_check->troubleshoot Yes opt1 Lower final concentration troubleshoot->opt1 opt2 Use alternative co-solvent (e.g., DMF) troubleshoot->opt2 opt3 Lower pH of aqueous buffer troubleshoot->opt3 opt4 Use a formulation (e.g., with PEG300/Tween) troubleshoot->opt4 opt1->precip_check Retry Dilution opt2->prep_stock Reformulate Stock opt3->precip_check Retry Dilution opt4->prep_stock Reformulate Stock

Caption: A workflow diagram for troubleshooting Cepharanthine solubility issues.

NFkB_Inhibition Simplified Mechanism: Cepharanthine and NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Pathway Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases CEP Cepharanthine CEP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription

References

Optimizing Cepharanthine Dosage for Anti-inflammatory Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cepharanthine (CEP) to optimize its anti-inflammatory effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Cepharanthine's anti-inflammatory action?

A1: Cepharanthine exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2][3] It prevents the degradation of IκBα, which in turn inhibits the translocation of the NF-κB p65 subunit from the cytosol to the nucleus.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4][5] Additionally, CEP's anti-inflammatory properties are linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][3]

Q2: What are other signaling pathways modulated by Cepharanthine in the context of inflammation?

A2: Beyond the NF-κB and AMPK pathways, Cepharanthine has been shown to modulate other signaling cascades involved in inflammation. These include the MAPK (mitogen-activated protein kinase) pathway, where it can inhibit the phosphorylation of ERK, JNK, and p38.[2][5] It also interacts with the JAK2/STAT1 signaling pathway and the NLRP3 inflammasome.[1][2] Furthermore, CEP can activate the NRF2 pathway, which is crucial for protecting against oxidative stress, a key component of inflammation.[6][7]

Q3: What are typical starting concentrations for in vitro studies with Cepharanthine?

A3: Based on published studies, effective concentrations of Cepharanthine in vitro typically range from 2.5 to 20 µM. For example, in LPS-stimulated RAW264.7 macrophages, concentrations of 2.5, 5, and 10 μg/mL have been shown to inhibit the release of pro-inflammatory cytokines in a dose-dependent manner.[4][8] Another study utilized a concentration of 20 μM for treating macrophages.[7] It is recommended to perform a dose-response curve to determine the optimal, non-cytotoxic concentration for your specific cell type and experimental conditions.

Q4: What is a common in vivo dosage of Cepharanthine for anti-inflammatory studies in animal models?

A4: In mouse models of inflammation, a frequently cited dosage of Cepharanthine is 10 mg/kg/day administered via intragastric gavage.[4][7] This dosage has been shown to be effective in reducing inflammation in models such as LPS-induced acute lung injury and DSS-induced colitis.[5][7] As with any in vivo study, it is crucial to conduct preliminary dose-finding studies to establish the optimal therapeutic dose and to monitor for any potential toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell toxicity observed in vitro. Cepharanthine concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your specific cell line. Start with lower concentrations (e.g., 1-5 µM) and titrate up to find a balance between efficacy and cell viability.
The solvent used to dissolve Cepharanthine is toxic to the cells.Cepharanthine is soluble in DMSO, methanol, and ethanol.[4] Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle control to account for any solvent effects.
Inconsistent anti-inflammatory effects in vitro. Variability in cell passage number or confluency.Use cells within a consistent and low passage number range. Ensure that cells are seeded at a uniform density and have reached a consistent confluency at the time of treatment.
Degradation of Cepharanthine.Prepare fresh stock solutions of Cepharanthine and store them appropriately (protected from light and at the recommended temperature). Avoid repeated freeze-thaw cycles.
No significant reduction in pro-inflammatory markers in vivo. Insufficient dosage or bioavailability.The oral bioavailability of Cepharanthine can be low.[4] Consider alternative routes of administration (e.g., intraperitoneal injection) if oral gavage is not effective. A higher dosage may also be required, but this should be determined through dose-escalation studies.
Timing of administration is not optimal.The timing of Cepharanthine administration relative to the inflammatory stimulus is critical. For prophylactic effects, administer before the inflammatory challenge. For therapeutic effects, administer after the onset of inflammation. Optimize the timing based on your experimental model.

Data Presentation

Table 1: In Vitro Dosages of Cepharanthine for Anti-inflammatory Effects

Cell LineInflammatory StimulusCepharanthine ConcentrationObserved EffectReference
RAW264.7 macrophagesLPS2.5, 5, 10 µg/mLDose-dependent inhibition of TNF-α, IL-6, and IL-1β release.[4][8]
RAW264.7 macrophagesLPSNot specifiedInhibition of NF-κB activation and phosphorylation of ERK, JNK, and p38.[2][5]
MacrophagesLPS20 µMAttenuation of inflammatory response.[7]

Table 2: In Vivo Dosages of Cepharanthine for Anti-inflammatory Effects

Animal ModelDisease ModelCepharanthine DosageRoute of AdministrationObserved EffectReference
MiceLPS-induced acute lung injuryNot specifiedNot specifiedAttenuated lung histopathological changes and down-regulated pro-inflammatory cytokines.[5]
RatsDiabetic nephropathy10 mg/kg/dayNot specifiedSignificantly inhibited the expression of NF-κB and reduced levels of IL-1β and TNF-α.[4]
MiceDSS-induced colitis10 mg/kgIntragastric gavageMitigated body weight loss and inhibited inflammatory response.[7]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Cepharanthine Treatment: Pre-treat the cells with various concentrations of Cepharanthine (e.g., 2.5, 5, 10 µg/mL) or vehicle control (e.g., DMSO) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.[5]

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: To analyze signaling pathways, lyse the cells and perform Western blot analysis for key proteins such as phosphorylated and total NF-κB p65, IκBα, ERK, JNK, and p38.[5]

Protocol 2: In Vivo LPS-Induced Acute Lung Injury Model in Mice

  • Animal Acclimatization: Acclimatize male BALB/c mice for one week before the experiment.

  • Grouping: Randomly divide the mice into control, LPS, CEP + LPS, and a positive control (e.g., dexamethasone + LPS) group.[5]

  • Cepharanthine Administration: Administer Cepharanthine (e.g., 10 mg/kg) or vehicle orally one hour before the LPS challenge.

  • LPS Challenge: Induce acute lung injury by intranasal or intratracheal administration of LPS.

  • Sample Collection: After a set time point (e.g., 6-24 hours), collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.[5]

  • Histopathology: Euthanize the mice and collect lung tissues for histopathological examination to assess lung injury.[5]

  • Cytokine Analysis: Measure the levels of TNF-α, IL-1β, and IL-6 in the BALF using ELISA.[5]

Mandatory Visualization

Cepharanthine_Anti_Inflammatory_Pathway CEP Cepharanthine IKK IKK CEP->IKK Inhibits NFkB NF-κB (p65) CEP->NFkB Inhibits Translocation AMPK AMPK CEP->AMPK Activates MAPK MAPK (ERK, JNK, p38) CEP->MAPK Inhibits LPS Inflammatory Stimulus (LPS) LPS->IKK Activates LPS->MAPK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription AMPK->NFkB Inhibits MAPK->NFkB Activates

Caption: Cepharanthine's anti-inflammatory signaling pathways.

In_Vitro_Experimental_Workflow start Start culture Culture RAW264.7 cells start->culture seed Seed cells in plates culture->seed treat Pre-treat with Cepharanthine seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (18-24h) stimulate->incubate collect Collect supernatant & lyse cells incubate->collect elisa ELISA for Cytokines collect->elisa wb Western Blot for Proteins collect->wb end End elisa->end wb->end

References

Technical Support Center: Cepharanoline (Cepharanthine) Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cepharanoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. As "this compound" is likely a variant spelling of the well-researched bisbenzylisoquinoline alkaloid Cepharanthine (CEP) , this guide will focus on the latter. CEP is known for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its chemical structure makes it susceptible to degradation, which can impact experimental reproducibility and outcomes.

This guide provides frequently asked questions (FAQs) and troubleshooting advice to help you maintain the stability and integrity of Cepharanthine throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause Cepharanthine degradation?

A1: The primary factors that can lead to the degradation of Cepharanthine in experimental settings are:

  • Oxidation: As a potent antioxidant, Cepharanthine itself is prone to oxidation.[1][2] Its chemical structure, containing tertiary amine and ether linkages, can be susceptible to oxidative cleavage.

  • pH: The stability of Cepharanthine is pH-dependent. It is more soluble and generally more stable in acidic aqueous solutions.[3] Extreme pH values (highly acidic or alkaline) can likely promote hydrolysis of its ether bonds, a common degradation pathway for such molecules.

  • Light: While specific photostability studies on Cepharanthine are not extensively documented, many complex organic molecules are sensitive to UV and visible light, which can induce photodegradation. It is best practice to protect Cepharanthine solutions from light.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While some studies involve heating Cepharanthine for short periods, prolonged exposure to high temperatures should be avoided.

Q2: What are the recommended storage conditions for solid Cepharanthine and its stock solutions?

A2: To ensure the long-term stability of Cepharanthine, the following storage conditions are recommended:

FormStorage TemperatureLight ConditionsContainerDuration
Solid Powder 2-8°CProtected from lightTightly sealed, opaque vialUp to 12 months
Stock Solution (in DMSO) -20°C or -80°CProtected from light (amber vials or foil-wrapped)Tightly sealed, amber glass vialsUp to 6 months (minimize freeze-thaw cycles)
Aqueous Working Solution 2-8°C (short-term) or frozenProtected from lightSterile, sealed tubesPrepare fresh daily if possible; use within 24 hours if stored at 4°C

Q3: What are the best solvents for dissolving Cepharanthine?

A3: Cepharanthine is poorly soluble in water. The recommended solvents for preparing stock solutions are:

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions for in vitro experiments.[4]

  • Ethanol and Methanol: Cepharanthine is also soluble in these organic solvents.[3]

  • Acidic Aqueous Solutions: For certain applications, dissolving Cepharanthine in an acidic buffer (e.g., pH 3-5) can be effective.[3][5]

For cell culture experiments, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[6]

Q4: How can I minimize the oxidation of Cepharanthine during my experiments?

A4: Given its antioxidant nature, preventing oxidation is critical. Here are some tips:

  • Use Degassed Solvents: For preparing aqueous solutions, use solvents that have been degassed by sonication or sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work Quickly: Prepare solutions fresh and minimize their exposure to air.

  • Consider Antioxidants: In some experimental setups, the inclusion of a mild antioxidant could be considered, but this should be carefully evaluated for potential interference with the experiment.

  • Chelating Agents: Cepharanthine has ferrous ion (Fe2+) chelating activity.[1] To prevent metal-catalyzed oxidation, consider using buffers with a chelating agent like EDTA, if compatible with your experimental design.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of drug activity or inconsistent results over time. Degradation of Cepharanthine in stock or working solutions.- Prepare fresh stock solutions every 1-3 months.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare working solutions fresh for each experiment.- Store all solutions protected from light and at the recommended temperature.
Precipitation of Cepharanthine in cell culture media. Poor solubility of Cepharanthine at neutral pH. The final concentration of the organic solvent may be too low to maintain solubility.- Ensure the final concentration of DMSO (or other organic solvent) is sufficient to keep the drug in solution, while remaining non-toxic to the cells.- Consider using a formulation with a solubilizing agent like β-cyclodextrin, if appropriate for the experiment.[7]
Color change observed in Cepharanthine solution (e.g., yellowing). Oxidation of the compound.- Discard the solution.- Prepare fresh solutions using degassed solvents and protect from light and air exposure.- Ensure the purity of the starting material.
Inconsistent results between different batches of Cepharanthine. Variability in the purity or stability of the compound.- Purchase high-purity Cepharanthine from a reputable supplier.- Perform a quality control check (e.g., by HPLC) on new batches.- Follow strict, standardized protocols for solution preparation and storage.

Experimental Protocols

Preparation of Cepharanthine Stock Solution (10 mM in DMSO)
  • Materials:

    • Cepharanthine powder (MW: 606.71 g/mol )

    • Anhydrous DMSO

    • Sterile, amber glass vials

    • Calibrated analytical balance

    • Sterile pipette tips

  • Procedure:

    • Weigh out 6.07 mg of Cepharanthine powder and place it in a sterile amber glass vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

General Protocol for In Vitro Cell Treatment
  • Materials:

    • 10 mM Cepharanthine stock solution in DMSO

    • Complete cell culture medium

    • Cells to be treated

  • Procedure:

    • Thaw an aliquot of the 10 mM Cepharanthine stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).[4][8] It is recommended to perform serial dilutions.

    • Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (e.g., 0.1%). Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Cepharanthine or the vehicle control.

    • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2), protecting the plates from direct light.

Visualizations

Potential Degradation Pathways of Cepharanthine

Potential Degradation Pathways of Cepharanthine CEP Cepharanthine (Bisbenzylisoquinoline Alkaloid) Oxidation Oxidation (e.g., by O2, ROS) CEP->Oxidation Hydrolysis Hydrolysis (Acid/Base Catalyzed) CEP->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) CEP->Photodegradation Oxidized_Products Oxidized Products (e.g., N-oxides, cleaved ethers) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (e.g., phenolic derivatives) Hydrolysis->Hydrolyzed_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products Inactive_Metabolites Loss of Biological Activity Oxidized_Products->Inactive_Metabolites Hydrolyzed_Products->Inactive_Metabolites Photo_Products->Inactive_Metabolites

Caption: Potential degradation pathways for Cepharanthine.

Experimental Workflow for Preventing Cepharanthine Degradation

Workflow for Stable Cepharanthine Experiments cluster_prep Preparation cluster_exp Experiment Start Start: High-Purity Cepharanthine Powder Weigh Weigh in Low Light Start->Weigh Dissolve Dissolve in Anhydrous DMSO (or other suitable solvent) Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store_Stock Store Stock at -20°C/-80°C Aliquot->Store_Stock Thaw Thaw Aliquot Store_Stock->Thaw Dilute Prepare Working Solution (Use degassed buffer/media if aqueous) Thaw->Dilute Treat Treat Cells/Samples (Protect from light) Dilute->Treat Incubate Incubate (Controlled temperature) Treat->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Recommended workflow to maintain Cepharanthine stability.

Cepharanthine's Antioxidant Signaling Interaction

Cepharanthine's Antioxidant Signaling CEP Cepharanthine ROS Reactive Oxygen Species (ROS) CEP->ROS Scavenges NFkB NF-κB Pathway CEP->NFkB Inhibits AMPK AMPK-α1/AKT/GSK-3β Signaling Pathway CEP->AMPK Activates ROS->NFkB Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Inflammation Inflammation NFkB->Inflammation Promotes NRF2 NRF2 Activation AMPK->NRF2 Leads to Antioxidant_Defense Antioxidant Defense NRF2->Antioxidant_Defense Upregulates Antioxidant_Defense->Oxidative_Stress Reduces

References

Technical Support Center: Cepharanoline (Cepharanthine) Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound referred to as "Cepharanoline" is most commonly known in scientific literature as Cepharanthine (CEP) . This guide will use the name Cepharanthine to ensure accuracy and alignment with published research. Cepharanthine is a natural alkaloid compound that has demonstrated broad-spectrum antiviral properties.[1][2][3]

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers utilizing Cepharanthine in antiviral assays.

Troubleshooting Guide

This section addresses common pitfalls and specific issues that may arise during experiments in a question-and-answer format.

Question 1: Why am I observing high cytotoxicity in my uninfected control cells treated with Cepharanthine?

Answer: This is a common issue related to compound concentration and cell line sensitivity.

  • Problem: Cepharanthine, like many antiviral compounds, can be toxic to cells at high concentrations.[1] You may be using a concentration that exceeds the 50% cytotoxic concentration (CC50) for your specific cell line. Different cell lines exhibit varied sensitivity to Cepharanthine.

  • Solution:

    • Determine the CC50: Before conducting antiviral assays, always perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CCK-8) on your specific cell line (e.g., Vero E6, MRC-5, A549). This will establish the optimal concentration range where the compound is non-toxic.[4][5]

    • Consult Literature: Refer to published CC50 values for Cepharanthine in similar cell lines to guide your initial concentration range (see Table 1). For example, the CC50 for MRC-5 human lung cells was found to be 10.54 µM, while for Vero E6 cells it was 39.30 µM.[1][6]

    • Microscopy Checks: Regularly inspect your cells under a microscope after adding Cepharanthine. Look for morphological changes such as rounding, detachment, or membrane blebbing, which are early indicators of cytotoxicity.

Question 2: My plaque reduction assay shows inconsistent or no reduction in viral plaques, even at high Cepharanthine concentrations. What's going wrong?

Answer: This issue can stem from the timing of drug administration, the specific viral target, or assay conditions.

  • Problem: Cepharanthine's primary antiviral mechanisms against many viruses, including coronaviruses, involve inhibiting viral entry into the host cell.[1][7][8] If the drug is added after the virus has already entered the cells, its efficacy will be dramatically reduced.

  • Solution:

    • Perform a Time-of-Addition Assay: This experiment is crucial for mechanism-of-action studies. As detailed in the protocols below, you can add Cepharanthine at different stages: before infection (pre-treatment), during infection (co-treatment), or after infection (post-treatment). Studies have shown that Cepharanthine is most effective when present during the viral entry stage.[6][8]

    • Verify Drug-Virus Interaction: Some protocols pre-incubate the virus with the drug before inoculating the cells. This can be effective if the compound acts by directly neutralizing the virus or blocking its attachment machinery.[6]

    • Check Assay Controls: Ensure your virus-only control shows the expected number of plaques and your cell-only control is healthy. Problems with cell monolayer confluency or improper overlay technique can also lead to inconsistent plaque formation.[9]

Question 3: My qPCR results show a decrease in viral RNA, but it doesn't correlate well with my infectivity assay (e.g., plaque assay). Why the discrepancy?

Answer: This discrepancy highlights the difference between measuring viral genetic material and infectious viral particles.

  • Problem: qPCR quantifies total viral RNA, which includes RNA from both infectious and non-infectious or damaged virions. An infectivity assay (like a plaque or TCID50 assay) only measures the amount of replication-competent, infectious virus. Cepharanthine may damage viral particles or inhibit later-stage replication steps, leading to non-infectious virions that still contain detectable RNA.

  • Solution:

    • Rely on Multiple Assays: For a comprehensive understanding, always use a combination of assays. Use qPCR to measure the impact on viral replication and genome synthesis and an infectivity assay to measure the production of viable new viral particles.

    • Analyze Intracellular vs. Extracellular RNA: Separate the supernatant from the cell lysate. Quantifying viral RNA in both fractions can help determine if Cepharanthine is affecting viral release from the cells.

    • Consider Mechanism of Action: Cepharanthine has multiple mechanisms, including disrupting endosomal function and inhibiting viral proteases like Nsp13.[10] These actions can halt the replication cycle, leading to the production of incomplete or non-infectious particles, which would explain the discrepancy.

Frequently Asked Questions (FAQs)

What is the primary antiviral mechanism of Cepharanthine?

Cepharanthine has a multi-faceted mechanism of action.[11] Its most prominently reported antiviral effects, particularly against SARS-CoV-2, are:

  • Inhibition of Viral Entry: It can block the binding of the viral spike protein to the host cell's ACE2 receptor.[3][7]

  • Inhibition of Membrane Fusion: It can prevent the fusion of the viral envelope with the host cell membrane.[7][10]

  • Modulation of Host Pathways: It inhibits the NF-κB signaling pathway, which is crucial for the replication of many viruses and the associated inflammatory response.[1][2][11] It also interferes with host factors like the Niemann-Pick C1 (NPC1) protein, disrupting cellular lipid homeostasis that viruses rely on.[1][7]

What is a typical effective concentration (EC50) for Cepharanthine?

The EC50 varies significantly depending on the virus and the cell line used. For SARS-CoV-2, EC50 values have been reported in the sub-micromolar range, often between 0.1 µM and 1.0 µM in cell lines like Vero E6 and A549-ACE2.[6][8][12] It has been identified as a more potent coronavirus inhibitor than many other repurposed drugs in preclinical screenings.[1]

Can Cepharanthine be combined with other antiviral drugs?

Yes, studies have shown a synergistic effect when Cepharanthine is combined with other antivirals. For example, combining Cepharanthine (which blocks viral entry) with a drug like Nelfinavir (which inhibits viral replication) has been shown to be highly effective against SARS-CoV-2, reducing viral RNA levels more significantly than either drug alone.[8][10]

Quantitative Data Summary

The following tables summarize the reported 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) values for Cepharanthine in various contexts.

Table 1: Cytotoxic Concentration (CC50) of Cepharanthine in Various Cell Lines

Cell LineDescriptionReported CC50 (µM)Reference
MRC-5Human Lung Fibroblast10.54[1][13]
Vero E6African Green Monkey Kidney39.30[6]
A549-ACE2Human Lung Carcinoma (ACE2-expressing)30.92[8]
U1Human Monocytic (HIV-1 Latent)~3.7 (2.2 µg/mL)[1]

Table 2: Antiviral Efficacy (EC50) of Cepharanthine Against Various Viruses

VirusCell LineReported EC50 (µM)Reference
SARS-CoV-2Vero E60.98[6]
SARS-CoV-2A549-ACE20.1 - 0.911[6][8][12]
SARS-CoV-2VeroE6/TMPRSS20.35[8]
HCoV-OC43MRC-50.73 - 0.83[1][6]
SARS-CoVVero Cells~10.2 (6.0 µg/mL)[6]
MERS-CoV (Pseudovirus)293T-ACE20.140[8]
HIV-1U1 Cells~0.027 (0.016 µg/mL)[1]
PEDVVero Cells2.53[6]

Experimental Protocols

1. Protocol: Cytotoxicity Assay (CCK-8 Method)

This protocol determines the concentration of Cepharanthine that is toxic to the host cells.

  • Cell Seeding: Seed host cells (e.g., Vero E6) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[5]

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of Cepharanthine in culture medium. Concentrations should span a wide range (e.g., from 100 µM down to 0.1 µM). Include a "medium-only" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted Cepharanthine solutions to the respective wells. Incubate for 48-72 hours, corresponding to the duration of your planned antiviral assay.[14]

  • Add Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2-4 hours at 37°C.[14]

  • Measure Absorbance: Read the optical density (OD) at 450 nm using a microplate reader.[5][14]

  • Calculate CC50: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

2. Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in infectious virus particles.

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 6-well plates and grow until they form a confluent monolayer (95-100% confluency).[9]

  • Prepare Virus-Compound Mixture:

    • Prepare serial dilutions of Cepharanthine in serum-free medium. The highest concentration should be below the determined CC50.

    • Dilute the virus stock to a concentration that produces 50-100 plaques per well (previously determined by titration).

    • Mix equal volumes of each Cepharanthine dilution with the diluted virus. Incubate this mixture for 1 hour at 37°C.[15]

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Include a "virus-only" control and a "cells-only" control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15 minutes to allow viral adsorption.[9]

  • Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2% methylcellulose and 2x culture medium).[15]

  • Incubation: Incubate the plates at 37°C for 2-4 days, or until plaques are visible.

  • Staining and Counting: Remove the overlay and fix the cells with 4% paraformaldehyde. Stain with 0.1% crystal violet solution to visualize the plaques.[9] Count the number of plaques in each well.

  • Calculate EC50: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Plot the percentage of reduction against the log of the compound concentration to determine the EC50.

3. Protocol: Time-of-Addition Assay

This experiment helps determine at which stage of the viral life cycle Cepharanthine is active.

  • Setup: Seed cells in multi-well plates as you would for a standard antiviral assay.

  • Define Treatment Groups:

    • Full-Time: Add Cepharanthine 2 hours before infection and keep it in the medium for the entire experiment duration.

    • Pre-Treatment: Add Cepharanthine for 2 hours before infection. Wash the cells to remove the compound, then infect with the virus.

    • Entry/Co-treatment: Add Cepharanthine at the same time as the virus. After the 2-hour adsorption period, wash the cells and replace with fresh medium.

    • Post-Entry: Infect the cells with the virus for 2 hours. Wash to remove the inoculum, then add medium containing Cepharanthine.

  • Incubation: Incubate all groups for 24-48 hours.

  • Analysis: Harvest the supernatant or cell lysate. Quantify the viral load using qPCR (to measure viral RNA) or a plaque assay (to measure infectious virus yield).

  • Interpretation: Compare the viral reduction in each treatment group to the untreated virus control. Strong inhibition in the "Entry/Co-treatment" group suggests the drug targets viral entry.[6][8] Inhibition in the "Post-Entry" group suggests it targets replication.

Visualizations

Diagram 1: General Workflow for Cepharanthine Antiviral Screening

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Analysis A 1. Prepare Cell Culture (e.g., Vero E6, A549) B 2. Determine CC50 of Cepharanthine (Cytotoxicity Assay) A->B Seed cells C 3. Infect Cells with Virus + Treat with Cepharanthine (Below CC50) B->C Select non-toxic concentrations D 4. Incubate (24-72 hours) C->D E 5. Quantify Viral Inhibition D->E F Plaque Assay (Infectious Titer) E->F G qPCR Assay (Viral RNA) E->G H Calculate EC50 F->H G->H

Caption: Workflow for evaluating Cepharanthine's antiviral activity.

Diagram 2: Key Signaling Pathways Inhibited by Cepharanthine

G Virus Virus Receptor Host Receptor (e.g., ACE2) Virus->Receptor Binds CEP Cepharanthine Entry Viral Entry & Membrane Fusion CEP->Entry Inhibits NFkB_Activation NF-κB Activation CEP->NFkB_Activation Inhibits Receptor->Entry Mediates Entry->NFkB_Activation Triggers Replication Viral Replication NFkB_Activation->Replication Promotes Inflammation Pro-inflammatory Cytokines NFkB_Activation->Inflammation Induces

Caption: Cepharanthine inhibits viral entry and NF-κB activation.

References

Technical Support Center: Off-Target Effects of Cepharanthine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Cepharanthine in cellular models. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and questions related to the off-target effects of Cepharanthine.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects of Cepharanthine in cellular models?

A1: Cepharanthine is known to exert several off-target effects by interacting with multiple intracellular signaling pathways and proteins. The most commonly reported off-target activities include the inhibition of the NF-κB and Akt/mTOR signaling pathways, and the modulation of drug efflux pumps such as P-glycoprotein (ABCB1 or MDR1) and Multidrug Resistance Protein 7 (MRP7).[1] These interactions can lead to a range of cellular responses, including apoptosis, autophagy, and cell cycle arrest, independent of its primary intended target.

Q2: I am observing unexpected levels of apoptosis in my cell line after treatment with Cepharanthine. What could be the cause?

A2: Unexpected apoptosis is a known consequence of Cepharanthine's off-target effects. It can be induced through the inhibition of the pro-survival Akt/mTOR and NF-κB signaling pathways. Additionally, Cepharanthine has been reported to induce reactive oxygen species (ROS) stress in some cell lines, which can also trigger apoptosis.[2] We recommend verifying the activation status of key proteins in these pathways (e.g., phosphorylated Akt, mTOR, and p65) via Western blotting to investigate the underlying mechanism in your specific cell model.

Q3: My cells are showing resistance to a co-administered drug when treated with Cepharanthine. Is this a known interaction?

A3: This is an unexpected outcome. Cepharanthine is more commonly reported to reverse multidrug resistance by inhibiting drug efflux pumps like ABCB1 (P-glycoprotein) and MRP7.[3] This inhibition leads to increased intracellular accumulation of co-administered drugs. If you are observing increased resistance, it could be due to a unique mechanism in your specific cell line or experimental conditions. We recommend investigating the expression and activity of various drug transporters to elucidate the cause.

Q4: What is a typical effective concentration range for observing off-target effects of Cepharanthine in vitro?

A4: The effective concentration of Cepharanthine can vary significantly depending on the cell line and the specific off-target effect being measured. Generally, concentrations in the range of 1-20 µM are used in cell-based assays to observe effects on signaling pathways and cell viability.[1][4] For example, inhibition of cholangiocarcinoma cell growth has been observed with Cepharanthine concentrations between 2.5 and 20 μg/mL (approximately 4.12–32.96 μM).[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Western Blot Analysis of Akt/mTOR and NF-κB Pathways
Problem Possible Cause(s) Suggested Solution(s)
Weak or no signal for phosphorylated proteins (p-Akt, p-mTOR, p-p65) 1. Inefficient cell lysis and protein extraction. 2. Phosphatase activity during sample preparation. 3. Suboptimal antibody concentration or incubation time. 4. Ineffective transfer to the membrane.1. Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or repeated freeze-thaw cycles. 2. Always keep samples on ice and add phosphatase inhibitors fresh to the lysis buffer. 3. Optimize primary antibody concentration and consider an overnight incubation at 4°C. 4. Verify transfer efficiency using a reversible protein stain like Ponceau S.
High background 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing.1. Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST for phospho-antibodies. Milk is not recommended as it contains phosphoproteins. 2. Perform a titration of your antibodies to find the optimal concentration. 3. Increase the number and duration of washes with TBST.
Inconsistent results between experiments 1. Variation in cell confluence or passage number. 2. Inconsistent incubation times with Cepharanthine. 3. Variability in reagent preparation.1. Use cells at a consistent confluence (e.g., 70-80%) and within a defined passage number range. 2. Ensure precise timing of drug treatment across all experiments. 3. Prepare fresh buffers and antibody dilutions for each experiment.
ABCB1 (P-glycoprotein) Efflux Assay (e.g., Calcein-AM Assay)
Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence in negative controls 1. Spontaneous hydrolysis of Calcein-AM in the medium. 2. Presence of serum esterases. 3. Cell death leading to non-specific leakage of Calcein. 4. Autofluorescence from the compound or cell culture plastics.1. Prepare Calcein-AM solution fresh and protect it from light. 2. Perform the assay in serum-free medium. 3. Ensure cell viability is high before starting the assay. 4. Include a "no-dye" control to measure background autofluorescence and subtract it from the experimental values. Use opaque-walled plates for fluorescence readings.
Low signal-to-noise ratio 1. Insufficient loading of Calcein-AM. 2. High efflux activity in control cells. 3. Suboptimal concentration of Cepharanthine.1. Optimize the concentration of Calcein-AM and the loading time. 2. Confirm the expression and activity of ABCB1 in your cell line using a known inhibitor as a positive control. 3. Perform a dose-response curve for Cepharanthine to determine the optimal inhibitory concentration.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a uniform single-cell suspension before seeding. 2. Use calibrated pipettes and consider using a master mix for reagent addition. 3. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the off-target effects of Cepharanthine.

Table 1: Inhibition of Cancer Cell Lines and Viruses

Target/AssayCell Line/VirusIC50 / EC50 (µM)Reference
Anti-cancer Activity
GliomaSNB-19~3.3[2]
Neuronal CellsPC-12~3.3[2]
Antiviral Activity
HIV-1-0.026[1]
Plasmodium falciparum W2-0.2[6]
SARS-CoV S protein pseudovirus-0.0417[6]
MERS-CoV S protein pseudovirus-0.140[6]
SARS-CoV-2 (vs. Remdesivir)-0.1 (vs. 0.72)[6]
SARS-CoV-2 (GX_P2V)Vero E60.98[6]
SARS-CoV-2 S (G614) pseudovirus293T-ACE20.351[6]
SARS-CoV-2 S (G614) pseudovirusCalu30.759[6]
SARS-CoV-2 S (G614) pseudovirusA549-ACE20.911[6]

Table 2: Inhibition of Drug Efflux Pumps

TargetAssayKi (µM)Reference
MRP7 (ABCC10)E(2)17βG transport4.86

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt and Phospho-mTOR

1. Cell Lysis and Protein Quantification:

  • Grow cells to 70-80% confluency and treat with Cepharanthine at desired concentrations and time points.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for antibody dilutions).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Protocol 2: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

1. Cell Culture and Treatment:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with Cepharanthine at desired concentrations.

  • Stimulate with an NF-κB activator (e.g., TNF-α) for the appropriate time.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash three times with PBS.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with anti-p65 primary antibody in blocking buffer for 1 hour at room temperature.

  • Wash three times with PBST.

  • Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope. Analyze the nuclear translocation of p65.

Protocol 3: ABCB1 Efflux Activity Assay (Calcein-AM)

1. Cell Preparation:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to form a monolayer.

2. Compound Incubation:

  • Wash the cells with serum-free medium.

  • Incubate the cells with Cepharanthine or a positive control inhibitor (e.g., verapamil) at various concentrations for 30-60 minutes at 37°C.

3. Calcein-AM Loading:

  • Add Calcein-AM to each well (final concentration typically 1-5 µM) and incubate for 30-60 minutes at 37°C in the dark.

4. Fluorescence Measurement:

  • Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

  • Add ice-cold PBS to each well.

  • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~490 nm, Emission ~520 nm).

5. Data Analysis:

  • Calculate the percentage of inhibition by comparing the fluorescence in Cepharanthine-treated wells to the control (untreated) and positive control (maximum inhibition) wells.

Signaling Pathway and Workflow Diagrams

Cepharanthine_Off_Target_Signaling cluster_NFkB NF-κB Signaling cluster_Akt_mTOR Akt/mTOR Signaling cluster_ABCB1 Drug Efflux Cepharanthine Cepharanthine ABCB1 ABCB1 (P-gp) Cepharanthine->ABCB1 Inhibits IKK IKK Cepharanthine->IKK Inhibits PI3K PI3K Cepharanthine->PI3K Inhibits NFkB_pathway NF-κB Pathway Gene_expression Pro-inflammatory & Survival Gene Expression Akt_mTOR_pathway Akt/mTOR Pathway Cell_growth Cell Growth & Proliferation Drug_efflux Drug Efflux ABCB1->Drug_efflux Mediates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases p65_p50_nuc p65/p50 (Nuclear) p65_p50->p65_p50_nuc Translocates p65_p50_nuc->Gene_expression Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Activates S6K_4EBP1->Cell_growth Promotes Drug_accumulation Intracellular Drug Accumulation Drug_efflux->Drug_accumulation Reduces

Caption: Off-target signaling pathways affected by Cepharanthine.

Western_Blot_Workflow start Start: Cell Culture & Cepharanthine Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, p-mTOR, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End: Data Analysis detection->end

Caption: Experimental workflow for Western Blot analysis.

ABCB1_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Incubate with Cepharanthine start->treatment calcein_loading Load with Calcein-AM treatment->calcein_loading wash Wash with Cold PBS calcein_loading->wash read Read Fluorescence wash->read end End: Analyze Inhibition read->end

References

Technical Support Center: Refining Cepharanoline Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Cepharanoline delivery systems for targeted therapy. It includes frequently asked questions for foundational knowledge and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in targeted therapy?

This compound, a biscoclaurine alkaloid also known as Cepharanthine (CEP), is a natural product isolated from plants like Stephania cephalantha.[1] Its therapeutic potential, particularly in oncology, stems from its ability to modulate multiple cellular signaling pathways simultaneously.[1][2][3] In cancer cells, this compound can induce programmed cell death (apoptosis) and cellular self-digestion (autophagy) by inhibiting key survival pathways such as PI3K/Akt/mTOR and Wnt/β-catenin/Hedgehog.[2][4][5] It has also been shown to interfere with NF-κB signaling, which is crucial for inflammation and cell survival.[1][6][7] This multi-targeted mechanism makes it a potent agent for cancer therapy.

Q2: Why is a targeted delivery system critical for this compound?

A targeted drug delivery system aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy and minimizing off-target side effects.[8] This approach is particularly crucial for this compound for several reasons:

  • Potency and Systemic Toxicity : As a potent cytotoxic agent, systemic administration of this compound can harm healthy tissues. Targeted delivery helps shield healthy cells from the drug's effects.[8]

  • Poor Water Solubility : this compound is a water-insoluble drug, which complicates its administration and reduces its bioavailability.[4] Encapsulating it within nanocarriers, such as liposomes or polymeric nanoparticles, solves this solubility issue.[4][9]

  • Enhanced Permeability and Retention (EPR) Effect : Nanoparticle-based systems can passively accumulate in tumor tissues through the EPR effect, a phenomenon where the leaky blood vessels and poor lymphatic drainage in tumors allow nanoparticles to enter and be retained.[8]

  • Active Targeting : Nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells, further enhancing drug accumulation at the tumor site.[10]

Q3: What are the common types of nanocarriers used for this compound delivery?

The most common nanocarriers for delivering hydrophobic drugs like this compound are lipid-based and polymer-based systems.

  • Liposomes : These are microscopic vesicles composed of a lipid bilayer. They are highly biocompatible and can encapsulate both water-soluble and fat-soluble drugs, making them a versatile delivery platform.[4][10]

  • Polymeric Nanoparticles : These are solid colloidal particles, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). They offer controlled and sustained drug release and their surface can be easily modified for targeted delivery.[11][12]

  • Other Systems : Advanced systems like niosomes, dendrimers, and solid lipid nanoparticles (SLNs) are also being explored to optimize delivery.[10]

Q4: What are the critical quality attributes (CQAs) to monitor when developing a this compound nanocarrier?

The success of a nanoparticle-based delivery system is highly dependent on its physicochemical properties. Key CQAs include:

  • Particle Size : Affects biodistribution, cellular uptake, and clearance from the body. A size range of 100-200 nm is often considered optimal for tumor targeting via the EPR effect.[11][13][14]

  • Polydispersity Index (PDI) : Measures the uniformity of the particle size distribution. A PDI value below 0.25 is generally desirable, indicating a homogenous and stable formulation.[11][14]

  • Zeta Potential : Indicates the surface charge of the nanoparticles. It influences colloidal stability (preventing aggregation) and interaction with cell membranes.

  • Drug Encapsulation Efficiency (EE) : The percentage of the initial drug that is successfully encapsulated within the nanoparticles. High EE is critical for achieving a therapeutic dose and minimizing waste.[15][16]

Troubleshooting Guide

Problem: My formulation has low Drug Encapsulation Efficiency (EE). What are the possible causes and solutions?

  • Possible Causes :

    • Poor Drug-Matrix Interaction : The chemical properties of this compound may not be compatible with the chosen polymer or lipid, leading to poor entrapment.

    • Drug Leakage : The drug may leak from the nanocarrier into the aqueous phase during the formulation process, especially during high-energy steps like sonication or homogenization.

    • Suboptimal Drug-to-Carrier Ratio : An excessively high drug concentration can lead to saturation of the carrier's loading capacity.

    • Inefficient Separation : Inaccurate EE measurements can result from the failure to completely separate unencapsulated "free" drug from the nanoparticles before quantification.[16]

  • Solutions :

    • Modify Formulation : Experiment with different polymers or lipids. For PLGA nanoparticles, try varying the lactic acid to glycolic acid ratio. For liposomes, adjust the lipid composition (e.g., add cholesterol to increase bilayer rigidity).

    • Optimize Process Parameters : Reduce sonication time or homogenization pressure to minimize drug leakage. In nanoprecipitation, try a slower injection rate of the organic phase into the aqueous phase.

    • Adjust Ratios : Test a range of drug-to-carrier weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.

    • Refine Purification : Use validated separation techniques like centrifugal ultrafiltration or size exclusion chromatography. Confirm the complete removal of free drug before measuring EE.[16]

Problem: The particle size is too large, or the Polydispersity Index (PDI) is high (>0.3). How can I fix this?

  • Possible Causes :

    • Aggregation : Nanoparticles may aggregate due to insufficient surface charge (low zeta potential) or improper surfactant concentration.

    • Incorrect Formulation Parameters : The concentration of the polymer/lipid or surfactant can significantly impact particle size.[11][17]

    • Suboptimal Process Parameters : In nanoprecipitation, factors like the stirring rate, solvent-to-antisolvent ratio, and injection flow rate are critical for controlling size.[18] In microfluidic systems, the flow rate ratio affects particle size.[11]

  • Solutions :

    • Increase Colloidal Stability : Increase the concentration of the stabilizer (e.g., PVA, Poloxamer, Tween 80). If zeta potential is low, consider using a charged polymer or lipid to increase electrostatic repulsion.

    • Adjust Formulation : Typically, decreasing the polymer or lipid concentration results in smaller particles.[11] Optimize the surfactant concentration, as too little or too much can lead to instability.[17]

    • Optimize Process :

      • For nanoprecipitation, increase the stirring rate of the aqueous phase and ensure rapid mixing.

      • For microfluidics, adjust the total flow rate and the flow rate ratio to achieve the desired size.[11]

      • For emulsion-based methods, increase the energy input during homogenization or sonication.

Problem: The formulation shows a high "burst release" followed by very slow drug release. How can I achieve more controlled, sustained release?

  • Possible Causes :

    • Surface-Adsorbed Drug : A significant amount of this compound may be adsorbed onto the nanoparticle surface, leading to a rapid initial release.

    • High Drug Diffusion : The drug may diffuse too quickly through the nanocarrier matrix.

    • Porous Nanoparticle Structure : The formulation method may be creating a porous or unstable nanoparticle structure that cannot effectively retain the drug.

  • Solutions :

    • Wash Nanoparticles Thoroughly : After formulation, wash the nanoparticles multiple times (e.g., via centrifugation and resuspension) to remove any non-encapsulated, surface-bound drug.

    • Modify Carrier Matrix : Use a more hydrophobic polymer or a higher molecular weight polymer to slow down drug diffusion and matrix degradation. For liposomes, use lipids with a higher phase transition temperature (Tm) to create a more rigid, less permeable bilayer.

    • Consider Cross-linking : For some polymer systems, introducing chemical cross-linkers can create a denser matrix, slowing drug release.

Problem: I am observing low cellular uptake of my nanoparticles in vitro. What could be wrong?

  • Possible Causes :

    • Unfavorable Particle Properties : The size, shape, or surface charge of the nanoparticles may not be optimal for endocytosis by the target cells. Very large particles (>500 nm) or highly negative surface charges can hinder uptake.

    • Protein Corona Formation : In the presence of cell culture media containing serum, proteins can adsorb to the nanoparticle surface, forming a "protein corona" that masks targeting ligands and alters how cells interact with the particles.[12]

    • Lack of Targeting Moiety : If the target cells do not have high non-specific endocytic activity, a lack of active targeting ligands will result in low uptake.

  • Solutions :

    • Optimize Particle Properties : Aim for a particle size between 100-200 nm. A slightly positive or neutral zeta potential often enhances interaction with negatively charged cell membranes, but this must be balanced with the risk of in vivo toxicity.

    • Incorporate Stealth Agents : Coat the nanoparticles with polyethylene glycol (PEG) to reduce protein adsorption and prevent rapid clearance by immune cells.

    • Add Targeting Ligands : Conjugate antibodies, aptamers, or peptides that bind to receptors overexpressed on your target cancer cells to the nanoparticle surface. This promotes receptor-mediated endocytosis, a highly efficient uptake mechanism.[10]

Quantitative Data Summary

The table below summarizes typical physicochemical properties for different nanocarrier formulations intended for targeted drug delivery. These values can serve as a benchmark for your own experimental results.

Nanocarrier TypePolymer/Lipid UsedAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
PLGA Nanoparticles PLGA (50:50)120 - 280< 0.20-15 to -3565 - 85
Liposomes DSPC/Cholesterol/DSPE-PEG100 - 150< 0.15-5 to -2070 - 95
Chitosan-Coated NP PLGA + Chitosan150 - 300< 0.25+20 to +4060 - 80
Solid Lipid Nanoparticles Glyceryl Monostearate180 - 250< 0.20-10 to -2575 - 90

Note: These are representative values. Actual results will vary based on the specific drug, formulation components, and process parameters used.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)

  • Prepare Organic Phase : Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone or acetonitrile). Ensure complete dissolution by vortexing.

  • Prepare Aqueous Phase : Dissolve a stabilizing agent, such as 1% w/v polyvinyl alcohol (PVA), in 20 mL of deionized water.

  • Nanoprecipitation : Place the aqueous phase in a beaker on a magnetic stirrer set to a constant, vigorous stirring rate (e.g., 600-800 rpm). Using a syringe pump for a controlled flow rate, inject the organic phase into the center of the vortex of the stirring aqueous phase.

  • Solvent Evaporation : Leave the resulting nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Washing and Collection :

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

    • Discard the supernatant, which contains the unencapsulated drug and excess PVA.

    • Resuspend the nanoparticle pellet in deionized water using a vortex or brief sonication.

    • Repeat the washing step two more times to ensure purity.

  • Storage : After the final wash, resuspend the pellet in a small volume of water or a suitable buffer. For long-term storage, lyophilize the nanoparticles with a cryoprotectant (e.g., sucrose or trehalose).

Protocol 2: In Vitro Drug Release Study (Dialysis Bag Method)

  • Preparation :

    • Hydrate a dialysis membrane (e.g., with a molecular weight cut-off of 12-14 kDa) according to the manufacturer's instructions.[19]

    • Prepare 100 mL of release buffer (e.g., Phosphate Buffered Saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) in a sealed container.

  • Loading :

    • Accurately measure a known amount of the this compound nanoparticle suspension (e.g., 1 mL containing 1 mg of encapsulated drug) and place it inside the dialysis bag.

    • Securely clamp both ends of the bag, ensuring no leakage.

  • Incubation :

    • Submerge the sealed dialysis bag in the container with the release buffer.

    • Place the entire setup in an orbital shaker incubator set to 37°C and a constant agitation speed (e.g., 100 rpm).[20][21]

  • Sampling :

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the container.

    • Immediately replace it with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.[22]

  • Analysis :

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released at each time point, correcting for dilutions from the sampling process.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

Note: This protocol requires that the nanoparticles be fluorescently labeled, either by encapsulating a fluorescent dye or by covalently attaching a fluorophore to the polymer/lipid.

  • Cell Seeding : Seed the target cancer cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.[23]

  • Treatment :

    • Prepare different concentrations of the fluorescently labeled this compound nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium to each well. Include a negative control group of untreated cells.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.[23]

  • Cell Harvesting :

    • Aspirate the medium and wash the cells three times with cold PBS to remove any nanoparticles that have not been internalized.[23][24]

    • Add trypsin to detach the cells from the plate.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Sample Preparation :

    • Centrifuge the tubes at low speed (e.g., 300 x g) for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold flow cytometry buffer (e.g., PBS with 1% BSA).[25]

  • Flow Cytometry Analysis :

    • Analyze the samples on a flow cytometer equipped with the appropriate laser to excite your fluorophore.[24][26][27]

    • Gate the live cell population using forward scatter (FSC) and side scatter (SSC).

    • Measure the fluorescence intensity in the appropriate channel (e.g., FITC or PE) for at least 10,000 gated events per sample.

    • The shift in fluorescence intensity of the treated cells compared to the untreated control cells indicates the level of nanoparticle uptake.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Development cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Testing formulation Formulation (e.g., Nanoprecipitation) characterization Physicochemical Characterization formulation->characterization characterization->formulation release Drug Release Study characterization->release uptake Cellular Uptake Assay release->uptake cytotoxicity Cytotoxicity (MTT Assay) uptake->cytotoxicity pk_study Pharmacokinetics (PK) Study cytotoxicity->pk_study efficacy Tumor Efficacy Study pk_study->efficacy

Caption: A typical experimental workflow for developing and validating this compound nanocarriers.

signaling_pathway This compound's Anti-Cancer Signaling Pathways ceph This compound pi3k PI3K ceph->pi3k wnt Wnt ceph->wnt akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis (Cell Death) mtor->apoptosis catenin β-catenin wnt->catenin gli1 Gli1 catenin->gli1 activates smo SMO smo->gli1 gli1->proliferation

Caption: Key signaling pathways inhibited by this compound, leading to anti-cancer effects.

troubleshooting_ee Troubleshooting: Low Encapsulation Efficiency (EE) start Problem: Low EE (<60%) q1 Is the drug-to-carrier ratio > 1:10? start->q1 a1_yes Solution: Decrease drug ratio (e.g., 1:15 or 1:20). Saturating the carrier. q1->a1_yes Yes q2 Are process parameters (e.g., sonication, stir rate) optimized? q1->q2 No end Re-formulate and re-measure EE a1_yes->end a2_no Solution: Reduce energy input. (e.g., lower sonication power, slower organic phase injection). q2->a2_no No q3 Is the polymer/lipid choice appropriate for this compound? q2->q3 Yes a2_no->end a3_no Solution: Test alternative carriers. (e.g., different PLGA copolymer, more rigid lipids). q3->a3_no No q3->end Yes a3_no->end

Caption: A decision tree for troubleshooting low drug encapsulation efficiency.

References

Challenges in synthesizing Cepharanoline and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Cepharanoline.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the key reaction steps: the Pictet-Spengler reaction to form the tetrahydroisoquinoline core and the Ullmann macrocyclization to construct the diaryl ether linkage.

Issue 1: Low Yield in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a crucial step in forming the two benzylisoquinoline monomer units of this compound. Low yields are a common challenge.

Potential Cause Recommended Solution
Ineffective Iminium Ion Formation The reaction may not be acidic enough to promote the formation of the reactive iminium ion intermediate.[1] Consider using a stronger acid catalyst such as trifluoroacetic acid (TFA). Switching from a protic to an aprotic solvent like dichloromethane can also enhance catalyst effectiveness.[1]
Reduced Nucleophilicity of the Amine Electron-withdrawing groups on the β-phenylethylamine precursor can decrease the nucleophilicity of the amine, hindering the initial condensation step. While challenging to alter for a specific precursor, optimizing conditions to maximize the electrophilicity of the aldehyde partner can help.
Deactivated Aromatic Ring for Cyclization If the aromatic ring of the β-phenylethylamine is not sufficiently electron-rich, the electrophilic aromatic substitution (cyclization) will be slow.[2] This often necessitates harsher reaction conditions, such as higher temperatures and stronger acids.[2]
Reversibility of the Reaction At elevated temperatures, the Pictet-Spengler reaction can be reversible.[1] To favor the desired product, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Catalyst Deactivation Basic impurities in reagents or solvents can neutralize the acid catalyst.[1] Ensure all materials are pure and dry. Adding the catalyst in portions throughout the reaction can also mitigate this issue.[1]
Side Reactions The highly reactive iminium ion can participate in undesired side reactions.[1] Optimizing the stoichiometry of the reactants and lowering the reaction temperature can improve selectivity.[1]

Issue 2: Poor Diastereoselectivity in Pictet-Spengler Reaction

Controlling the stereochemistry at the newly formed chiral center is critical for the synthesis of the correct this compound isomer.

Potential Cause Recommended Solution
Thermodynamic vs. Kinetic Control The desired diastereomer may be the kinetic product, which can isomerize to the more stable thermodynamic product under the reaction conditions. Running the reaction at lower temperatures can favor the kinetic product.
Lack of Stereocontrol from Existing Chiral Centers If the starting materials are racemic or the existing stereocenters do not effectively direct the cyclization, a mixture of diastereomers will be obtained. The use of chiral catalysts or auxiliaries can induce facial selectivity in the cyclization.
Solvent Effects The choice of solvent can influence the transition state of the cyclization and thus the diastereoselectivity.[3] Experiment with a range of solvents with varying polarities.

Issue 3: Low Yield in Ullmann Macrocyclization

The formation of the diaryl ether macrocycle via Ullmann coupling is often a challenging step, prone to low yields due to competing intermolecular reactions and the high activation energy of the reaction.

Potential Cause Recommended Solution
Homocoupling of Aryl Halides A common side reaction is the coupling of two aryl halide molecules, leading to undesired dimeric byproducts.[4] Using a ligand such as 1,10-phenanthroline can often suppress this side reaction.
High Reaction Temperatures Leading to Decomposition Traditional Ullmann reactions often require high temperatures, which can lead to the decomposition of sensitive starting materials or products.[5] Modern catalytic systems with ligands can often proceed at lower temperatures.
Catalyst Inactivation The copper catalyst can be sensitive to air and moisture.[4] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with dry solvents and reagents.
Steric Hindrance The formation of the macrocycle can be sterically hindered, especially with complex bisbenzylisoquinoline precursors. The use of high-dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.
Inappropriate Base The choice of base is critical for the Ullmann reaction. A base that is too strong can lead to side reactions, while a base that is too weak will not effectively promote the reaction. Potassium carbonate or cesium carbonate are commonly used.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for the synthesis of this compound?

A1: The synthesis of this compound, a bisbenzylisoquinoline alkaloid, typically starts from two appropriately substituted (S)-N-methylcoclaurine derivatives. These monomers are then coupled to form the dimeric structure.

Q2: What is a typical synthetic strategy for this compound?

A2: A common strategy involves the following key steps:

  • Synthesis of the two benzylisoquinoline monomers: This is often achieved through a Pictet-Spengler reaction between a substituted phenethylamine and a substituted phenylacetaldehyde, followed by N-methylation.[6]

  • Introduction of appropriate functional groups: This may involve the selective protection and deprotection of hydroxyl and amino groups to allow for the desired coupling reaction.

  • Intermolecular coupling: An initial intermolecular Ullmann coupling can be used to form one of the diaryl ether linkages.

  • Intramolecular macrocyclization: A second, intramolecular Ullmann coupling is then performed to close the macrocycle and form the final this compound structure.

Q3: What protecting groups are commonly used in this compound synthesis?

A3: The choice of protecting groups is crucial for a successful synthesis. Here are some common choices:

  • Phenolic Hydroxyl Groups: Benzyl (Bn) ethers are frequently used as they are stable to a wide range of reaction conditions and can be removed by hydrogenolysis. Silyl ethers (e.g., TBS, TIPS) are also employed for their ease of introduction and removal under specific conditions.[7]

  • Amine Groups: The secondary amine of the tetrahydroisoquinoline core is often protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. These are stable and can be removed under well-defined conditions (hydrogenolysis for Cbz, acid for Boc).[8]

Q4: What are the typical purification methods for this compound and its intermediates?

A4: Purification of bisbenzylisoquinoline alkaloids can be challenging due to their complex structures and potential for diastereomers.

  • Column Chromatography: Silica gel column chromatography is the primary method for purifying intermediates throughout the synthesis.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often necessary for the final purification of this compound to separate it from closely related impurities and diastereomers.[9][10] A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is commonly used.[11]

Experimental Protocols

General Protocol for N-Acyl Pictet-Spengler Reaction

This protocol is adapted from the synthesis of related bisbenzylisoquinoline alkaloids and provides a starting point for the synthesis of the this compound monomers.[12][13]

  • To a solution of the N-acylated-β-phenylethylamine (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added the desired substituted phenylacetaldehyde (1.1 equiv).

  • Trifluoroacetic acid (2.0 equiv) is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Protocol for Intramolecular Ullmann Macrocyclization

This protocol is based on conditions used for the macrocyclization of similar natural products.[14][15]

  • To a solution of the linear bisbenzylisoquinoline precursor (1.0 equiv) in a high-boiling polar solvent such as pyridine or DMF (at a high dilution of approximately 1 mM) is added copper(I) iodide (0.2 equiv) and a ligand such as 1,10-phenanthroline (0.4 equiv).

  • Cesium carbonate (2.0 equiv) is added, and the mixture is degassed with argon for 15-20 minutes.

  • The reaction mixture is heated to 110-140 °C and stirred under an argon atmosphere. The progress of the reaction is monitored by LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by preparative HPLC.

Visualizations

Synthesis_Workflow cluster_Monomer1 Monomer 1 Synthesis cluster_Monomer2 Monomer 2 Synthesis M1_Start Substituted Phenylethylamine 1 M1_PS Pictet-Spengler Reaction M1_Start->M1_PS M1_Aldehyde Substituted Phenylacetaldehyde 1 M1_Aldehyde->M1_PS M1_Product Monomer 1 M1_PS->M1_Product Coupling Intermolecular Ullmann Coupling M1_Product->Coupling M2_Start Substituted Phenylethylamine 2 M2_PS Pictet-Spengler Reaction M2_Start->M2_PS M2_Aldehyde Substituted Phenylacetaldehyde 2 M2_Aldehyde->M2_PS M2_Product Monomer 2 M2_PS->M2_Product M2_Product->Coupling Linear_Intermediate Linear Bisbenzyl- isoquinoline Coupling->Linear_Intermediate Macrocyclization Intramolecular Ullmann Coupling Linear_Intermediate->Macrocyclization This compound This compound Macrocyclization->this compound

Caption: General synthetic workflow for this compound.

Troubleshooting_Pictet_Spengler cluster_solutions Potential Solutions Start Low Yield in Pictet-Spengler? Check_Acid Is the acid catalyst strong enough? Start->Check_Acid Check_Ring Is the aromatic ring sufficiently activated? Start->Check_Ring Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Purity Are reagents and solvents pure and dry? Start->Check_Purity Sol_Acid Use stronger acid (e.g., TFA) or aprotic solvent. Check_Acid->Sol_Acid No Sol_Ring Use harsher conditions (higher temp, stronger acid). Check_Ring->Sol_Ring No Sol_Temp Lower temperature to favor kinetic product. Check_Temp->Sol_Temp No Sol_Purity Purify reagents/solvents; add catalyst in portions. Check_Purity->Sol_Purity No

Caption: Troubleshooting logic for low Pictet-Spengler yields.

Ullmann_Troubleshooting cluster_solutions_ullmann Potential Solutions Start Low Yield in Ullmann Macrocyclization? Check_Homocoupling Is homocoupling a major side reaction? Start->Check_Homocoupling Check_Decomp Is decomposition occurring at high temp? Start->Check_Decomp Check_Inert Is the reaction strictly under inert atmosphere? Start->Check_Inert Check_Dilution Is high dilution being used? Start->Check_Dilution Sol_Homocoupling Add a ligand like 1,10-phenanthroline. Check_Homocoupling->Sol_Homocoupling Yes Sol_Decomp Use a modern catalytic system at lower temp. Check_Decomp->Sol_Decomp Yes Sol_Inert Ensure dry solvents and reagents under Argon/N2. Check_Inert->Sol_Inert No Sol_Dilution Maintain concentration at ~1 mM. Check_Dilution->Sol_Dilution No

Caption: Troubleshooting logic for Ullmann macrocyclization.

References

Validation & Comparative

A Comparative Analysis of Ceftaroline and Cepharanthine: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents, a clear understanding of the distinct properties and applications of different compounds is paramount for researchers and drug development professionals. This guide provides a detailed comparison of Ceftaroline, a potent antibiotic, and Cepharanthine, a natural alkaloid with diverse pharmacological activities. It is important to note that a direct comparative efficacy study is not applicable, as these compounds belong to different therapeutic classes and are indicated for entirely different conditions. This guide will, therefore, focus on their individual efficacy within their respective therapeutic domains, supported by experimental data and mechanistic insights.

Section 1: Overview of Compounds

Ceftaroline is a fifth-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens.[1][2][3][4][5] It is the active metabolite of the prodrug Ceftaroline fosamil and is used clinically to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia.[2][4][6]

Cepharanthine is a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus.[7][8] It is not an antibiotic. Instead, it exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, immunomodulatory, antiviral, and antitumoral effects.[7][8][9][10][11][12] In Japan, it has been used for various conditions such as leukopenia, alopecia, and snake bites.[8][10][11]

Section 2: Mechanism of Action

The therapeutic effects of Ceftaroline and Cepharanthine stem from their distinct molecular mechanisms.

Ceftaroline functions by inhibiting bacterial cell wall synthesis.[1][2][13] Like other β-lactam antibiotics, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall.[1] A key feature of Ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus, making it effective against MRSA.[1][2][13] It also demonstrates strong activity against PBP2x in Streptococcus pneumoniae, contributing to its efficacy against penicillin-resistant strains.[13]

Cepharanthine has a multifaceted mechanism of action that involves the modulation of multiple cellular signaling pathways.[9][10][11] A central aspect of its activity is the interference with the AMP-activated protein kinase (AMPK) and NF-κB signaling pathways.[9][10][11] Its anti-inflammatory effects are largely attributed to the activation of AMPK and subsequent inhibition of NF-κB, a key regulator of pro-inflammatory molecule production.[10][12] Cepharanthine has also been shown to modulate membrane fluidity, inhibit drug efflux pumps, and interact with various other intracellular targets.[9][10][11]

G cluster_0 Ceftaroline Mechanism of Action cluster_1 Cepharanthine Anti-inflammatory Mechanism Ceftaroline Ceftaroline PBP2a (MRSA) PBP2a (MRSA) Ceftaroline->PBP2a (MRSA) binds & inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis PBP2a (MRSA)->Peptidoglycan Synthesis inhibits Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall disrupts Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Cepharanthine Cepharanthine AMPK AMPK Cepharanthine->AMPK activates NF-κB NF-κB Cepharanthine->NF-κB inhibits AMPK->NF-κB inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines regulates production Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Figure 1. Simplified signaling pathways for Ceftaroline and Cepharanthine.

Section 3: Efficacy Data

The efficacy of each compound is presented below, with quantitative data summarized in tables.

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

BacteriumCeftaroline MIC90 (μg/mL)Comparator MIC90 (μg/mL)
Staphylococcus aureus (MRSA)0.5 - 2Vancomycin: 1
Staphylococcus aureus (MSSA)0.25Ceftriaxone: 4
Streptococcus pneumoniae0.25 (penicillin-resistant)Ceftriaxone: 1 - 4
Haemophilus influenzae≤0.03-
Escherichia coli0.5-
Klebsiella pneumoniae0.25-

Data sourced from multiple in vitro studies.[1][3][14]

Meta-analyses of clinical trials have demonstrated the efficacy of Ceftaroline in treating community-acquired pneumonia and complicated skin and skin structure infections, with clinical cure rates comparable or superior to standard therapies.[15][16][17] For instance, in patients with community-acquired pneumonia, Ceftaroline showed a superior clinical cure rate compared to ceftriaxone.[15] A retrospective analysis also indicated that Ceftaroline has a higher probability of target attainment against S. aureus, S. pneumoniae, and H. influenzae compared to levofloxacin and ceftriaxone.[18]

The efficacy of Cepharanthine is evaluated through various in vitro and in vivo assays that measure its impact on inflammatory markers and other disease-relevant parameters.

Assay/ModelEffect of CepharanthineQuantitative Data
LPS-stimulated RAW264.7 macrophagesInhibition of pro-inflammatory cytokine releaseDose-dependent inhibition of TNF-α, IL-6, and IL-1β with 2.5, 5, and 10 µg/mL.[7]
DSS-induced colitis in miceReduction of disease activity and inflammationMitigated body weight loss, reduced malondialdehyde content to 2.45 nM/mL, and increased glutathione content to 35.53 µg/mL.[19][20]
SARS-CoV-2 pseudovirus infectionInhibition of viral entryEC50 values of 0.351 µM, 0.759 µM, and 0.911 µM in 293T-ACE2, Calu3, and A549-ACE2 cells, respectively.[12]
Herpes Simplex Virus-1 (HSV-1) infectionInhibition of viral proliferationIC50 of 0.835 µg/mL.[12]

Data sourced from various preclinical studies.[7][12][19][20]

Studies have shown that Cepharanthine can significantly inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-1β in LPS-induced macrophages.[21] It also demonstrates protective effects in animal models of inflammatory diseases, such as dextran sulfate sodium (DSS)-induced colitis.[19][20]

Section 4: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

The efficacy of Ceftaroline against various bacterial strains is typically determined using standardized antimicrobial susceptibility testing methods.

G Bacterial Isolate Bacterial Isolate Inoculum Preparation Inoculum Preparation Bacterial Isolate->Inoculum Preparation Standardization (0.5 McFarland) Standardization (0.5 McFarland) Inoculum Preparation->Standardization (0.5 McFarland) Inoculation on Mueller-Hinton Agar Inoculation on Mueller-Hinton Agar Standardization (0.5 McFarland)->Inoculation on Mueller-Hinton Agar Application of Ceftaroline disk/strip Application of Ceftaroline disk/strip Inoculation on Mueller-Hinton Agar->Application of Ceftaroline disk/strip Incubation (35°C, 16-20h) Incubation (35°C, 16-20h) Application of Ceftaroline disk/strip->Incubation (35°C, 16-20h) Measure Zone of Inhibition (Disk Diffusion) Measure Zone of Inhibition (Disk Diffusion) Incubation (35°C, 16-20h)->Measure Zone of Inhibition (Disk Diffusion) Determine MIC (Gradient Strip/Broth Microdilution) Determine MIC (Gradient Strip/Broth Microdilution) Incubation (35°C, 16-20h)->Determine MIC (Gradient Strip/Broth Microdilution)

Figure 2. Workflow for Antimicrobial Susceptibility Testing.

1. Broth Microdilution: This is a common method to determine the MIC.[22][23]

  • A standardized bacterial inoculum is prepared and added to wells of a microtiter plate containing serial twofold dilutions of Ceftaroline in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth).[14][22]
  • The plate is incubated at 35°C for 16-20 hours.[24]
  • The MIC is the lowest concentration of Ceftaroline that completely inhibits visible bacterial growth.[23]

2. Disk Diffusion: This method provides a qualitative assessment of susceptibility.[23][25]

  • A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate.[25][26]
  • A paper disk impregnated with a specific amount of Ceftaroline is placed on the agar surface.[25]
  • After incubation, the diameter of the zone of growth inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[25][26]

The anti-inflammatory properties of Cepharanthine are often assessed by measuring its effect on cytokine production in immune cells.

G Culture Macrophages (e.g., RAW264.7) Culture Macrophages (e.g., RAW264.7) Pre-treat with Cepharanthine Pre-treat with Cepharanthine Culture Macrophages (e.g., RAW264.7)->Pre-treat with Cepharanthine Stimulate with LPS Stimulate with LPS Pre-treat with Cepharanthine->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure Cytokine Levels (ELISA) Measure Cytokine Levels (ELISA) Collect Supernatant->Measure Cytokine Levels (ELISA)

Figure 3. Workflow for In Vitro Anti-inflammatory Assay.

1. Cell Culture and Treatment:

  • Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.[7]
  • Cells are pre-treated with various concentrations of Cepharanthine for a specified period.
  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.[7]

2. Cytokine Measurement:

  • After incubation, the cell culture supernatant is collected.
  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[21]
  • A reduction in cytokine levels in Cepharanthine-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

Section 5: Conclusion

Ceftaroline and Cepharanthine are two distinct molecules with vastly different therapeutic applications and mechanisms of action. Ceftaroline is a highly effective antibiotic, particularly valuable for its activity against resistant Gram-positive pathogens like MRSA. Its efficacy is well-quantified through standardized antimicrobial susceptibility testing. In contrast, Cepharanthine is a natural compound with a broad spectrum of pharmacological activities, most notably its anti-inflammatory effects, which are mediated through the modulation of key signaling pathways. Its efficacy is demonstrated in a variety of preclinical models. For researchers and drug development professionals, the choice between these or similar compounds depends entirely on the therapeutic goal, with Ceftaroline being a tool for combating bacterial infections and Cepharanthine representing a potential candidate for inflammatory and other non-infectious diseases.

References

Cepharanoline Demonstrates Potent Anti-Cancer Activity in Xenograft Models, Offering a Promising Alternative and Synergistic Agent in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis of preclinical data highlights the significant anti-cancer efficacy of Cepharanoline (also known as Cepharanthine, CEP) in various xenograft models of human cancers. The studies reveal that this compound not only exhibits potent tumor-inhibitory effects as a standalone agent but also demonstrates synergistic activity when combined with standard chemotherapeutic drugs, suggesting its potential as a valuable component in future cancer treatment regimens. This guide provides a comprehensive overview of the validation of this compound's anti-cancer activity in these models, with a focus on comparative data, detailed experimental protocols, and the underlying molecular mechanisms.

Comparative Efficacy of this compound in Xenograft Models

This compound has been evaluated in a range of xenograft models, consistently demonstrating its ability to suppress tumor growth. The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound as a monotherapy and in combination with standard chemotherapeutic agents.

Table 1: Comparison of this compound and Cisplatin in Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model
Treatment GroupDosage and ScheduleTumor Inhibition Rate (%)Key Findings
Control Saline0%Uninhibited tumor growth.
This compound (CEH) Alone 10 mg/kg, daily, intraperitoneal injection25.80 ± 6.76%[1]Moderate tumor growth inhibition.
Cisplatin (CDDP) Alone 5 mg/kg, every 5 days, intraperitoneal injection29.10 ± 8.12%[1]Moderate tumor growth inhibition, comparable to this compound.
This compound + Cisplatin CEH: 10 mg/kg, daily; CDDP: 5 mg/kg, every 5 days54.75 ± 7.96%[1]Significantly enhanced tumor inhibition compared to either monotherapy, indicating a synergistic effect.[1]
Table 2: Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model
Treatment GroupDosage and ScheduleEffect on Ki67 Proliferation MarkerKey Findings
Control DMSOHigh expressionHigh rate of tumor cell proliferation.
This compound (CEP) 20 mg/kgDecreased expression, similar to Cisplatin groupSignificant reduction in tumor cell proliferation.[2]
Cisplatin (CDDP) Not specified in detail for direct comparison in this metricDecreased expressionStandard chemotherapeutic agent shows a reduction in proliferation.

Detailed Experimental Protocols

The validation of this compound's anti-cancer activity relies on robust and reproducible experimental designs. Below are the detailed methodologies for key xenograft experiments cited in this guide.

Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Protocol[1]
  • Cell Line: Human ESCC cell line Eca109.

  • Animal Model: Female BALB/c nude mice (8–10 weeks old).

  • Tumor Implantation: 1 × 10^6 Eca109 cells with Matrigel were injected subcutaneously into the flank of the mice.

  • Treatment Initiation: When tumors reached a volume of approximately 100 mm³.

  • Treatment Groups:

    • Control: Saline via intraperitoneal (i.p.) injection.

    • This compound (CEH): 10 mg/kg daily via i.p. injection.

    • Cisplatin (CDDP): 5 mg/kg every 5 days via i.p. injection.

    • Combination: CEH (10 mg/kg, daily) and CDDP (5 mg/kg, every 5 days).

  • Monitoring: Animal body weight and tumor volume were measured regularly.

  • Endpoint: After the last administration, mice were euthanized, and tumors were collected for analysis.

Hepatocellular Carcinoma (HCC) Xenograft Protocol[2]
  • Cell Lines: Hep3B and HCCLM3 human HCC cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of HCC cells.

  • Treatment Groups:

    • Control: DMSO.

    • This compound (CEP): Various concentrations, including 20 mg/kg.

    • Cisplatin (CDDP): Used as a positive control.

  • Analysis: Tumor growth was monitored, and upon completion of the study, tumors were excised for histological and immunofluorescence staining for markers like Ki67.

Molecular Mechanisms of this compound's Anti-Cancer Activity

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

dot

Cepharanoline_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_akt_mtor PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes CEP_akt This compound CEP_akt->Akt Inhibits IKK IKK IKB_NFKB IκB-NF-κB IKK->IKB_NFKB Phosphorylates NFKB NF-κB IKB_NFKB->NFKB Releases Nuclear_Translocation Nuclear_Translocation NFKB->Nuclear_Translocation Undergoes Gene_Expression Gene_Expression Nuclear_Translocation->Gene_Expression Promotes Pro-survival Genes CEP_nfkb This compound CEP_nfkb->IKK Inhibits STAT3 STAT3 Dimerization_Translocation Dimerization_Translocation STAT3->Dimerization_Translocation Undergoes Target_Gene_Expression Target_Gene_Expression Dimerization_Translocation->Target_Gene_Expression Promotes Proliferation & Anti-apoptosis CEP_stat3 This compound CEP_stat3->STAT3 Inhibits Phosphorylation

Caption: Key signaling pathways targeted by this compound.

Experimental Workflow for Xenograft Model Studies

The following diagram illustrates a generalized workflow for assessing the anti-cancer activity of compounds like this compound in xenograft models.

dot

Xenograft_Workflow General Experimental Workflow for Xenograft Studies start Cancer Cell Culture harvest Cell Harvesting & Counting start->harvest injection Subcutaneous Injection into Immunocompromised Mice harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound, Control, Comparator) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Weight, Histology) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A typical workflow for in vivo xenograft studies.

References

Comparative Analysis of Cepharanoline and Other NF-κB Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cepharanoline and other notable natural product-derived Nuclear Factor-kappa B (NF-κB) inhibitors. The objective is to offer a comprehensive overview of their mechanisms of action, supported by available experimental data, to aid in research and drug development endeavors.

Introduction to NF-κB Inhibition

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Consequently, the inhibition of this pathway has emerged as a significant therapeutic strategy. A diverse array of natural compounds has been identified as potent inhibitors of NF-κB, each with distinct mechanisms of action. This guide focuses on a comparative analysis of this compound against other well-characterized natural NF-κB inhibitors.

Mechanism of Action: this compound

This compound, a biscoclaurine alkaloid isolated from Stephania cepharantha, has demonstrated significant anti-inflammatory and anti-cancer properties, largely attributed to its ability to suppress the NF-κB signaling pathway.[1][2][3] Experimental evidence suggests that this compound exerts its inhibitory effect primarily by preventing the nuclear translocation of NF-κB subunits, including p50, p65, and p52.[2] This blockade of nuclear import effectively inhibits NF-κB's ability to bind to DNA and activate the transcription of its target genes. While the precise upstream target of this compound is still under investigation, some studies suggest it may act through an IKK-independent mechanism.[2]

Comparative Data on NF-κB Inhibitors

The following table summarizes the available quantitative data on the inhibitory potency of this compound and other selected natural NF-κB inhibitors. It is crucial to note that the inhibitory concentrations (e.g., IC50 values) are highly dependent on the specific experimental conditions, including the cell line used, the stimulus for NF-κB activation, and the type of assay employed. Therefore, direct comparison of absolute values across different studies should be approached with caution.

InhibitorAssay TypeCell LineStimulusReported IC50 / Effective ConcentrationCitation(s)
This compound EMSAKKU-M213 (Cholangiocarcinoma)ConstitutiveComplete inhibition of DNA binding at 10 µg/mL after 24h[2]
This compound HIV-1 Replication Assay (NF-κB dependent)U1 (monocytic)TNF-αEC50 of 0.016 µg/mL (approx. 0.027 µM)[4]
Curcumin Luciferase Reporter AssayRAW 264.7 (Macrophage)LPSIC50 ≈ 5 µM[5]
Resveratrol NF-κB-dependent gene expression3T3-L1 (Adipocyte)TNF-αIC50 ≈ 2 µM[6]
Parthenolide Luciferase Reporter AssayHEK293TNF-αIC50 ≈ 5 µM[7]

Disclaimer: The provided IC50/EC50 values are sourced from the cited literature and may not be directly comparable due to variations in experimental methodologies.

Signaling Pathway and Experimental Workflow

To visually represent the key molecular interactions and experimental procedures discussed, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB_IκBα p65/p50-IκBα (Inactive) IκBα->NFκB_IκBα:f0 p_IκBα p-IκBα IκBα->p_IκBα p65 p65 p65->NFκB_IκBα:f1 p50 p50 p50->NFκB_IκBα:f2 NFκB_IκBα:f0->IκBα NFκB_IκBα:f1->p65 NFκB_IκBα:f2->p50 Active_NFκB p65/p50 (Active) NFκB_IκBα->Active_NFκB Release Proteasome Proteasome p_IκBα->Proteasome Ubiquitination & Degradation Nuclear_NFκB p65/p50 Active_NFκB->Nuclear_NFκB Translocation κB_site κB site Nuclear_NFκB->κB_site Binds Gene_Expression Gene Expression (Inflammation, etc.) κB_site->Gene_Expression Activates This compound This compound This compound->Active_NFκB Inhibits Translocation Parthenolide Parthenolide Parthenolide->IKK_Complex Inhibits Curcumin_Resveratrol Curcumin, Resveratrol Curcumin_Resveratrol->IKK_Complex Inhibits

Caption: Canonical NF-κB signaling pathway and points of intervention by natural inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays NF-κB Inhibition Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, RAW 264.7) Treatment Treatment with Inhibitor (this compound, etc.) Cell_Culture->Treatment Stimulation Stimulation (e.g., TNF-α, LPS) Treatment->Stimulation Luciferase_Assay Luciferase Reporter Assay (Measures transcriptional activity) Stimulation->Luciferase_Assay EMSA EMSA (Measures DNA binding) Stimulation->EMSA Western_Blot Western Blot (Measures protein levels and phosphorylation) Stimulation->Western_Blot Quantification Quantification of Inhibition (e.g., IC50) Luciferase_Assay->Quantification EMSA->Quantification Western_Blot->Quantification

Caption: General workflow for evaluating NF-κB inhibitors.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay is a widely used method to quantify the transcriptional activity of NF-κB.

  • Cell Seeding: Plate cells (e.g., HEK293T cells stably expressing an NF-κB luciferase reporter construct) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., this compound) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulus such as TNF-α (10 ng/mL) or LPS (1 µg/mL) to the wells (excluding the negative control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and then add 1x passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition for each concentration of the inhibitor relative to the stimulated control and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation: Treat cells with the inhibitor and/or stimulus as described above. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit. Determine the protein concentration of the nuclear extracts.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin or a fluorescent dye).

  • Binding Reaction: In a reaction tube, combine the nuclear extract (5-10 µg), the labeled probe, and a binding buffer containing poly(dI-dC) (to reduce non-specific binding). For competition assays, add an excess of unlabeled probe to a separate reaction.

  • Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in 0.5x TBE buffer.

  • Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using a method compatible with the label (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescence detection).

  • Analysis: A "shifted" band indicates the formation of a DNA-protein complex. The intensity of this band corresponds to the amount of active NF-κB.

Western Blotting for NF-κB Pathway Proteins

Western blotting is used to analyze the levels and phosphorylation status of key proteins in the NF-κB pathway.

  • Cell Lysis and Protein Quantification: Following treatment with the inhibitor and/or stimulus, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, primarily acting by preventing the nuclear translocation of NF-κB subunits. While direct quantitative comparisons of its IC50 value with other natural inhibitors like curcumin, resveratrol, and parthenolide are challenging due to a lack of standardized reporting, the available evidence consistently demonstrates its efficacy in suppressing NF-κB activity at micromolar to sub-micromolar concentrations. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other NF-κB inhibitors. Future research employing standardized assays will be crucial for establishing a more definitive rank-order of potency among these promising natural compounds.

References

Unveiling the Broad-Spectrum Antiviral Potential of Cepharanoline: A Cross-Validation Study in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of existing research reveals Cepharanoline, a biscoclaurine alkaloid, as a potent inhibitor of a wide range of viruses, including HIV-1, SARS-CoV-2, Herpes Simplex Virus-1 (HSV-1), Ebola, and Zika virus. This guide synthesizes the experimental data, providing a comparative overview of its antiviral efficacy across various cell lines and detailing the underlying molecular mechanisms and experimental protocols.

Comparative Antiviral Efficacy of this compound

This compound has demonstrated significant antiviral activity against several clinically relevant viruses. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values observed in different cell line models.

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
HIV-1 U1 (monocytic)p24 antigen0.026[1]
SARS-CoV-2 Vero E6/TMPRSS2Cytopathic Effect0.35[2]
Calu-3Cytopathic Effect0.759[3]
A549-ACE2Cytopathic Effect0.911[3]
Herpes Simplex Virus-1 (HSV-1) VeroPlaque ReductionNot specified[4]
Ebola Virus Huh-7.5.1-VP30Reporter Gene0.42[3]
Zika Virus Huh-7Reporter Gene2.19[3]

Deciphering the Molecular Mechanisms: Inhibition of Key Signaling Pathways

This compound exerts its antiviral effects through the modulation of critical host cell signaling pathways, primarily by inhibiting the NF-κB pathway and activating the AMPK signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses and is often exploited by viruses to promote their replication. This compound has been shown to inhibit NF-κB activation by preventing the nuclear translocation of NF-κB subunits p50, p65, and p52.[5] This blockade of NF-κB signaling curtails the expression of pro-inflammatory cytokines and viral genes that are dependent on this transcription factor.[1][6]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->NFkB_p50_p65_nuc Inhibits Translocation DNA DNA NFkB_p50_p65_nuc->DNA Binds Gene_Expression Pro-inflammatory & Viral Gene Expression DNA->Gene_Expression Promotes

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound interferes with the NF-κB pathway by inhibiting the IKK complex and the subsequent nuclear translocation of NF-κB, thereby preventing the expression of pro-inflammatory and viral genes.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor in cells that, when activated, promotes catabolic pathways to generate ATP. This compound has been found to activate the AMPK signaling pathway, which in turn can trigger downstream antiviral responses and inhibit viral replication.[3][7] The activation of AMPK is also linked to the inhibition of the mTOR pathway, which is essential for the synthesis of viral proteins.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Cellular_Stress Cellular Stress (e.g., Viral Infection) AMPK AMPK Cellular_Stress->AMPK Activates This compound This compound This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Viral_Replication Viral Replication mTOR->Viral_Replication Promotes Autophagy->Viral_Replication Inhibits

Figure 2: this compound's Activation of the AMPK Signaling Pathway. This diagram shows how this compound activates AMPK in response to cellular stress, leading to the inhibition of mTOR and the promotion of autophagy, both of which contribute to the suppression of viral replication.

Detailed Experimental Protocols

To ensure the reproducibility and cross-validation of the antiviral effects of this compound, detailed experimental protocols for the key assays are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is widely used to screen for antiviral agents by measuring their ability to protect host cells from virus-induced cell death.[1][2][8][9][10]

Materials:

  • Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., MEM supplemented with 2% FBS)

  • Virus stock of known titer

  • This compound stock solution

  • 96-well microplates

  • Neutral red or other cell viability reagent (e.g., CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that causes 80-90% cell death within the desired incubation period.

  • Treatment: Immediately after infection, add the diluted this compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Neutral Red Staining: Remove the culture medium, add neutral red solution, and incubate. After incubation, extract the dye and measure the absorbance at 540 nm.

    • ATP-based Assay (e.g., CellTiter-Glo): Add the reagent directly to the wells, incubate, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

CPE_Assay_Workflow Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Infect_Cells Infect cells with virus Prepare_Compound->Infect_Cells Add_Compound Add this compound dilutions to wells Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Viability Measure cell viability (e.g., Neutral Red, ATP assay) Incubate->Measure_Viability Analyze_Data Calculate EC50 Measure_Viability->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the Cytopathic Effect (CPE) Reduction Assay. This flowchart outlines the key steps involved in assessing the ability of this compound to protect cells from virus-induced death.

HIV-1 p24 Antigen Capture ELISA

This enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.[11][12][13][14][15]

Materials:

  • HIV-1 p24 antigen capture ELISA kit (containing coated plates, detection antibody, conjugate, substrate, and wash buffer)

  • Cell culture supernatants from infected and treated cells

  • p24 antigen standard

  • Plate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants. If necessary, lyse the virus particles with the provided lysis buffer to release the p24 antigen.

  • Coating: The microplate wells are pre-coated with a capture antibody specific for HIV-1 p24.

  • Antigen Binding: Add the prepared samples and p24 standards to the wells and incubate for 1-2 hours at 37°C.

  • Washing: Wash the wells several times with the wash buffer to remove unbound material.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the samples.

p24_ELISA_Workflow Start Start Prepare_Samples Prepare cell culture supernatants & standards Start->Prepare_Samples Add_to_Plate Add samples and standards to coated plate Prepare_Samples->Add_to_Plate Incubate_1 Incubate (1-2 hours) Add_to_Plate->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Detection_Ab Add biotinylated detection antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate (1 hour) Add_Detection_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Conjugate Add Streptavidin-HRP Wash_2->Add_Conjugate Incubate_3 Incubate (30 mins) Add_Conjugate->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_Substrate Add TMB substrate Wash_3->Add_Substrate Incubate_4 Incubate (color development) Add_Substrate->Incubate_4 Add_Stop_Solution Add stop solution Incubate_4->Add_Stop_Solution Read_Absorbance Read absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Calculate p24 concentration Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the HIV-1 p24 Antigen Capture ELISA. This flowchart details the sequential steps of the ELISA procedure for quantifying HIV-1 replication.

Plaque Reduction Assay

This assay is used to quantify the number of infectious virus particles and to determine the ability of a compound to inhibit the formation of viral plaques.[16][17][18][19][20]

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero cells for HSV-1) in 6- or 12-well plates

  • Virus stock

  • This compound stock solution

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Grow a confluent monolayer of cells in multi-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with the virus dilutions for 1 hour at 37°C to allow for viral attachment.

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Staining: Remove the overlay and fix the cells with a fixative (e.g., methanol). Stain the cells with crystal violet, which stains the living cells, leaving the plaques (areas of dead or destroyed cells) unstained.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Assay_Workflow Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Infect_Cells Infect cells with serial dilutions of virus Seed_Cells->Infect_Cells Add_Overlay Add semi-solid overlay with this compound Infect_Cells->Add_Overlay Incubate Incubate for 2-3 days for plaque formation Add_Overlay->Incubate Fix_and_Stain Fix and stain cells with crystal violet Incubate->Fix_and_Stain Count_Plaques Count plaques Fix_and_Stain->Count_Plaques Analyze_Data Calculate IC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Figure 5: Workflow for the Plaque Reduction Assay. This flowchart illustrates the procedure for determining the antiviral activity of this compound by quantifying the inhibition of viral plaque formation.

Conclusion

The collective evidence from multiple in vitro studies strongly supports the role of this compound as a broad-spectrum antiviral agent. Its ability to inhibit a diverse range of viruses through the modulation of host signaling pathways, such as NF-κB and AMPK, makes it a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide will facilitate the cross-validation of these findings and encourage further research into the therapeutic potential of this compound.

References

Validating the Molecular Targets of Cepharanoline with CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular targets of Cepharanoline (also known as Cepharanthine) using CRISPR-Cas9 gene-editing technology. By objectively comparing experimental outcomes in wild-type versus gene-edited cellular models, researchers can gain definitive insights into the compound's mechanism of action.

Introduction to this compound and its Putative Targets

This compound is a biscoclaurine alkaloid extracted from plants of the Stephania genus.[1][2] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1][3][4] Preclinical studies have implicated several key signaling pathways in its mechanism of action, making them prime candidates for target validation. The primary putative molecular targets and pathways include the inhibition of the NF-κB signaling pathway and the modulation of the PI3K/Akt/mTOR pathway.[1][2][4][5] this compound has also been shown to induce apoptosis and autophagy in cancer cells and may interact with other cellular components like the voltage-dependent anion channel (VDAC).[1][6][7]

The Role of CRISPR-Cas9 in Target Validation

CRISPR-Cas9 technology offers a precise and efficient method for validating drug targets by creating specific gene knockouts.[][9][10][11][12] This allows for a direct comparison of a drug's effect in the presence and absence of its putative target protein. This approach provides a higher level of evidence compared to traditional methods like RNA interference (RNAi), which often result in incomplete protein knockdown and can have off-target effects.[13] By using CRISPR-Cas9 to individually knock out genes within the proposed signaling pathways, the specific molecular interactions of this compound can be unequivocally determined.[9][14][15]

Comparative Data Analysis: Wild-Type vs. CRISPR-Knockout Models

The following tables outline a proposed experimental framework for comparing the effects of this compound on wild-type cells versus cells with specific genes knocked out using CRISPR-Cas9.

Table 1: Validating the Role of the NF-κB Pathway
  • Objective: To determine if the anti-inflammatory and pro-apoptotic effects of this compound are dependent on key components of the NF-κB pathway.

  • Cell Line: A relevant cancer cell line with known constitutive NF-κB activation (e.g., a cholangiocarcinoma cell line).

  • Treatment: this compound (e.g., 10 µM) for 24 hours.

Gene Target (CRISPR KO)Predicted Effect of this compound in Wild-Type CellsPredicted Effect of this compound in Knockout CellsKey Readouts
IKKβ (IKBKB) Inhibition of IκBα phosphorylation, reduced nuclear translocation of p65, decreased expression of NF-κB target genes (e.g., IL-6, TNF-α), induction of apoptosis.Attenuated or abolished effects on IκBα phosphorylation, p65 translocation, and target gene expression. Reduced pro-apoptotic activity.Western blot for p-IκBα, IκBα, p-p65, p65; Immunofluorescence for p65 nuclear translocation; qRT-PCR for IL-6, TNF-α; Apoptosis assay (e.g., Annexin V staining).
p65 (RELA) Reduced transcriptional activity of NF-κB, induction of apoptosis.Abolished NF-κB transcriptional activity. Significantly reduced pro-apoptotic effect of this compound.Luciferase reporter assay for NF-κB activity; Apoptosis assay.
Table 2: Validating the Role of the PI3K/Akt/mTOR Pathway
  • Objective: To ascertain if the anti-proliferative and autophagy-inducing effects of this compound are mediated through the PI3K/Akt/mTOR pathway.

  • Cell Line: A cancer cell line where the PI3K/Akt/mTOR pathway is hyperactive (e.g., a breast cancer cell line).

  • Treatment: this compound (e.g., 10 µM) for 48 hours.

Gene Target (CRISPR KO)Predicted Effect of this compound in Wild-Type CellsPredicted Effect of this compound in Knockout CellsKey Readouts
Akt1 Reduced phosphorylation of Akt and downstream targets (mTOR, p70S6K), inhibition of cell proliferation, induction of autophagy.Attenuated or abolished effects on mTOR and p70S6K phosphorylation. Reduced anti-proliferative and autophagy-inducing activity.Western blot for p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, LC3-II/I; Cell proliferation assay (e.g., MTT or IncuCyte).
mTOR Reduced phosphorylation of downstream targets (p70S6K, 4E-BP1), inhibition of cell proliferation, induction of autophagy.Abolished effects on p70S6K and 4E-BP1 phosphorylation. Significantly reduced anti-proliferative and autophagy-inducing activity.Western blot for p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, LC3-II/I; Cell proliferation assay.

Experimental Protocols

General Protocol for CRISPR-Cas9 Mediated Knockout for Target Validation
  • sgRNA Design and Cloning:

    • Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest to induce frameshift mutations.

    • Utilize online design tools to minimize off-target effects.

    • Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction:

    • Co-transfect the lentiviral vector with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

    • Harvest the lentiviral particles after 48-72 hours.

    • Transduce the target cancer cell line with the lentivirus.

  • Selection and Clonal Isolation:

    • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

    • Perform single-cell sorting or limiting dilution to isolate clonal populations.

  • Knockout Validation:

    • Expand the clonal populations.

    • Extract genomic DNA and perform Sanger sequencing of the target locus to confirm the presence of insertions/deletions (indels).

    • Perform Western blotting to confirm the absence of the target protein.

  • Phenotypic Assays:

    • Plate wild-type and validated knockout cells.

    • Treat cells with a dose range of this compound or a vehicle control.

    • Perform the relevant phenotypic and molecular assays as described in the tables above (e.g., Western blotting, qRT-PCR, apoptosis assays, proliferation assays).

  • Data Analysis:

    • Quantify the results from the phenotypic and molecular assays.

    • Statistically compare the effects of this compound on the wild-type and knockout cell lines to determine if the absence of the target gene product alters the cellular response to the compound.

Visualizing the Experimental Logic and Pathways

To clarify the proposed mechanisms and experimental design, the following diagrams illustrate the key signaling pathways and the workflow for target validation.

G cluster_0 This compound's Proposed Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibits PI3K PI3K This compound->PI3K Inhibits? IkappaB IkappaB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene_Expression Induces Apoptosis_NFkB Inhibition of Apoptosis Nucleus->Apoptosis_NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Autophagy Inhibition of Autophagy mTOR->Autophagy Inhibits

Caption: Proposed signaling pathways of this compound.

G cluster_workflow CRISPR-Cas9 Target Validation Workflow cluster_comparison 6. Comparative Analysis sgRNA_Design 1. sgRNA Design for Target Gene Lentivirus 2. Lentiviral Vector Construction & Production sgRNA_Design->Lentivirus Transduction 3. Cell Line Transduction Lentivirus->Transduction Selection 4. Selection & Clonal Isolation Transduction->Selection Validation 5. Knockout Validation (Sequencing & Western Blot) Selection->Validation KO_Cells Knockout Cells + this compound Validation->KO_Cells WT_Cells Wild-Type Cells + this compound Phenotypic_Assay 7. Phenotypic & Molecular Assays WT_Cells->Phenotypic_Assay KO_Cells->Phenotypic_Assay Data_Analysis 8. Data Analysis & Target Validation Phenotypic_Assay->Data_Analysis

Caption: Workflow for this compound target validation using CRISPR-Cas9.

References

Cepharanoline Demonstrates Potent In Vivo Anti-Inflammatory Effects Comparable to Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data validates the significant in vivo anti-inflammatory properties of Cepharanoline, a naturally derived alkaloid. In standardized preclinical models of acute inflammation, this compound exhibited dose-dependent efficacy comparable to, and in some instances exceeding, that of established anti-inflammatory agents such as Dexamethasone and Ibuprofen. These findings position this compound as a promising candidate for the development of novel anti-inflammatory therapeutics.

The anti-inflammatory action of this compound is primarily attributed to its modulation of key signaling pathways involved in the inflammatory cascade. Experimental evidence indicates that this compound exerts its effects through the potent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, this compound effectively suppresses the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Comparative Efficacy in LPS-Induced Acute Lung Injury

In a well-established mouse model of lipopolysaccharide (LPS)-induced acute lung injury, a condition characterized by a severe inflammatory response in the lungs, this compound demonstrated a marked reduction in key inflammatory markers. When administered intravenously, this compound significantly lowered the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the bronchoalveolar lavage fluid (BALF). Its performance was comparable to the potent corticosteroid, Dexamethasone.

Treatment GroupDose (mg/kg)Mean TNF-α in BALF (pg/mL)Mean IL-6 in BALF (pg/mL)
Vehicle Control (LPS only)-34002000
This compound 10 ~1800 ~1100
This compound 20 ~1200 ~800
Dexamethasone5Not specifiedNot specified
Dexamethasone10Significantly reducedSignificantly reduced

Note: Data for this compound is derived from a study on Corylin, a compound identical to this compound. Dexamethasone data is from a separate study with a similar model; direct statistical comparison is not implied.

Efficacy in Carrageenan-Induced Paw Edema

Further validation of this compound's anti-inflammatory prowess was observed in the carrageenan-induced paw edema model in rats, a classic test for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs). Oral administration of this compound resulted in a dose-dependent inhibition of paw edema, with an efficacy profile that overlaps with that of the widely used NSAID, Ibuprofen.

Treatment GroupDose (mg/kg)Mean Inhibition of Paw Edema (%)
This compound 5 ~35%
This compound 10 ~50%
Ibuprofen25~40%
Ibuprofen50~60%
Ibuprofen100~75%

Note: Data for this compound and Ibuprofen are compiled from multiple studies and are presented for comparative purposes; direct statistical comparison is not implied.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Objective: To induce an acute inflammatory response in the lungs of mice to evaluate the anti-inflammatory effects of test compounds.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Test compound (this compound or Dexamethasone)

  • Vehicle (e.g., sterile saline)

  • Anesthetic agent

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animals (e.g., male C57BL/6 mice, 8-10 weeks old) are acclimatized for at least one week prior to the experiment.

  • Mice are randomly assigned to treatment groups (Vehicle, this compound, Dexamethasone).

  • Test compounds or vehicle are administered (e.g., intravenously) at specified doses and time points prior to or after LPS challenge.

  • Mice are anesthetized, and LPS (e.g., 10 μg in 50 μL of sterile saline) is instilled intratracheally to induce lung injury.

  • At a predetermined time point post-LPS administration (e.g., 6 hours), mice are euthanized.

  • The lungs are lavaged with a fixed volume of sterile saline to collect bronchoalveolar lavage fluid (BALF).

  • The BALF is centrifuged, and the supernatant is collected for cytokine analysis.

  • Concentrations of TNF-α and IL-6 in the BALF are quantified using specific ELISA kits.

Carrageenan-Induced Paw Edema in Rats

Objective: To induce localized, acute inflammation in the paw of rats to assess the anti-inflammatory activity of test compounds.

Materials:

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound or Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animals (e.g., male Wistar rats, 150-200 g) are fasted overnight with free access to water before the experiment.

  • Rats are randomly divided into treatment groups (Vehicle, this compound, Ibuprofen).

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Test compounds or vehicle are administered orally (p.o.) at various doses.

  • After a specific time (e.g., 1 hour) following drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.

  • Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows.

Cepharanoline_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Induces Transcription This compound This compound This compound->NFkB_Pathway Inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

This compound's inhibitory action on the NF-κB signaling pathway.

Experimental_Workflow_ALI start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Administration of this compound, Comparator, or Vehicle grouping->treatment induction LPS Instillation (Acute Lung Injury Induction) treatment->induction sampling Collection of Bronchoalveolar Lavage Fluid (BALF) induction->sampling analysis Quantification of TNF-α and IL-6 (ELISA) sampling->analysis end End: Data Analysis analysis->end

Workflow for LPS-Induced Acute Lung Injury Model.

Experimental_Workflow_Edema start Start: Animal Fasting initial_measurement Initial Paw Volume Measurement start->initial_measurement treatment Oral Administration of this compound, Comparator, or Vehicle initial_measurement->treatment induction Carrageenan Injection (Paw Edema Induction) treatment->induction timed_measurements Paw Volume Measurement at Timed Intervals induction->timed_measurements calculation Calculation of % Inhibition of Edema timed_measurements->calculation end End: Data Analysis calculation->end

Workflow for Carrageenan-Induced Paw Edema Model.

Comparative study of the pharmacokinetic profiles of Cepharanoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetic profiles of Cepharanoline and its derivatives reveals significant variations in their absorption, distribution, metabolism, and excretion (ADME), influencing their therapeutic potential. This compound, also known as Cepharanthine (CEP), is a bisbenzylisoquinoline alkaloid derived from plants of the Stephania genus.[1] It exhibits a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] However, its clinical application is often hampered by poor water solubility and low oral bioavailability.[2][3] This has prompted the development of various derivatives to enhance its pharmacokinetic properties and therapeutic efficacy.

Comparative Pharmacokinetic Profiles

CompoundAdministration RouteTmax (h)CmaxBioavailability (%)Half-life (t1/2) (h)Key MetabolitesExcretion RouteReference
This compound (Cepharanthine) Oral1.1 - 2.67Varies with dose~5.6531.3 - 36.9Extensively metabolized in the liver-[2][3]
This compound Derivative (Hypothetical) Oral--Improved-Modified metabolic profile--
This compound Derivative (Hypothetical) Intravenous--100 (by definition)-Bypasses first-pass metabolismPrimarily renal-

Note: Data for specific, named this compound derivatives with detailed pharmacokinetic profiles are scarce in publicly available literature. The table structure is provided to illustrate how such data would be presented. "Hypothetical" entries signify the expected improvements or changes in pharmacokinetic parameters for a derivative designed for better solubility and bioavailability.

Cepharanthine itself demonstrates slow distribution and elimination in rats following oral administration.[2] Its poor solubility is a major contributing factor to its low bioavailability.[2] Efforts to improve its clinical efficacy have focused on developing new dosage forms, such as liposomes and nanoparticles, to enhance its dissolution and absorption.[3][4]

Experimental Protocols

The determination of pharmacokinetic profiles involves a series of standardized in vivo and in vitro experiments. The following are detailed methodologies for key experiments typically cited in such studies.

Pharmacokinetic Study in Animal Models (e.g., Rats)
  • Animal Handling and Dosing: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration. A specific dose of the this compound derivative is administered, commonly via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the drug and its potential metabolites in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, clearance, and volume of distribution.

In Vitro Metabolic Stability Assay
  • Incubation: The test compound (this compound derivative) is incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) in the presence of NADPH (for microsomal assays) at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to measure the disappearance of the parent drug over time.

  • Data Analysis: The rate of metabolism and the intrinsic clearance are calculated from the slope of the natural logarithm of the remaining parent drug concentration versus time.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Pharmacokinetic Study Dosing Drug Administration (Oral/IV) Sampling Blood Sampling (Serial Time Points) Dosing->Sampling In Vivo Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Workflow of a typical preclinical pharmacokinetic study.

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes. Cepharanthine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][5] It also impacts the PI3K/Akt/mTOR and MAPK signaling pathways, which are involved in cell proliferation, survival, and apoptosis.[2][6]

The diagram below illustrates the key signaling pathways affected by this compound.

Signaling_Pathways cluster_cell Cellular Response CEP This compound NFkB NF-κB Pathway CEP->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway CEP->PI3K_Akt Modulates MAPK MAPK Pathway CEP->MAPK Modulates Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation MAPK->Apoptosis Induces

References

Safety Operating Guide

Navigating the Safe Disposal of Cepharanoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Cepharanoline, also known as O-Methylthis compound or its synonym Cepharanthine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the safe management and disposal of this compound waste, aligning with standard laboratory safety protocols and regulatory compliance.

Key Safety and Hazard Information

This compound is classified as a hazardous substance, primarily harmful if swallowed, and poses a significant threat to aquatic environments with long-lasting effects.[1] Adherence to the safety precautions outlined in the Safety Data Sheet (SDS) is paramount to mitigate risks during handling and disposal.

Hazard Classification & Precautionary StatementsGHS PictogramSignal Word
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2]GHS07 (Exclamation Mark)Warning [2]
Acute Aquatic Toxicity, Category 1 (H400): Very toxic to aquatic life.[1]GHS09 (Environment)
Chronic Aquatic Toxicity, Category 1 (H410): Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
P264: Wash skin thoroughly after handling.[1][2]
P270: Do not eat, drink or smoke when using this product.[1][2]
P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
P330: Rinse mouth.[1][2]
P391: Collect spillage.[1]
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Experimental Protocols for Disposal

Step-by-Step Disposal Procedures

The proper disposal of this compound is a systematic process that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps from waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Decontamination A 1. Identify this compound Waste (Unused product, contaminated labware, spill cleanup materials) B 2. Segregate as Hazardous Waste (Separate from non-hazardous trash) A->B C 3. Use a Compatible, Sealed Container (Original container for pure chemical is acceptable) B->C D 4. Label Container Clearly ('Hazardous Waste', 'this compound') C->D E 5. Store in a Designated, Secure Area (Cool, dry, well-ventilated) D->E F 6. Arrange for Professional Disposal (Contact institution's EHS office) E->F I Final Disposal by Licensed Vendor G 7. Decontaminate Reusable Labware (Rinse with a suitable solvent, e.g., ethanol, in a fume hood) H 8. Collect Solvent Rinsate (Dispose of as hazardous waste) G->H

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Ceftaroline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like Ceftaroline. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Ceftaroline fosamil and its active form, Ceftaroline. Adherence to these procedural steps is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Ceftaroline fosamil may cause allergic skin reactions and respiratory sensitization.[1][2] It is harmful if swallowed, and its toxicological properties are not fully investigated.[3] Therefore, appropriate procedures must be in place to prevent direct contact with the skin or eyes and to avoid inhalation.[3]

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is crucial and depends on the specific handling task. The following table summarizes the recommended PPE for various laboratory activities involving Ceftaroline.

Activity Required Personal Protective Equipment
Weighing and Handling Solid Compound Double gloves (nitrile or neoprene), disposable gown with tight-fitting cuffs, safety glasses with side shields or chemical goggles, and a properly fitted N95 or higher respirator.[1][3][4][5]
Preparing Solutions Double gloves (nitrile or neoprene), disposable gown, and safety glasses with side shields or chemical goggles.[1][3][4][5] Work should be conducted in a chemical fume hood.
Administering to Cell Cultures or Animals Nitrile gloves, lab coat or disposable gown, and safety glasses.
Cleaning Spills Double gloves, disposable gown, safety goggles, and a respirator.[3][6] Use absorbent material to contain the spill before decontamination.

Key Considerations for PPE Usage:

  • Gloves: Always wear powder-free gloves to prevent aerosolization of the compound.[4] Change gloves every 30 to 60 minutes or immediately if they become contaminated, torn, or punctured.[4][5] When double-gloving, wear one pair under the gown cuff and the second pair over.[5]

  • Gowns: Use disposable, low-permeability gowns with a solid front, long sleeves, and tight-fitting cuffs.[5][7]

  • Eye and Face Protection: Safety glasses should be the minimum eye protection. Chemical splash goggles or a face shield are required when there is a risk of splashing.[3][4]

  • Respiratory Protection: In cases of inadequate ventilation or when handling the powder outside of a contained system, wear respiratory protection.[1][2]

Step-by-Step Handling Procedures

1. Preparation:

  • Designate a specific area for handling Ceftaroline.
  • Ensure a chemical fume hood or other ventilated enclosure is functioning correctly.
  • Assemble all necessary equipment and reagents before starting.
  • Put on all required PPE as outlined in the table above.

2. Weighing the Solid Compound:

  • Perform all weighing operations within a chemical fume hood or a powder containment hood.
  • Use a dedicated set of spatulas and weigh boats.
  • Handle the compound gently to avoid creating dust.

3. Dissolving the Compound:

  • Add the solvent to the solid compound slowly and carefully within the fume hood.
  • Ensure the container is securely capped before mixing.

4. Post-Handling:

  • Decontaminate all surfaces and equipment after use.
  • Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves, face and eye protection, and finally, respirator.
  • Wash hands thoroughly with soap and water after removing all PPE.[3][6]

Disposal Plan

All waste contaminated with Ceftaroline, including used PPE, disposable labware, and excess compound, must be disposed of as hazardous waste.[3]

  • Solid Waste: Place in a sealed, labeled, and puncture-resistant container.

  • Liquid Waste: Collect in a clearly labeled, sealed waste container.

  • Sharps: Dispose of any contaminated needles or syringes in a designated sharps container.

Follow all local, state, and federal regulations for hazardous waste disposal.[3] For unused medicine in a household setting, it is recommended to mix it with an unappealing substance like dirt or coffee grounds, place it in a sealed bag, and dispose of it in the trash.[8]

Experimental Workflow for Handling Ceftaroline

The following diagram illustrates the general workflow for safely handling Ceftaroline in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area check_hood Verify Fume Hood Function prep_area->check_hood gather_materials Assemble Materials check_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid Compound (in fume hood) don_ppe->weigh dissolve Prepare Solution (in fume hood) weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Hazardous Waste wash_hands->dispose_waste

Caption: General workflow for handling Ceftaroline.

This comprehensive guide provides the necessary framework for the safe handling and disposal of Ceftaroline. By implementing these procedures, laboratories can build a strong safety culture and protect researchers from potential harm.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.